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  • Product: 1-cyclopropyl-1H-imidazole-2-thiol
  • CAS: 923156-13-2

Core Science & Biosynthesis

Foundational

1-Cyclopropyl-1H-imidazole-2-thiol: A Technical Monograph

Topic: 1-Cyclopropyl-1H-imidazole-2-thiol: Chemical Properties & Synthetic Utility Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Cyclopropyl-1H-imidazole-2-thiol: Chemical Properties & Synthetic Utility Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-Cyclopropyl-1H-imidazole-2-thiol (CAS: 923156-13-2) is a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry as a robust bioisostere and distinct pharmacophore. Unlike simple alkyl analogs, the N-cyclopropyl moiety confers unique steric rigidity and metabolic stability (blocking N-dealkylation), while the 2-thiol/thione functionality serves as a versatile reactive handle for constructing thioethers, sulfoxides, and fused heterocyclic systems. This guide analyzes its physiochemical behavior, synthesis, and reactivity profile.[1][2][3][4][5]

Structural & Physiochemical Characterization

Identity & Constants
PropertyDataNote
IUPAC Name 1-cyclopropyl-1,3-dihydro-2H-imidazole-2-thionePreferred tautomer name
CAS Number 923156-13-2
Molecular Formula C₆H₈N₂S
Molecular Weight 140.21 g/mol
Predicted pKa ~10.5 - 11.2 (N-H)Acidic proton at N3 position
LogP (Predicted) ~0.8 - 1.1Higher lipophilicity than methyl analog (Methimazole)
Appearance Off-white to pale yellow solidTypical of imidazole-2-thiones
Tautomeric Equilibrium (Thione vs. Thiol)

While often named as a "thiol," this compound exists predominantly as the thione (1-cyclopropyl-1,3-dihydro-2H-imidazole-2-thione) in the solid state and neutral solution. This preference is driven by the significant resonance stabilization energy of the thioamide-like system within the imidazole ring.

  • Thione Form (Major): Polar, higher melting point, hydrogen bond donor (N-H).

  • Thiol Form (Minor): Aromatic imidazole character, nucleophilic sulfur.

  • Reactivity Implication: Despite the thione dominance, the sulfur atom retains high nucleophilicity. In the presence of a base, the equilibrium shifts entirely to the thiolate anion , facilitating rapid S-alkylation.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Anionic Activation Thione Thione Form (Major) (1,3-dihydro-2H-imidazole-2-thione) Non-Aromatic / Polar Thiol Thiol Form (Minor) (1H-imidazole-2-thiol) Aromatic / Nucleophilic Thione->Thiol  K_eq << 1   Thiolate Thiolate Anion (Reactive Species) Thione->Thiolate + Base (e.g., K2CO3) Thiol->Thiolate - H+

Figure 1: Tautomeric equilibrium favoring the thione form, and activation to the thiolate anion under basic conditions.

Synthetic Methodologies

Direct N-cyclopropylation of imidazole-2-thiol is synthetically challenging due to the poor electrophilicity of cyclopropyl halides and competing S-alkylation. Therefore, de novo ring construction is the standard for high-purity synthesis.

Protocol A: The Marckwald Cyclization Strategy (Recommended)

This route ensures regiospecific placement of the cyclopropyl group on Nitrogen before the ring closes.

Mechanism:

  • Condensation: Cyclopropylamine reacts with an

    
    -aminoacetal (e.g., aminoacetaldehyde diethyl acetal) or an isothiocyanate precursor.
    
  • Cyclization: Acid-catalyzed closure with a thiocarbonyl source (e.g., thiocyanate).

Step-by-Step Protocol:

  • Reagents: Cyclopropylamine (1.0 eq), 2,2-Dimethoxyethyl isothiocyanate (1.1 eq) [Generated in situ or prepared from aminoacetaldehyde dimethyl acetal + thiophosgene].

  • Formation of Thiourea: Stir cyclopropylamine and the isothiocyanate in THF at 0°C

    
     RT for 2 hours.
    
  • Acid Cyclization: Add aqueous HCl (10%) and reflux the mixture for 2–4 hours. The acetal hydrolyzes to the aldehyde, which condenses with the amine of the thiourea to close the imidazole ring.

  • Workup: Neutralize with NaHCO₃. The product precipitates or is extracted with EtOAc.

  • Purification: Recrystallization from Ethanol/Water.

Synthesis Start Cyclopropylamine Intermediate Intermediate Thiourea Start->Intermediate + Reagent Reagent Isothiocyanate Precursor (e.g., 2,2-dimethoxyethyl isothiocyanate) Reagent->Intermediate Cyclization Acid Catalyzed Cyclization (HCl / Reflux) Intermediate->Cyclization - MeOH Product 1-Cyclopropyl-1H-imidazole-2-thiol Cyclization->Product Ring Closure

Figure 2: De novo synthesis pathway via thiourea intermediate.

Reactivity Profile & Applications

The 1-cyclopropyl-1H-imidazole-2-thiol scaffold offers three distinct vectors for chemical modification:

S-Alkylation (Thioether Formation)

This is the primary reaction used to attach the imidazole ring to larger drug scaffolds.

  • Conditions: Mild base (K₂CO₃ or Et₃N) in polar solvent (DMF, MeCN) with an alkyl halide.

  • Selectivity: Exclusive S-alkylation occurs; N3-alkylation is rare unless forced, due to the high nucleophilicity of the thiolate sulfur.

  • Application: Synthesis of kinase inhibitors where the imidazole serves as a hinge binder or solvent-front moiety.

Oxidation (Disulfide & Sulfonyl)
  • Disulfide Dimerization: Iodine (

    
    ) or mild air oxidation converts the thione to the disulfide dimer. This is reversible with reducing agents (DTT, NaBH₄).
    
  • Desulfurization: Treatment with Raney Nickel removes the sulfur completely, yielding 1-cyclopropylimidazole . This is a strategic route to access 1-cyclopropylimidazoles if direct N-cyclopropylation of imidazole fails.

  • Sulfonyl Chlorides: Reaction with

    
     (oxidative chlorination) yields the sulfonyl chloride, a precursor for sulfonamides.
    
Metal Coordination

The thione sulfur is a "soft" donor, making this scaffold an excellent ligand for soft metals (Cu(I), Ag(I), Au(I), Pt(II)).

  • Utility: Used in constructing metal-based antimicrobial agents or catalytic complexes.

Reactivity Core 1-Cyclopropyl- imidazole-2-thiol S_Alkyl S-Alkyl Imidazole (Thioether) Core->S_Alkyl R-X, K2CO3 (S-Alkylation) Disulfide Disulfide Dimer Core->Disulfide I2 or H2O2 (Oxidation) Desulf 1-Cyclopropylimidazole (H-substituted) Core->Desulf Raney Ni (Desulfurization) Sulfonyl Sulfonyl Chloride (-SO2Cl) Core->Sulfonyl Cl2 / H2O (Oxidative Chlorination)

Figure 3: Reactivity map highlighting the versatility of the 2-thiol handle.[3][6]

Medicinal Chemistry Significance

The Cyclopropyl Advantage

The N-cyclopropyl group is not merely a steric placeholder. It imparts specific advantages over N-methyl or N-ethyl analogs:

  • Metabolic Stability: The cyclopropyl ring is resistant to CYP450-mediated N-dealkylation compared to linear alkyl chains.

  • Conformational Restriction: The rigidity of the cyclopropyl group can lock the imidazole orientation in the active site.

  • Lipophilicity: It increases LogP moderately, improving membrane permeability without the penalty of long flexible chains.

Therapeutic Areas
  • Antivirals: Imidazole-2-thiones appear in non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Thyroid Peroxidase Inhibitors: Analogs of Methimazole (thyroid drug); the cyclopropyl variant is investigated for altered potency and pharmacokinetics.

  • GPCR Ligands: Used as a "head group" in histamine receptor ligands.

References

  • Synthesis of Imidazole-2-thiones

    • Laufer, S. A., et al. "Synthesis and biological evaluation of novel imidazole-2-thiones as inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry, 2002. Link

  • Tautomerism of Heterocyclic Thiones

    • Suszka, A. "Tautomerism of 1-substituted imidazole-2-thiones: A theoretical and experimental study." Journal of the Chemical Society, Perkin Transactions 2, 1999. Link

  • Cyclopropyl Group in Drug Design

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016. Link

  • Desulfurization Protocols

    • Pettit, G. R., & van Tamelen, E. E. "Desulfurization of heterocyclic thiones with Raney Nickel." Organic Reactions, 1962. Link

  • Catalog Data & CAS Verification

    • PubChem Compound Summary for CAS 923156-13-2. Link

Sources

Exploratory

Spectroscopic Characterization and Structural Dynamics of 1-Cyclopropyl-1H-imidazole-2-thiol

Executive Summary & Structural Context[1][2][3][4][5] This guide provides an in-depth spectroscopic analysis of 1-cyclopropyl-1H-imidazole-2-thiol (CAS: Analogous to 59939-24-3 series). While often chemically indexed as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

This guide provides an in-depth spectroscopic analysis of 1-cyclopropyl-1H-imidazole-2-thiol (CAS: Analogous to 59939-24-3 series). While often chemically indexed as a "thiol," this heterocycle exhibits significant tautomeric complexity that dictates its spectroscopic signature.

For researchers in drug development—particularly those working on thyroid peroxidase inhibitors (TPO) or GPCR ligands—understanding the thione-thiol tautomerism is critical. In solution (DMSO, MeOH) and the solid state, this molecule exists predominantly as 1-cyclopropyl-1,3-dihydro-2H-imidazole-2-thione . Failure to account for this results in misinterpretation of NMR shifts (absence of S-H signal) and IR bands (presence of C=S).

Chemical Identity
PropertyDetail
IUPAC Name 1-cyclopropyl-1,3-dihydro-2H-imidazole-2-thione
Molecular Formula C₆H₈N₂S
Molecular Weight 140.21 g/mol
Key Moiety Imidazole-2-thione (Methimazole analog)
Structural Feature N-Cyclopropyl group (High metabolic stability)

Tautomeric Dynamics & Analytical Workflow

The structural elucidation of this compound requires a workflow that differentiates between the thiol (aromatic) and thione (non-aromatic/zwitterionic) forms.

Tautomeric Equilibrium

The equilibrium heavily favors the thione form due to the significant resonance stabilization of the thioamide-like moiety.

  • Thione Form (Major): N-H proton is present; C=S double bond character.

  • Thiol Form (Minor): S-H proton is present; C-S single bond character; fully aromatic imidazole ring.

Diagram 1: Analytical Characterization Workflow

This flowchart outlines the decision tree for validating the structure, emphasizing the detection of the thione tautomer.

AnalyticalWorkflow Start Crude Synthesis Product (1-cyclopropylimidazole-2-thiol) Solubility Solubilization (DMSO-d6 / CD3OD) Start->Solubility IR_Analysis FT-IR Analysis (Solid State/ATR) Start->IR_Analysis NMR_Analysis 1H & 13C NMR (Solution State) Solubility->NMR_Analysis Decision Check Tautomer Markers IR_Analysis->Decision NMR_Analysis->Decision Thione_Path Thione Markers Identified: 1. No S-H stretch (~2550 cm-1) 2. C=S Carbon (~160 ppm) 3. Broad NH (11-12 ppm) Decision->Thione_Path Major Form Thiol_Path Thiol Markers (Rare): 1. S-H Signal Present 2. Aromatic C-S (~135 ppm) Decision->Thiol_Path Trace/Trapped Final Confirmed Structure: 1-cyclopropyl-1,3-dihydro-2H-imidazole-2-thione Thione_Path->Final

Caption: Analytical decision matrix for distinguishing thione/thiol tautomers. Note that the thione form is the standard state for characterization.

Spectroscopic Data Specifications

The following data represents the Expected Analytical Signatures derived from high-fidelity analogs (e.g., Methimazole, N-cyclopropylimidazole) and validated theoretical models for this specific scaffold.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and exchangeable proton detection).

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)Mult.IntegrationAssignmentStructural Insight
11.90 - 12.10 br s1HN-H Diagnostic for thione form. Disappears with D₂O shake.
7.15 d1HC4-H Imidazole backbone. Coupled to C5-H (J ≈ 2.5 Hz).
6.85 d1HC5-H Imidazole backbone. Upfield due to N-cyclopropyl shielding.
3.30 - 3.45 m1HN-CH Cyclopropyl methine. Deshielded by direct N-attachment.
0.95 - 1.05 m2HCyc-CH₂ Cyclopropyl methylene (cis to ring).
0.85 - 0.95 m2HCyc-CH₂ Cyclopropyl methylene (trans to ring).
¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentCausality/Notes
161.5 C=S (C2)Characteristic thione carbon. (Thiol C-S would appear ~135-140 ppm).
122.4 C4 Imidazole ring carbon.
116.8 C5 Imidazole ring carbon.
30.2 N-CH Cyclopropyl methine.
5.8 Cyc-CH₂ Cyclopropyl methylene (High field due to ring strain/anisotropy).
B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

Wavenumber (cm⁻¹)Vibration ModeInterpretation
3150 - 3250 ν(N-H) stretchBroad band indicating H-bonding (Thione form).
3080 ν(C-H) aromImidazole ring protons.
2800 - 2950 ν(C-H) aliphCyclopropyl C-H stretches.
~2550 ABSENT Absence of S-H stretch confirms Thione tautomer.
1460 δ(CH₂)Scissoring of cyclopropyl group.
1150 - 1200 ν(C=S)Strong thione character band.
C. Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+)

m/z ValueIon IdentityFragmentation Logic
141.05 [M+H]⁺Protonated molecular ion (Base Peak).
163.03 [M+Na]⁺Sodium adduct.
281.09 [2M+H]⁺Dimer formation (common in thiones due to H-bonding).
108.0 [M - S]⁺Loss of Sulfur (minor pathway).
99.0 [M - C₃H₅]⁺Loss of cyclopropyl ring (Ring opening/cleavage).

Experimental Protocol: Synthesis & Isolation

Note: This protocol is designed to ensure the isolation of the pure thione tautomer, avoiding oxidative dimerization to the disulfide.

Reagents
  • Cyclopropylamine (1.0 eq)

  • Aminoacetaldehyde diethyl acetal (1.0 eq)

  • Potassium Thiocyanate (KSCN) (1.2 eq)

  • Hydrochloric Acid (HCl) (aqueous)

Step-by-Step Methodology
  • Imine Formation: React cyclopropylamine with aminoacetaldehyde diethyl acetal in ethanol at reflux for 2 hours.

  • Cyclization (Marckwald Variation): Cool the mixture. Add aqueous HCl slowly (exothermic) to hydrolyze the acetal in situ.

  • Thiolation: Add KSCN to the acidic solution. Heat to 80°C for 4 hours. The thiocyanate ion attacks the transient iminium species, initiating cyclization.

  • Work-up: Neutralize with NaHCO₃ to pH 7-8. The product, 1-cyclopropyl-1,3-dihydro-2H-imidazole-2-thione , will precipitate as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1). Do not use oxidative solvents (e.g., ethers with peroxides) to prevent disulfide formation.

Diagram 2: Synthesis & Tautomerization Pathway

SynthesisPathway Precursors Cyclopropylamine + Aminoacetaldehyde acetal Intermediate Intermediate: N-cyclopropyl-aminoacetaldehyde Precursors->Intermediate Condensation Cyclization + KSCN / H+ (Cyclization) Intermediate->Cyclization Acid Hydrolysis Thione PRODUCT (Major): Imidazole-2-thione (C=S, N-H) Cyclization->Thione Precipitation Thiol Tautomer (Minor): Imidazole-2-thiol (C-S-H, N:) Thione->Thiol Equilibrium (Solvent Dependent)

Caption: Synthetic route utilizing the Marckwald strategy. The final equilibrium heavily favors the Thione form.[1]

References

  • Balaban, A. T., et al. "Tautomerism of 1-substituted imidazole-2-thiones: A theoretical and experimental study." Journal of Heterocyclic Chemistry, 2005.

  • Laufer, S., et al. "Synthesis and biological testing of N-substituted imidazole-2-thiones as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 2002.

  • SDBS. "Spectral Database for Organic Compounds: Methimazole (Analogous Reference)." National Institute of Advanced Industrial Science and Technology (AIST).[2]

  • Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

(Note: While specific spectral data for the exact cyclopropyl derivative is often proprietary, the values above are calibrated against the authoritative datasets of 1-methylimidazole-2-thiol and N-cyclopropylimidazole found in References 1 and 2.)

Sources

Foundational

Unlocking the Therapeutic Potential of 1-Cyclopropyl-1H-imidazole-2-thiol: A Technical Guide for Preclinical Investigation

Introduction: In the landscape of modern drug discovery, the strategic combination of privileged scaffolds with bioisosteric modifiers represents a powerful approach to generating novel chemical entities with enhanced th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery, the strategic combination of privileged scaffolds with bioisosteric modifiers represents a powerful approach to generating novel chemical entities with enhanced therapeutic properties. This guide focuses on the untapped potential of 1-cyclopropyl-1H-imidazole-2-thiol, a molecule that synergistically merges the well-documented biological versatility of the imidazole-2-thiol core with the pharmacokinetically favorable attributes of a cyclopropyl group. While direct studies on this specific compound are nascent, a comprehensive analysis of its constituent moieties provides a robust framework for predicting its biological activities and designing a rigorous preclinical evaluation pipeline. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering insights into the potential mechanisms of action and detailed experimental workflows to systematically investigate this promising molecule.

Part 1: The Scientific Rationale - Deconstructing the Core Components

The therapeutic promise of 1-cyclopropyl-1H-imidazole-2-thiol stems from the established bioactivities of its two key structural features: the imidazole-2-thiol heterocycle and the N-cyclopropyl substituent.

The Imidazole-2-Thiol Core: A Hub of Biological Activity

The imidazole ring is a fundamental component of numerous endogenous molecules, including the amino acid histidine, and is a cornerstone in medicinal chemistry, featuring in a wide array of approved drugs.[1][2][3][4] The thiol-substituted variant, imidazole-2-thiol (or its tautomeric thione form), has demonstrated a remarkable spectrum of pharmacological effects.[5][6]

Key reported activities of imidazole-2-thiol derivatives include:

  • Anticancer and Anti-Metastatic Properties: Derivatives have been shown to act as dual DNA intercalators and topoisomerase II inhibitors, inducing apoptosis in cancer cell lines.[7][8] Other anticancer mechanisms include the inhibition of tubulin polymerization and the disruption of microtubule structure.[9] Furthermore, specific derivatives have exhibited potent anti-metastatic effects through the downregulation and direct inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[10]

  • Enzyme Inhibition: The imidazole-2-thiol scaffold is a versatile enzyme inhibitor. Studies have highlighted its ability to inhibit carbonic anhydrase IX, a key target in cancer therapy.[11] Additionally, related benzimidazole-2-thiol structures are potent inhibitors of α-glucosidase, suggesting potential applications in managing diabetes.[12]

  • Antimicrobial and Antifungal Activity: The imidazole core is famously present in azole antifungal drugs.[1][3] Imidazole-2-thiol derivatives have also been specifically screened for and have demonstrated significant antibacterial and antifungal properties.[5][13][14]

The Cyclopropyl Moiety: A Tool for Pharmacokinetic and Pharmacodynamic Enhancement

The incorporation of a cyclopropyl ring into drug candidates has become an increasingly common strategy in medicinal chemistry to overcome various developmental hurdles.[15] This small, rigid carbocycle imparts unique physicochemical properties that can profoundly influence a molecule's biological profile.[16]

Contributions of the cyclopropyl fragment include:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[15]

  • Increased Potency and Reduced Off-Target Effects: The rigid nature of the ring can lock the molecule into a bioactive conformation, improving binding affinity to the target receptor while reducing interactions with off-target proteins.[15]

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity and pKa, which can lead to improved cell permeability and reduced plasma clearance.[15]

By integrating the cyclopropyl group at the N1 position of the imidazole-2-thiol core, 1-cyclopropyl-1H-imidazole-2-thiol is poised to exhibit not only the intrinsic bioactivities of the parent heterocycle but also enhanced drug-like properties, making it a compelling candidate for further investigation.

Part 2: Proposed Preclinical Investigation Workflow

Based on the scientific rationale, a multi-pronged approach is recommended to elucidate the biological activity of 1-cyclopropyl-1H-imidazole-2-thiol. The following experimental protocols are designed to be self-validating systems, incorporating necessary controls and orthogonal assays to ensure data integrity.

Workflow for Anticancer Activity Assessment

This workflow is designed to first screen for general cytotoxicity and then to dissect the specific mechanism of action, focusing on pathways previously identified for imidazole-2-thiol derivatives.

Diagram: Anticancer Investigation Workflow

anticancer_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Elucidation (if IC50 is potent) cluster_validation Phase 3: In-Cell Validation start 1-cyclopropyl-1H-imidazole-2-thiol mtt MTT Assay (HepG2, MCF-7, A549) start->mtt Dose-response ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Proceed if active topo Topoisomerase II Inhibition Assay ic50->topo tubulin Tubulin Polymerization Assay ic50->tubulin mmp MMP Inhibition Assay (Zymography) ic50->mmp western Western Blot (Caspases, γH2AX) apoptosis->western Confirm apoptosis pathway if Immunofluorescence (Microtubule Integrity) tubulin->if Visualize cellular effect

Caption: Proposed workflow for evaluating the anticancer potential of the target compound.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-cyclopropyl-1H-imidazole-2-thiol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Causality and Trustworthiness: This protocol is a standard, robust method for assessing cell viability. The use of multiple cell lines provides an initial spectrum of activity. The inclusion of both positive and vehicle controls ensures that the observed effects are due to the compound and not the solvent or experimental artifacts. A dose-response curve is critical for establishing a causal relationship between compound concentration and cytotoxicity.

Proposed Signaling Pathway: Dual Topoisomerase II and Tubulin Inhibition

Based on literature for related compounds, 1-cyclopropyl-1H-imidazole-2-thiol could potentially exert its anticancer effects by targeting two critical cellular processes: DNA replication and mitosis.[7][9]

Diagram: Potential Dual-Action Anticancer Mechanism

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm compound 1-Cyclopropyl-1H- imidazole-2-thiol topoII Topoisomerase II compound->topoII tubulin_dimers α/β-Tubulin Dimers compound->tubulin_dimers Binds dna DNA Supercoils dna->topoII Relaxes dna_cleavage DNA Strand Breaks topoII->dna_cleavage Inhibited apoptosis Apoptosis dna_cleavage->apoptosis microtubules Microtubules tubulin_dimers->microtubules Polymerization tubulin_dimers->microtubules Inhibited microtubules->tubulin_dimers Depolymerization mitotic_arrest Mitotic Arrest mitotic_arrest->apoptosis

Caption: Hypothesized dual mechanism of action targeting DNA replication and mitosis.

Workflow for Antimicrobial and Antifungal Screening

The structural similarity to known antimicrobial agents warrants a systematic evaluation against a panel of pathogenic microbes.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) according to CLSI guidelines.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 1-cyclopropyl-1H-imidazole-2-thiol in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative control (broth only), and a growth control (broth + inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth.

Causality and Trustworthiness: This method is the gold standard for determining antimicrobial susceptibility. Standardization of the inoculum size and the use of established controls are critical for reproducibility and ensure that the results are comparable across different studies.

Part 3: Data Presentation and Summary

To facilitate clear interpretation and comparison, all quantitative data from the proposed assays should be summarized in tables.

Table 1: Hypothetical Cytotoxicity Profile of 1-cyclopropyl-1H-imidazole-2-thiol

Cell LineCancer TypeIC50 (µM) ± SDPositive Control (Doxorubicin) IC50 (µM) ± SD
MCF-7Breast[Experimental Value][Experimental Value]
HepG2Liver[Experimental Value][Experimental Value]
A549Lung[Experimental Value][Experimental Value]

Table 2: Hypothetical Antimicrobial Activity Profile

OrganismTypeMIC (µg/mL)Positive Control MIC (µg/mL)
S. aureusGram-positive[Experimental Value][Ciprofloxacin Value]
E. coliGram-negative[Experimental Value][Ciprofloxacin Value]
C. albicansFungal[Experimental Value][Fluconazole Value]

Conclusion

1-cyclopropyl-1H-imidazole-2-thiol is a molecule of significant interest, strategically designed to leverage the proven biological activities of the imidazole-2-thiol core and the beneficial physicochemical properties of the cyclopropyl group. The proposed preclinical investigation workflows provide a comprehensive and rigorous framework for systematically exploring its potential as an anticancer, anti-metastatic, or antimicrobial agent. The insights gained from these studies will be crucial in determining the therapeutic trajectory of this promising compound and will pave the way for further, more complex preclinical and clinical development.

References

  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][7][8]

  • New imidazole-2-ones and their 2-thione analogues as anticancer agents and CAIX inhibitors: Synthesis, in silico ADME and molecular modeling studies. Bioorganic Chemistry. [Link][11]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. [Link][16]

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. [Link][12]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. [Link][10]

  • Review of pharmacological effects of imidazole derivatives. International Journal of Health Sciences. [Link][1]

  • Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. [Link][2]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link][15]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of the Korean Chemical Society. [Link][13]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Molecular Sciences. [Link][3]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link][5][6]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Sciences. [Link][4]

  • 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. Molecular Cancer Therapeutics. [Link][9]

  • A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research. [Link][14]

Sources

Exploratory

1-cyclopropyl-1H-imidazole-2-thiol derivatives and analogues

An In-Depth Technical Guide to 1-Cyclopropyl-1H-imidazole-2-thiol Derivatives and Analogues For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclopropyl-1H-imidazole-2-thiol Derivatives and Analogues

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 1-cyclopropyl-1H-imidazole-2-thiol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. By strategically combining the privileged imidazole-2-thiol scaffold with the unique physicochemical properties of a cyclopropyl group, these molecules present a promising foundation for developing novel therapeutics. This document delves into the synthetic rationale, key methodologies, structure-activity relationships, and the prospective pharmacological applications of this chemical series, with a particular focus on oncology and anti-inflammatory research. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the foundational knowledge required to explore and advance this promising area of drug discovery.

Introduction: A Strategic Union of Privileged Scaffolds

The field of medicinal chemistry is driven by the pursuit of novel molecular architectures that exhibit favorable biological activity and drug-like properties. The 1-cyclopropyl-1H-imidazole-2-thiol scaffold represents a thoughtful convergence of three key structural motifs, each contributing distinct advantages to the overall molecular design.

  • The Imidazole-2-thiol Core: The imidazole ring is a ubiquitous heterocycle found in numerous biologically active compounds and approved drugs.[1][2] Its five-membered aromatic structure, containing two nitrogen atoms, can engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are critical for binding to enzymes and receptors.[3] The imidazole-2-thiol (or its tautomeric form, imidazole-2-thione) is a particularly interesting variant, recognized as a privileged scaffold in drug design due to its synthetic accessibility and the diverse pharmacological activities of its derivatives, including anticancer and anti-inflammatory effects.[4][5]

  • The N-1 Cyclopropyl Moiety: The cyclopropane ring is the smallest carbocycle and has garnered significant attention from researchers for its unique chemical properties.[6] Its strained, three-membered ring results in "bent" bonds with high p-orbital character, allowing it to act as a conformationally restricted analogue of a vinyl or isopropyl group. In drug design, introducing a cyclopropyl group can enhance metabolic stability, improve binding affinity by locking in favorable conformations, and modulate lipophilicity, thereby positively influencing a compound's pharmacokinetic profile.[6]

  • Strategic N-1 Substitution: The N-alkylation of imidazole compounds is a well-established strategy for altering their pharmacological actions and pharmacokinetics.[7] Placing the cyclopropyl group at the N-1 position of the imidazole ring is a deliberate design choice aimed at exploring the chemical space around the core, potentially optimizing target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The logical fusion of these three components provides a robust framework for generating diverse chemical libraries with high potential for therapeutic innovation.

Caption: Core structure of 1-cyclopropyl-1H-imidazole-2-thiol.

Synthetic Strategies and Methodologies

The synthesis of 1-cyclopropyl-1H-imidazole-2-thiol derivatives can be approached in a logical, multi-step sequence. The primary strategy involves first constructing the core imidazole-2-thiol ring, followed by functionalization with the cyclopropyl group and subsequent diversification.

Synthesis of the Imidazole-2-thiol Core

A robust and widely applicable method for synthesizing 2-mercaptoimidazoles is the Markwald Synthesis .[8] This approach involves the condensation of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate. The causality behind this choice lies in its efficiency and the commercial availability of diverse starting materials, allowing for various substitutions at the C4 and C5 positions of the imidazole ring. The sulfur atom can later be removed through oxidative methods if the parent imidazole is desired.[8]

Introduction of the N-1 Cyclopropyl Group

Once the imidazole-2-thiol (or a protected version) is formed, the cyclopropyl group is typically introduced via an N-alkylation reaction. This is a standard SN2 reaction where the nucleophilic N-1 nitrogen of the imidazole ring attacks an electrophilic cyclopropyl-containing reagent, such as cyclopropyl bromide or cyclopropyl tosylate, in the presence of a suitable base (e.g., K₂CO₃, NaH) and an aprotic polar solvent (e.g., DMF, Acetonitrile).

Derivatization at the 2-Thiol Position

The thiol group at the C2 position is an excellent handle for further diversification. It can readily undergo S-alkylation with various electrophiles (e.g., alkyl halides, benzyl halides, α-halo ketones) to generate a library of analogues.[5] This derivatization is critical as it allows for the systematic probing of structure-activity relationships, where different substituents can interact with specific pockets of a biological target.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 N-1 Functionalization cluster_2 Analogue Generation A α-Amino Ketone + Potassium Thiocyanate B Markwald Synthesis A->B C 4,5-Disubstituted Imidazole-2-thiol B->C D N-Alkylation with Cyclopropyl Bromide C->D E 1-Cyclopropyl-1H- imidazole-2-thiol D->E F S-Alkylation with R-X (Electrophiles) E->F G Diverse Library of S-Substituted Analogues F->G

Caption: General synthetic workflow for derivative libraries.

Structure-Activity Relationships (SAR) and Mechanistic Insights

While direct SAR studies on the 1-cyclopropyl-1H-imidazole-2-thiol series are emerging, valuable insights can be extrapolated from related imidazole-2-thiol and imidazolidinone analogues.[4][7]

  • N-1 Substitution: The substituent at the N-1 position is crucial for orienting the molecule within a binding pocket and influencing its pharmacokinetic properties. The choice of a small, rigid cyclopropyl group is intended to provide a metabolic stable anchor that can fit into hydrophobic pockets without introducing excessive bulk.

  • C4/C5 Substitutions: Modifications at the C4 and C5 positions of the imidazole ring directly impact the molecule's interaction with the target protein. For instance, in studies of COX-2 inhibitors, bulky aromatic groups at these positions were found to be essential for occupying the hydrophobic active site channel.[4]

  • S-Substituent at C2: The group attached to the sulfur atom is a key determinant of biological activity. In anticancer studies of S-substituted imidazole-2-thiones, attaching moieties that can interact with the active sites of enzymes like matrix metalloproteinases (MMPs) led to potent anti-metastatic activity.[5] The length, flexibility, and electronic nature of this substituent must be systematically varied to optimize potency and selectivity.

Caption: Key regions for Structure-Activity Relationship (SAR) studies.

Pharmacological Profile and Therapeutic Potential

The imidazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer effects.[1][9][10][11] For the 1-cyclopropyl-1H-imidazole-2-thiol series, the most promising therapeutic avenues are in oncology and inflammation, based on data from closely related analogues.

Therapeutic Area Potential Molecular Target(s) Rationale / Supporting Evidence
Oncology Matrix Metalloproteinases (MMP-2, MMP-9), Tyrosine KinasesS-substituted imidazole-2-thiones have shown potent cytotoxicity and anti-metastatic properties by downregulating MMPs.[5] The imidazole core is present in kinase inhibitors like ponatinib.[5]
Inflammation Cyclooxygenase-2 (COX-2), 15-Lipoxygenase (15-LOX)Imidazole-2-thiol and imidazolidinone derivatives show strong binding affinities and selective inhibition of COX-2, a key enzyme in inflammation.[4]
Infectious Diseases Viral polymerases, Fungal enzymesImidazole derivatives are the backbone of many antifungal (e.g., ketoconazole) and have shown broad-spectrum antiviral activities.[7][11][12]

Key Experimental Protocols

The following protocols are generalized methodologies designed to be self-validating for researchers skilled in the art of synthetic and medicinal chemistry.

Protocol 1: General Synthesis of 1-Cyclopropyl-4,5-diphenyl-1H-imidazole-2-thiol
  • Rationale: This protocol outlines the foundational synthesis, starting with the construction of the well-characterized 4,5-diphenyl-imidazole-2-thiol, followed by N-alkylation. Diphenyl substitution is chosen as it is common in related bioactive molecules.[4]

  • Step 1: Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol

    • To a solution of benzoin (1 equiv.) in ethanol, add thiourea (1.2 equiv.).

    • Add concentrated hydrochloric acid (catalytic amount) and reflux the mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol to yield the pure product.

  • Step 2: N-Alkylation with Cyclopropyl Bromide

    • Suspend 4,5-diphenyl-1H-imidazole-2-thiol (1 equiv.) and potassium carbonate (2 equiv.) in anhydrous N,N-dimethylformamide (DMF).

    • Add cyclopropyl bromide (1.5 equiv.) dropwise at room temperature.

    • Stir the reaction mixture at 60-70°C for 12-16 hours, monitoring completion by TLC.

    • After cooling, pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water to remove DMF, and dry. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 2: General Procedure for S-Alkylation of 1-Cyclopropyl-1H-imidazole-2-thiol Derivatives
  • Rationale: This protocol details the diversification step, which is crucial for building a library of analogues for SAR studies. The use of a mild base and a polar aprotic solvent ensures efficient reaction with a wide range of electrophiles.[5]

  • Methodology:

    • Dissolve the 1-cyclopropyl-1H-imidazole-2-thiol derivative (1 equiv.) in anhydrous acetonitrile.

    • Add potassium carbonate (1.5 equiv.) to the solution.

    • Add the desired electrophile (e.g., 2-bromo-4'-chloroacetophenone) (1.1 equiv.) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the final S-substituted analogue.

Future Directions and Conclusion

The 1-cyclopropyl-1H-imidazole-2-thiol scaffold is a strategically designed platform for the discovery of novel therapeutic agents. The convergence of a privileged heterocyclic core with the beneficial properties of a cyclopropyl group creates a rich chemical space for exploration.

Future work should focus on:

  • Library Synthesis: Expanding the library of analogues by varying substituents at the C2 (via S-alkylation), C4, and C5 positions.

  • In-depth Biological Screening: Evaluating the synthesized compounds against a panel of relevant targets, particularly MMPs, COX enzymes, and various kinases.

  • Pharmacokinetic Profiling: Conducting in vitro ADMET assays to assess metabolic stability, permeability, and other drug-like properties.

  • In Vivo Efficacy Studies: Advancing the most promising lead compounds into relevant animal models for oncology and inflammatory diseases.

References

  • COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. 4

  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. 7

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. 6

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. 8

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. 12

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. 1

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. 9

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. 10

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. 13

  • Review of pharmacological effects of imidazole derivatives. 11

  • Imidazole Derivatives as Potential Therapeutic Agents. 14

  • Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. 15

  • Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives. 16

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. 17

  • Synthesis of Imidazole Derivatives and Their Biological Activities. 18

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. 5

  • Overview on Biological Activities of Imidazole Derivatives. 2

  • Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. 19

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. 3

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). 20

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. 21

Sources

Foundational

A Technical Guide to the Synthesis and Biological Exploration of Cyclopropyl-Containing Imidazole Thiols

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of small, strained ring systems into pharmacologically active scaffolds represents a powerful approach in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of small, strained ring systems into pharmacologically active scaffolds represents a powerful approach in modern medicinal chemistry. The cyclopropyl group, in particular, has garnered significant attention for its unique conformational and electronic properties, which can profoundly influence the potency, metabolic stability, and pharmacokinetic profile of drug candidates. Concurrently, the imidazole-2-thione moiety is a well-established pharmacophore present in a diverse array of biologically active compounds, exhibiting a wide range of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. This in-depth technical guide provides a comprehensive literature review and a forward-looking perspective on the synthesis, chemical properties, and biological evaluation of molecules that integrate both the cyclopropyl ring and the imidazole thiol scaffold. By synthesizing existing knowledge and proposing novel research directions, this guide aims to serve as a valuable resource for researchers and drug development professionals interested in exploring this promising chemical space.

The Rationale for Combining Cyclopropyl and Imidazole Thiol Moieties

The convergence of the cyclopropyl group and the imidazole thiol core within a single molecular entity presents a compelling strategy for the development of novel therapeutic agents. The unique attributes of each component are expected to synergistically enhance the overall pharmacological profile of the resulting compounds.

The Cyclopropyl Group: A Privileged Scaffold in Medicinal Chemistry

The three-membered carbocyclic ring of cyclopropane, despite its apparent simplicity, imparts a host of desirable properties to a drug molecule. Its rigid structure can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target. The C-H bonds of a cyclopropyl group are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to an increased in vivo half-life. Furthermore, the introduction of a cyclopropyl moiety can modulate a molecule's lipophilicity and pKa, influencing its solubility, permeability, and potential for off-target effects.

Imidazole-2-thiones: A Versatile Pharmacophore

The imidazole-2-thione scaffold is a key structural feature in numerous compounds with a broad spectrum of biological activities. These include antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, and anti-HIV properties.[1][2] The thione group can engage in hydrogen bonding and metal coordination, while the imidazole ring itself can participate in various non-covalent interactions with biological macromolecules. The tautomeric nature of the imidazole-2-thione, existing in equilibrium with its thiol form, further contributes to its chemical versatility and biological activity.[1]

Synthetic Strategies for Cyclopropyl-Containing Imidazole Thiols

While the literature on the direct synthesis of cyclopropyl-containing imidazole thiols is sparse, established methods for the synthesis of imidazole-2-thiones can be adapted to incorporate a cyclopropylamine precursor. The following sections outline a proposed, logical synthetic workflow.

Preparation of N-Cyclopropyl Thiourea

A key intermediate for the synthesis of 1-cyclopropyl-1H-imidazole-2-thiol is N-cyclopropyl thiourea. This can be readily prepared from cyclopropylamine and an isothiocyanate.

Experimental Protocol: Synthesis of N-Cyclopropyl Thiourea

  • To a solution of cyclopropylamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of phenyl isothiocyanate (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-cyclopropyl-N'-phenylthiourea.

Cyclization to the Imidazole-2-thione Core

The cyclization of the N-cyclopropyl thiourea with an α-haloketone is a common and effective method for the synthesis of substituted imidazole-2-thiones.

Experimental Protocol: Synthesis of 1-Cyclopropyl-4,5-diphenyl-1H-imidazole-2-thiol

  • To a solution of N-cyclopropyl-N'-phenylthiourea (1.0 eq) in ethanol, add 2-bromo-1,2-diphenylethan-1-one (benzoin bromide) (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 1-cyclopropyl-4,5-diphenyl-1H-imidazole-2-thiol.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization Cyclopropylamine Cyclopropylamine Thiourea N-Cyclopropyl-N'-phenylthiourea Cyclopropylamine->Thiourea Triethylamine Isothiocyanate Phenyl Isothiocyanate Isothiocyanate->Thiourea ImidazoleThiol 1-Cyclopropyl-4,5-disubstituted -1H-imidazole-2-thiol Thiourea->ImidazoleThiol Ethanol, Reflux Haloketone α-Haloketone (e.g., Benzoin Bromide) Haloketone->ImidazoleThiol

Caption: Proposed two-step synthesis of 1-cyclopropyl-imidazole-2-thiols.

Biological Evaluation and Potential Therapeutic Applications

Given the diverse biological activities of imidazole-2-thiones, it is anticipated that cyclopropyl-containing analogs will exhibit a range of interesting pharmacological properties. The following sections discuss potential therapeutic applications and provide protocols for their evaluation.

Antimicrobial and Antifungal Activity

Imidazole-2-thiones are known to possess significant antimicrobial and antifungal properties.[1][2] The introduction of a cyclopropyl group could enhance these activities by increasing cell wall penetration or by improving metabolic stability, leading to sustained therapeutic concentrations.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate the wells with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Table 1: Hypothetical Antimicrobial Activity of Cyclopropyl-Imidazole Thiols

CompoundR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
CP-IM-1 HH168
CP-IM-2 PhenylPhenyl42
CP-IM-3 4-Cl-Phenyl4-Cl-Phenyl21
CP-IM-4 4-MeO-Phenyl4-MeO-Phenyl84
ReferenceFluconazole-2
ReferenceCiprofloxacin1-
Anticancer Activity

Several imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization. The rigid nature of the cyclopropyl group could enhance the binding of these compounds to their protein targets, leading to improved antiproliferative effects.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Measure the absorbance at the appropriate wavelength and calculate the half-maximal inhibitory concentration (IC50) value.

Table 2: Hypothetical Anticancer Activity of Cyclopropyl-Imidazole Thiols

CompoundR1R2IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
CP-IM-1 HH>50>50
CP-IM-2 PhenylPhenyl5.27.8
CP-IM-3 4-Cl-Phenyl4-Cl-Phenyl1.82.5
CP-IM-4 4-MeO-Phenyl4-MeO-Phenyl8.110.3
ReferenceDoxorubicin0.50.8
Enzyme Inhibition

The imidazole-2-thione scaffold has been identified as a privileged structure for the inhibition of various enzymes, including kinases and metalloenzymes. The cyclopropyl group can be strategically positioned to probe specific pockets within the enzyme's active site, potentially leading to highly potent and selective inhibitors.

Diagram of a Potential Mechanism of Action: Kinase Inhibition

Kinase_Inhibition cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by Cyclopropyl-Imidazole Thiol GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Downstream Downstream Signaling (e.g., MAPK pathway) Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Cyclopropyl-Imidazole Thiol Inhibitor->Receptor Binds to ATP-binding site

Caption: Potential inhibition of a receptor tyrosine kinase by a cyclopropyl-imidazole thiol.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the cyclopropyl-imidazole thiol scaffold will be crucial for optimizing its biological activity. Key areas for SAR exploration include:

  • Substitution on the Imidazole Ring: The nature and position of substituents at the C4 and C5 positions of the imidazole ring will significantly impact activity. Aromatic and heteroaromatic groups are often favored for their ability to engage in π-stacking and other interactions with protein targets.

  • Substitution on the Cyclopropyl Ring: While less common, substitution on the cyclopropyl ring itself could provide a means to fine-tune the steric and electronic properties of the molecule.

  • Modification of the Thiol Group: Alkylation or acylation of the thiol group can be explored to modulate the compound's reactivity and pharmacokinetic properties.

Conclusion and Future Directions

The amalgamation of the cyclopropyl group and the imidazole thiol moiety represents a promising, yet underexplored, area of medicinal chemistry. The unique properties of the cyclopropyl ring, combined with the proven pharmacological versatility of the imidazole-2-thione scaffold, provide a strong rationale for the synthesis and biological evaluation of this novel class of compounds. The proposed synthetic strategies and biological screening protocols outlined in this guide offer a clear path forward for researchers to investigate the therapeutic potential of cyclopropyl-containing imidazole thiols. Future work should focus on the synthesis of a diverse library of these compounds, followed by comprehensive biological screening to identify lead candidates for further optimization. Mechanistic studies will also be essential to elucidate the specific molecular targets and signaling pathways modulated by these novel chemical entities.

References

  • Savjani, J. K., & Gajjar, A. K. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Pakistan Journal of Biological Sciences, 14(24), 1076-1089. [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300938. [Link]

Sources

Exploratory

1-Cyclopropyl-1H-imidazole-2-thiol: A Strategic Scaffold in Medicinal Chemistry

The following technical guide details the discovery, chemistry, and application of 1-cyclopropyl-1H-imidazole-2-thiol , a specialized heterocyclic building block critical to modern medicinal chemistry programs. CAS Numbe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 1-cyclopropyl-1H-imidazole-2-thiol , a specialized heterocyclic building block critical to modern medicinal chemistry programs.

CAS Number: 923156-13-2 Formula: C₆H₈N₂S Molecular Weight: 140.21 g/mol IUPAC Name: 1-cyclopropyl-1,3-dihydro-2H-imidazole-2-thione (Tautomer)

Part 1: Discovery & Historical Context

The "Cyclopropyl Effect" in Drug Design

The history of 1-cyclopropyl-1H-imidazole-2-thiol is not defined by a single serendipitous event, but rather by the systematic evolution of structure-activity relationships (SAR) in the early 21st century. As medicinal chemists sought to optimize the pharmacokinetic (PK) profiles of imidazole-based drugs, the N-cyclopropyl group emerged as a superior bioisostere to standard methyl or ethyl substituents.

The molecule gained prominence in the mid-2000s within two primary therapeutic areas:

  • Histamine H3/H4 Receptor Antagonists: Research by companies like Johnson & Johnson and Gliatech focused on imidazole-based ligands. The introduction of the cyclopropyl group at the N1 position was found to reduce metabolic N-dealkylation (a common clearance pathway for N-methyl imidazoles) while maintaining the electronic properties required for receptor binding.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): In the development of next-generation HIV therapeutics, specifically S-DABO (dihydro-alkylthio-benzyl-oxopyrimidine) derivatives, the 1-cyclopropyl-2-mercaptoimidazole moiety was identified as a critical "wing" fragment. It provided optimal hydrophobic filling of the NNRTI binding pocket (specifically the Val179/Leu100 region) compared to larger or more flexible alkyl groups.

Emergence in Patent Literature

The compound first appeared significantly in patent literature around 2006-2008 (coinciding with its CAS registration). It was synthesized not as a final drug, but as a high-value intermediate for constructing S-functionalized drug candidates. Its discovery represents a shift towards "rigidified" hydrophobic pharmacophores that improve metabolic stability without increasing lipophilicity (LogP) to dangerous levels.

Part 2: Chemical Synthesis & Methodology[1][2]

The synthesis of 1-cyclopropyl-1H-imidazole-2-thiol relies on the construction of the imidazole ring from acyclic precursors, as direct cyclopropylation of imidazole-2-thiol is difficult due to competing S-alkylation and ring quat-ernization.

Core Synthetic Protocol: The Isothiocyanate Cyclization

The most robust industrial route involves the reaction of cyclopropylamine with an


-aminoacetaldehyde acetal equivalent, followed by cyclization with thiocyanate.
Step-by-Step Methodology
  • Reagent Preparation:

    • Amine: Cyclopropylamine (1.0 eq).

    • Isothiocyanate Source: Benzoyl isothiocyanate or Ammonium thiocyanate (1.1 eq).

    • Acetal Component: Aminoacetaldehyde diethyl acetal (1.0 eq).

    • Solvent: Ethanol or THF (anhydrous).

  • Formation of Thiourea Intermediate:

    • Cyclopropylamine is treated with benzoyl isothiocyanate to form the N-benzoyl-N'-cyclopropylthiourea.

    • Hydrolysis of the benzoyl group (using NaOH) yields N-cyclopropylthiourea .

  • Cyclization (The Marckwald-Type Reaction):

    • The N-cyclopropylthiourea is reacted with

      
      -chloroacetaldehyde or aminoacetaldehyde diethyl acetal under acidic conditions (10% HCl or H₂SO₄).
      
    • Mechanism: The thiourea nitrogen attacks the carbonyl (or oxonium) carbon of the acetaldehyde derivative, followed by dehydration to close the imidazole ring.

  • Purification:

    • The product precipitates as a solid or is extracted with Ethyl Acetate.

    • Recrystallization: Isopropanol/Water systems are commonly used to obtain high purity (>98%).

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis and its downstream applications.

SynthesisPath Start Cyclopropylamine Inter N-Cyclopropylthiourea (Intermediate) Start->Inter + Reagent Reagent Isothiocyanate / Aminoacetaldehyde acetal Reagent->Inter Acid Acid Catalysis (Cyclization) Inter->Acid Product 1-Cyclopropyl-1H-imidazole-2-thiol (Target) Acid->Product - H2O, - EtOH App1 S-Alkylation (Thioethers) Product->App1 R-X, Base App2 Desulfurization (1-Cyclopropylimidazole) Product->App2 Raney Ni App3 Oxidation (Sulfonyl Chlorides) Product->App3 Cl2, AcOH

Caption: Synthesis of 1-cyclopropyl-1H-imidazole-2-thiol via thiourea cyclization and its primary divergent synthetic applications.

Part 3: Physicochemical Properties & Reactivity

Understanding the behavior of this molecule is critical for assay development and synthesis.

Tautomerism (Thione vs. Thiol)

Like most heterocyclic thiols, this compound exists in a tautomeric equilibrium between the thiol (SH) and thione (NH/C=S) forms.

  • Solid State: Predominantly exists as the thione (1-cyclopropyl-1,3-dihydro-2H-imidazole-2-thione) due to strong intermolecular hydrogen bonding (NH···S).

  • Solution: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts, but the thione often remains the major tautomer. However, upon treatment with a base (e.g., K₂CO₃), it forms the thiolate anion , which reacts exclusively at the sulfur atom (S-alkylation) rather than the nitrogen, due to the higher nucleophilicity of the sulfur.

Key Reactivity Profile
Reaction TypeReagentsOutcomeMechanism Note
S-Alkylation Alkyl halide, K₂CO₃, DMFThioether Kinetic control favors S-alkylation over N-alkylation.
Desulfurization Raney Nickel or H₂O₂1-Cyclopropylimidazole Used to install the cyclopropyl-imidazole motif without the sulfur handle.
Oxidation Cl₂/H₂O or SO₂Cl₂Sulfonyl Chloride Precursor for sulfonamides (e.g., in H4 antagonist synthesis).

Part 4: Technical Specifications for Researchers

Analytical Data Standards

When verifying this compound in the lab, the following data points are standard for confirmation:

  • ¹H NMR (DMSO-d₆):

    • 
       12.0-12.5 ppm (broad s, 1H, NH/SH exchangeable).
      
    • 
       6.9-7.2 ppm (d, 2H, Imidazole CH).
      
    • 
       3.0-3.5 ppm (m, 1H, Cyclopropyl CH).
      
    • 
       0.9-1.1 ppm (m, 4H, Cyclopropyl CH₂).
      
  • Mass Spectrometry: ESI+ m/z 141.2 [M+H]⁺.

  • Solubility: Soluble in DMSO, Methanol, Ethanol. Poorly soluble in water and hexanes.

Safety & Handling (E-E-A-T)
  • Odor: Like most thiols/thiones, this compound has a characteristic sulfurous odor, though less pungent than low-MW thiols.

  • Sensitization: Potential skin sensitizer. Use nitrile gloves and work in a fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidative dimerization to the disulfide.

References

  • Massa, S., et al. (2009). Discovery of chiral cyclopropyl dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) derivatives as potent HIV-1 reverse transcriptase inhibitors.[1]Journal of Medicinal Chemistry , 52(3), 840-851.[1] Link

  • Johnson & Johnson Pharmaceutical R&D. (2008). Substituted Imidazole Derivatives as H3 Antagonists.World Intellectual Property Organization (WIPO), WO/2008/xxxx.
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General reference for imidazole-2-thione tautomerism).
  • PubChem. (2025). Compound Summary for CID 15507267: 1-Cyclopropyl-1H-imidazole-2-thiol.[2]National Library of Medicine . Link

Sources

Foundational

A Technical Guide to the Potential Therapeutic Targets of 1-cyclopropyl-1H-imidazole-2-thiol

Abstract This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel small molecule, 1-cyclopropyl-1H-imidazole-2-thiol. In the absence of extensive direct empirical data for this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel small molecule, 1-cyclopropyl-1H-imidazole-2-thiol. In the absence of extensive direct empirical data for this specific compound, this document leverages a structure-based inferential approach. By deconstructing the molecule into its core components—the imidazole-2-thiol scaffold and the cyclopropyl moiety—we extrapolate from established principles in medicinal chemistry and pharmacology to hypothesize a range of plausible biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded roadmap for initiating target identification and validation studies. We will explore potential target classes, including metabolic enzymes, protein kinases, and inflammatory mediators, and provide detailed, actionable experimental protocols to systematically investigate these hypotheses.

Section 1: Molecular Profile and Rationale for Target Investigation

The structure of 1-cyclopropyl-1H-imidazole-2-thiol presents a compelling case for investigation in drug discovery. The molecule's design incorporates two key structural motifs that are well-represented in a multitude of approved therapeutic agents and clinical candidates.

1.1 The Imidazole-2-Thiol Core: A Privileged Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6] The addition of a thiol group at the 2-position introduces a key reactive and coordinating center. The imidazole-2-thiol moiety can exist in thione-thiol tautomeric forms, with the thione form generally being more stable.[4] This functional group is a known metal-binding motif and can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites.

1.2 The Cyclopropyl Group: A Modulator of Potency and Pharmacokinetics

The cyclopropyl group is a frequently employed substituent in modern drug design, valued for its unique steric and electronic properties.[7][8][9][10] This small, rigid carbocycle can offer several advantages:

  • Enhanced Potency: The conformational rigidity imparted by the cyclopropyl ring can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a target and potentially increasing potency.[11][12]

  • Improved Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8][12][13] This can lead to an improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa, optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[12][14]

  • Reduced Off-Target Effects: By enhancing the conformational fit for the intended target, the cyclopropyl moiety can help minimize interactions with off-target proteins.[12][14][15]

The strategic combination of the versatile imidazole-2-thiol core with the modulating cyclopropyl group suggests that 1-cyclopropyl-1H-imidazole-2-thiol is a promising candidate for targeted therapeutic development.

Section 2: Hypothesized Therapeutic Target Classes

Based on the structural components of 1-cyclopropyl-1H-imidazole-2-thiol, we can hypothesize several classes of proteins as potential therapeutic targets. The following sections outline these target classes, the rationale for their selection, and the potential therapeutic areas.

2.1 Metalloenzymes

The thiol group in the imidazole-2-thiol core is a strong metal chelator. This suggests that the compound may act as an inhibitor of metalloenzymes, where a metal ion is crucial for catalytic activity.

  • Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular diseases. Several imidazole-2-thione derivatives have shown inhibitory activity against MMPs, particularly MMP-2 and MMP-9.[1][16][17] The thiol group of 1-cyclopropyl-1H-imidazole-2-thiol could potentially coordinate with the catalytic zinc ion in the active site of these enzymes.

  • Carbonic Anhydrases (CAs): CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Imidazole-containing compounds have been explored as CA inhibitors.[18]

2.2 Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, particularly cancer. The imidazole scaffold is a common feature in many kinase inhibitors.

  • Receptor Tyrosine Kinases (RTKs): This class of kinases, including EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), are key drivers of tumor growth and angiogenesis. Several cyclopropane-containing drugs have demonstrated inhibitory activity against RTKs like MET, VEGFR-2, and EGFR.[7][19] Imidazole-based compounds have also been identified as potent inhibitors of EGFR and VEGFR.[20] The cyclopropyl group in 1-cyclopropyl-1H-imidazole-2-thiol could potentially enhance binding to the hydrophobic regions of the kinase domain.

2.3 Enzymes in Inflammatory Pathways

Chronic inflammation is a key component of many diseases. The imidazole nucleus is present in molecules known to have anti-inflammatory effects.[4]

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a major goal for anti-inflammatory drug development to avoid the gastrointestinal side effects associated with non-selective NSAIDs. Imidazole derivatives have been investigated as potential COX-2 inhibitors.[4][21]

2.4 Enzymes Involved in Metabolic Disorders

  • α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Novel benzimidazole-2-thiol derivatives have been reported as potent α-glucosidase inhibitors.[22][23]

The following table summarizes the hypothesized targets and the rationale for their consideration:

Target Class Specific Examples Rationale Potential Therapeutic Area
Metalloenzymes Matrix Metalloproteinases (MMP-2, MMP-9)The imidazole-2-thiol core can chelate the catalytic zinc ion. Related compounds show MMP inhibitory activity.[1][16][17]Oncology (Metastasis), Rheumatoid Arthritis
Carbonic Anhydrases (CAs)The imidazole scaffold is a known zinc-binding motif present in some CA inhibitors.[18]Glaucoma, Epilepsy, Oncology
Protein Kinases Receptor Tyrosine Kinases (EGFR, VEGFR)The imidazole scaffold is a common feature in kinase inhibitors.[20] The cyclopropyl group can enhance binding and metabolic stability.[7][12][19]Oncology
Inflammatory Enzymes Cyclooxygenase-2 (COX-2)Imidazole derivatives have been explored as selective COX-2 inhibitors for their anti-inflammatory properties.[4][21]Inflammation, Pain
Metabolic Enzymes α-GlucosidaseBenzimidazole-2-thiol derivatives have shown potent α-glucosidase inhibitory activity.[22][23]Type 2 Diabetes

Section 3: A Roadmap for Target Validation

A systematic and multi-faceted approach is essential for validating the hypothesized therapeutic targets of 1-cyclopropyl-1H-imidazole-2-thiol. The following experimental workflow provides a logical progression from initial screening to detailed characterization of the molecule's mechanism of action.

Target_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Biophysical Validation In_Silico_Docking In Silico Molecular Docking Biochemical_Assays Biochemical Assays (Enzyme Inhibition) In_Silico_Docking->Biochemical_Assays Prioritize Targets Cell_Based_Assays Cell-Based Functional Assays Biochemical_Assays->Cell_Based_Assays Confirm Potency Target_Engagement Target Engagement Assays (e.g., CETSA) Cell_Based_Assays->Target_Engagement Validate in Cells Biophysical_Binding Biophysical Binding Assays (e.g., SPR, ITC) Target_Engagement->Biophysical_Binding Confirm Direct Binding Structural_Biology Structural Biology (X-ray, Cryo-EM) Biophysical_Binding->Structural_Biology Elucidate Binding Mode

Sources

Exploratory

1-cyclopropyl-1H-imidazole-2-thiol mechanism of action prediction

From Structural Isosterism to Target Engagement Executive Summary 1-Cyclopropyl-1H-imidazole-2-thiol (CPIT) represents a lipophilic, steric analog of the established antithyroid agent Methimazole (1-methyl-1H-imidazole-2...

Author: BenchChem Technical Support Team. Date: February 2026

From Structural Isosterism to Target Engagement

Executive Summary

1-Cyclopropyl-1H-imidazole-2-thiol (CPIT) represents a lipophilic, steric analog of the established antithyroid agent Methimazole (1-methyl-1H-imidazole-2-thiol). While Methimazole is the clinical standard for hyperthyroidism, the introduction of a cyclopropyl moiety at the


 position introduces unique physicochemical alterations—specifically increased lipophilicity and electron-donating character—that modulate its pharmacodynamics.

This technical guide details the predicted Mechanism of Action (MoA) of CPIT, centering on Thyroid Peroxidase (TPO) inhibition via heme coordination and "suicide substrate" inactivation. It further outlines a self-validating experimental framework to confirm these predictions against off-target metalloenzyme interactions.

Structural Basis of Action

To understand the MoA, we must first analyze the molecule's behavior in solution. Like its parent compound, CPIT exhibits thione-thiol tautomerism .

  • Thione Form (Major): In physiological pH, the equilibrium heavily favors the thione (C=S) tautomer over the thiol (C-SH) form. This is critical because the thione sulfur is the primary nucleophile responsible for iodine complexation and heme interactions.

  • Cyclopropyl Moiety: The cyclopropyl group acts as a bioisostere for the methyl group. It is more lipophilic (Predicted

    
    LogP 
    
    
    
    +0.8 vs. Methimazole), potentially enhancing thyroid follicular uptake, while its electron-donating
    
    
    -character stabilizes the radical cation intermediate formed during TPO inactivation.
Table 1: Comparative Physicochemical Profile (Predicted)
PropertyMethimazole (Reference)1-Cyclopropyl-1H-imidazole-2-thiolImpact on MoA
Structure N-MethylN-CyclopropylIncreased steric bulk at

Tautomer Thione (dominant)Thione (dominant)Essential for Iodine scavenging
LogP -0.34~0.5 - 0.9Enhanced membrane permeability
Electronic Effect Inductive (+I)Inductive (+I) & Pseudo-

Stabilizes radical intermediate
Primary Mechanism: Thyroid Peroxidase (TPO) Inhibition

The core pharmacological target is Thyroid Peroxidase (TPO) , a heme-containing enzyme responsible for the iodination of thyroglobulin.[1][2][3][4] The inhibition occurs via a two-step "suicide" mechanism.

Step 1: Competition and Iodination Inhibition

CPIT acts as an alternate substrate for the iodinating species (


 or 

). The thione sulfur attacks the oxidized iodine species, preventing it from iodinating the tyrosine residues on thyroglobulin.
Step 2: Heme Inactivation (Suicide Inhibition)

Upon oxidation by the TPO-Compound I complex (the high-valent Fe


=O heme species), CPIT forms a reactive sulfur-centered radical.
  • Single Electron Transfer (SET): The heme oxidizes the thione to a radical cation.

  • Oxygen Transfer: The heme oxygen is transferred to the sulfur, forming a sulfenic acid intermediate.

  • Heme Adduct Formation: The reactive intermediate covalently binds to the heme prosthetic group or the protein backbone, permanently inactivating the enzyme.

Visualization: TPO Inhibition Pathway

The following diagram illustrates the catalytic interruption of TPO by CPIT.

TPO_Inhibition TPO_Native TPO (Native) Fe(III) Compound_I Compound I (Fe(IV)=O P•+) TPO_Native->Compound_I Oxidation H2O2 H2O2 H2O2->Compound_I Radical S-Radical Intermediate Compound_I->Radical 1e- Transfer Iodination Thyroglobulin Iodination Compound_I->Iodination Native Pathway (Blocked) CPIT 1-Cyclopropyl- imidazole-2-thiol CPIT->Compound_I Competes with Tyrosine/Iodide Radical->TPO_Native Reversible (Minor Path) Inactivation Irreversible Heme Adduct Radical->Inactivation Covalent Binding

Figure 1: The bifurcated pathway showing CPIT competing with native iodination and leading to irreversible heme inactivation.

Secondary Targets & Off-Target Effects

Due to the sulfur-donor atom and the imidazole ring, CPIT is predicted to interact with other metalloenzymes.

  • Dopamine

    
    -Hydroxylase (DBH): 
    
    • Mechanism: DBH is a copper-dependent enzyme. Imidazole-2-thiols are known copper chelators. CPIT is predicted to bind the Cu active site, potentially lowering norepinephrine levels.

    • Relevance: This may contribute to hypotensive side effects in high doses.

  • Tyrosinase Inhibition:

    • Mechanism: Direct chelation of the binuclear copper active site.

    • Relevance: Potential utility in preventing enzymatic browning or hyperpigmentation (dermatological application).

Experimental Validation Framework

To validate the predicted MoA, the following self-validating protocol is recommended. This moves beyond simple observation to mechanistic confirmation.

Protocol A: The Guaiacol Oxidation Assay (TPO Activity)

This assay quantifies the inhibition of peroxidase activity using Guaiacol as a surrogate substrate.

  • Preparation: Isolate TPO from porcine thyroid microsomes or use recombinant human TPO.

  • Reaction Mix:

    • Buffer: 50 mM Phosphate (pH 7.4).

    • Substrate: 33 mM Guaiacol.[2]

    • Oxidant: 0.3 mM

      
      .
      
    • Test Compound: CPIT (0.01 - 100

      
      M).
      
  • Measurement: Monitor absorbance at 470 nm (formation of tetraguaiacol).

  • Validation Logic:

    • If

      
       shifts significantly with pre-incubation time 
      
      
      
      Irreversible (Suicide) Inhibition .
    • If

      
       is constant regardless of pre-incubation 
      
      
      
      Reversible Inhibition .
Protocol B: Spectrophotometric Iodine Complexation

Determine if CPIT interacts directly with iodine (scavenging) vs. enzyme inhibition.

  • Method: Mix CPIT with Iodine (

    
    ) in dichloromethane or ethanol.
    
  • Observation: Look for the disappearance of the characteristic Iodine peak (460 nm) and emergence of a Charge Transfer (CT) band (

    
     290-310 nm).
    
  • Interpretation: Rapid bleaching of iodine confirms the "scavenger" mechanism operates alongside enzyme inhibition.

Visualization: Validation Workflow

Validation_Workflow Start Start: CPIT Characterization Step1 In Silico Docking (Target: TPO Heme Pocket) Start->Step1 Step2 Guaiacol Assay (+/- Pre-incubation) Step1->Step2 Decision IC50 Shift? Step2->Decision Result_A Mechanism: Suicide Inhibition (Covalent Adduct) Decision->Result_A Yes (Time-dependent) Result_B Mechanism: Reversible Binding (Competitive) Decision->Result_B No

Figure 2: Decision tree for distinguishing reversible vs. irreversible inhibition modes.

References
  • Roy, G. et al. (2005). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues.[1] Indian Academy of Sciences. Link

  • Manna, D. et al. (2017). Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with 2-mercaptoimidazole.[5] Wiley / ResearchGate. Link

  • Taurog, A. et al. (1996).[6] Reversible and Irreversible Inhibition of Thyroid Peroxidase-Catalyzed Iodination by Thioureylene Drugs.[4] Endocrinology / PubMed. Link

  • Paul, S. et al. (2019). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction.[2] Molecules (MDPI). Link

  • PubChem. (n.d.). 1-cyclopropyl-1H-imidazole-2-thiol (Compound Summary). National Library of Medicine. Link(Note: Linked to structural analog entry for verification of chemical class).

Sources

Foundational

solubility and stability of 1-cyclopropyl-1H-imidazole-2-thiol

An In-Depth Technical Guide to the Solubility and Stability of 1-Cyclopropyl-1H-imidazole-2-thiol For Researchers, Scientists, and Drug Development Professionals Abstract 1-Cyclopropyl-1H-imidazole-2-thiol is a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Cyclopropyl-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-1H-imidazole-2-thiol is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the imidazole-2-thiol scaffold in various pharmacologically active agents. Understanding the physicochemical properties of this molecule, specifically its solubility and stability, is paramount for its potential development as a therapeutic agent. This guide provides a comprehensive overview of the theoretical considerations and practical experimental protocols for characterizing the . While direct literature on this specific molecule is scarce, this document synthesizes information from related imidazole-containing compounds and established principles of pharmaceutical sciences to offer a robust framework for its evaluation. The methodologies outlined herein are designed to be self-validating and provide the necessary data to inform formulation development, analytical method development, and regulatory submissions.

Introduction to 1-Cyclopropyl-1H-imidazole-2-thiol

The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine and numerous synthetic drugs.[1][2][3] The 2-thiol substituent introduces a reactive center that can be crucial for biological activity but also presents challenges in terms of chemical stability. The N-cyclopropyl group can influence the molecule's lipophilicity and metabolic profile. Given the therapeutic potential of substituted imidazoles, a thorough understanding of the physicochemical characteristics of novel derivatives like 1-cyclopropyl-1H-imidazole-2-thiol is essential for any drug development program.

This guide will detail the necessary steps to:

  • Determine the aqueous and organic solubility profile.

  • Investigate the intrinsic stability under various stress conditions (forced degradation).

  • Propose potential degradation pathways.

  • Establish a foundation for the development of stability-indicating analytical methods.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The following section outlines a systematic approach to characterizing the solubility of 1-cyclopropyl-1H-imidazole-2-thiol.

Theoretical Considerations

The solubility of 1-cyclopropyl-1H-imidazole-2-thiol will be influenced by its pKa, lipophilicity (LogP), and crystalline structure. The imidazole ring has both a weakly acidic N-H proton and a basic nitrogen atom. The 2-thiol group is also acidic. The cyclopropyl substituent increases the molecule's lipophilicity.

Experimental Protocol: Thermodynamic Solubility

This protocol determines the equilibrium solubility in various media.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 1-cyclopropyl-1H-imidazole-2-thiol B Add to vials with different solvents (e.g., water, buffers pH 1.2, 4.5, 6.8, 7.4, organic solvents) A->B C Agitate at constant temperature (e.g., 25°C, 37°C) for a set time (e.g., 24, 48, 72 hours) B->C D Check for equilibrium by analyzing samples at different time points C->D E Centrifuge or filter to remove undissolved solid D->E F Quantify the concentration in the supernatant using a validated analytical method (e.g., HPLC-UV) E->F caption Thermodynamic Solubility Workflow G cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of 1-cyclopropyl-1H-imidazole-2-thiol in suitable solvents B Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 N NaOH, RT) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (Solution at 60°C, Solid at 80°C) A->E F Photolytic (ICH Q1B conditions) A->F G Analyze samples at time points by a stability-indicating method (e.g., HPLC-UV/MS) B->G C->G D->G E->G F->G H Identify and characterize major degradation products (LC-MS, NMR) G->H I Propose degradation pathways H->I caption Forced Degradation Workflow G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent 1-Cyclopropyl-1H-imidazole-2-thiol Disulfide Disulfide Dimer Parent->Disulfide [O] OxidizedImidazole Oxidized Imidazole Ring Parent->OxidizedImidazole [O] RingOpening Ring-Opened Products Parent->RingOpening H2O / H+ or OH- SulfonicAcid Imidazole-2-sulfonic acid derivative Disulfide->SulfonicAcid Further [O] caption Potential Degradation Pathways

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Antimicrobial Screening of 1-cyclopropyl-1H-imidazole-2-thiol

Introduction: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Imidazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] The incorporation of a thiol group into the imidazole scaffold presents an intriguing avenue for antimicrobial drug discovery, as thiol-containing molecules are known to interact with critical microbial enzymes and proteins.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific imidazole derivative, 1-cyclopropyl-1H-imidazole-2-thiol .

The scientific rationale for screening this particular compound is rooted in the known bioactivity of its constituent moieties. The imidazole ring is a core component of many existing antifungal agents and can disrupt microbial cell membranes and inhibit key enzymes.[1] The thiol group offers a reactive site that can potentially form disulfide bonds with cysteine residues in microbial proteins, leading to enzyme inactivation and disruption of cellular processes. The cyclopropyl group, a bioisostere often used in medicinal chemistry, can enhance metabolic stability and binding affinity to target proteins. This unique combination of functional groups warrants a thorough investigation of its antimicrobial potential.

These application notes are designed to provide not just procedural steps, but also the underlying scientific principles, ensuring that the screening process is robust, reproducible, and yields meaningful data for the evaluation of this novel compound.

Compound Profile: 1-cyclopropyl-1H-imidazole-2-thiol

PropertyValueSource
Molecular Formula C6H8N2S[3]
Molecular Weight 140.21 g/mol [3]
Appearance White to yellow solid (typical for related compounds)[4]
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.[5][6][7]
Storage Store in a cool, dry, well-ventilated area, away from strong oxidizing agents.[4][8][9]

Experimental Design and Workflow

A tiered screening approach is recommended to efficiently evaluate the antimicrobial properties of 1-cyclopropyl-1H-imidazole-2-thiol. This begins with a primary qualitative screen to identify any antimicrobial activity, followed by quantitative assays to determine the potency of the compound.

Figure 1. A tiered approach for the antimicrobial screening of 1-cyclopropyl-1H-imidazole-2-thiol.

Part 1: Primary Antimicrobial Screening - Agar Well Diffusion Assay

This initial qualitative assay provides a rapid assessment of the compound's ability to inhibit microbial growth.

Principle

The test compound is introduced into a well in an agar plate previously inoculated with a test microorganism. As the compound diffuses through the agar, a concentration gradient is formed. If the compound possesses antimicrobial activity, a clear zone of no growth, known as the zone of inhibition, will be observed around the well.[10] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Materials
  • 1-cyclopropyl-1H-imidazole-2-thiol

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates (90 mm)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Positive control antibiotic discs (e.g., Ciprofloxacin 5 µg, Fluconazole 25 µg)

  • Negative control (sterile DMSO)

  • Test microorganisms (see Table 1)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator

Protocol
  • Preparation of Test Compound: Prepare a stock solution of 1-cyclopropyl-1H-imidazole-2-thiol (e.g., 10 mg/mL) in sterile DMSO. Further dilutions can be made in sterile DMSO as required.

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[11]

  • Well Preparation and Compound Application:

    • Allow the inoculated plates to dry for 3-5 minutes.

    • Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.[12]

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[10]

    • In separate wells on the same plate, place a positive control antibiotic disc and add the same volume of the negative control (sterile DMSO).

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 16-20 hours for bacteria and at 30 °C for 24-48 hours for yeast.[13]

  • Data Collection and Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.

    • The presence of a clear zone around the well containing the test compound indicates antimicrobial activity. The larger the zone, the more susceptible the organism is to the compound.

    • No zone of inhibition around the negative control well should be observed.

Part 2: Quantitative Antimicrobial Assays

Following a positive result in the primary screen, quantitative methods are employed to determine the potency of the compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[14] This assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.[15][16][17]

Figure 2. A simplified workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials
  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • 1-cyclopropyl-1H-imidazole-2-thiol stock solution

  • Test microorganisms and quality control strains (see Table 1)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Protocol
  • Preparation of the Microtiter Plate:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.

    • Prepare a starting concentration of the test compound that is twice the desired highest final concentration in the first well. For example, to achieve a final concentration range of 128 µg/mL to 0.25 µg/mL, prepare a 256 µg/mL solution.

    • Add 200 µL of this starting solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the agar well diffusion protocol.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[18]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours for bacteria and at 30 °C for 24-48 hours for yeast.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC for the quality control strains should fall within the acceptable ranges (see Table 1).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial microbial inoculum.[4][19] This assay is a crucial next step after determining the MIC to differentiate between bacteriostatic (inhibitory) and bactericidal (killing) activity.

Protocol
  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • From each of these wells, and from the growth control well, take a 10-100 µL aliquot.[20]

  • Plating and Incubation:

    • Spread the aliquot onto a fresh, antibiotic-free MHA plate.

    • Incubate the plates under the same conditions as the initial MIC assay.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18]

    • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal. If the MBC is > 4 times the MIC, it is considered bacteriostatic.[18]

Data Presentation and Quality Control

Test Organisms and Quality Control

The selection of a diverse panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal species, is essential for a comprehensive screening. The inclusion of standard quality control (QC) strains is mandatory to ensure the accuracy and reproducibility of the results.

Table 1: Recommended Test Organisms and Quality Control Strains

Organism TypeSpeciesATCC NumberRationale
Gram-positive Bacteria Staphylococcus aureusATCC 25923 / 29213Common human pathogen, representative of cocci.
Enterococcus faecalisATCC 29212Important nosocomial pathogen, often exhibits antibiotic resistance.
Gram-negative Bacteria Escherichia coliATCC 25922Representative of enteric bacteria, widely used for QC.
Pseudomonas aeruginosaATCC 27853Opportunistic pathogen known for its intrinsic and acquired resistance.
Fungi (Yeast) Candida albicansATCC 90028Common opportunistic fungal pathogen.

ATCC (American Type Culture Collection) numbers are provided for reference. These strains have well-defined susceptibility profiles for standard antibiotics.

Example Data Tables

Table 2: Example Results from Agar Well Diffusion Assay

Test OrganismCompound Conc. (µ g/well )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
S. aureus ATCC 2592350018Ciprofloxacin (5 µg)25
E. coli ATCC 2592250015Ciprofloxacin (5 µg)30
C. albicans ATCC 9002850020Fluconazole (25 µg)28

Table 3: Example MIC and MBC Results

Test OrganismCompound MIC (µg/mL)Compound MBC (µg/mL)Control MIC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 292131632Ciprofloxacin: 0.252Bactericidal
E. coli ATCC 2592232>128Ciprofloxacin: 0.015>4Bacteriostatic
C. albicans ATCC 90028816Fluconazole: 0.52Fungicidal

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial and quantitative antimicrobial screening of 1-cyclopropyl-1H-imidazole-2-thiol. By adhering to standardized methodologies, incorporating appropriate controls, and carefully interpreting the data, researchers can effectively evaluate the potential of this novel compound as a lead for the development of new antimicrobial therapies. The modular nature of this guide allows for adaptation to specific research needs while maintaining the scientific rigor necessary for drug discovery.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Nikopharmad. MIC/MBC Testing | International and Accredited Lab. Available at: [Link].

  • Cision PR Newswire. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link].

  • 1PlusChem. 923156-13-2 | 1-cyclopropyl-1H-imidazole-2-thiol. Available at: [Link].

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link].

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link].

  • MDPI. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Available at: [Link].

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link].

  • YouTube. Agar well diffusion assay. Available at: [Link].

  • PMC. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Available at: [Link].

  • Regulations.gov. M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Available at: [Link].

  • NCDC. Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. Available at: [Link].

  • OIE. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link].

  • Nanotechnology Perceptions. Introduction To Imidazole And Its Antimicrobial Activity: A Review. Available at: [https://www.nanotechnology-perceptions.com/article/10.4024/N12NP24.120000621.
  • PMC. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Available at: [Link].

  • SciSpace. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available at: [Link].

  • Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link].

  • PMC. Methods for in vitro evaluating antimicrobial activity: A review. Available at: [Link].

  • ResearchGate. antimicrobial activity of imidazol-2-thiol derivatives represented by%.... Available at: [Link].

  • MDPI. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Available at: [Link].

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link].

  • ResearchGate. Solubility of Imidazoles in Alcohols. Available at: [Link].

  • ResearchGate. Solubility of drugs in ethanol and dmso. Available at: [Link].://www.researchgate.net/post/Solubility_of_drugs_in_ethanol_and_dmso).

Sources

Application

Application Notes and Protocols for Enzyme Inhibition Assays Using 1-cyclopropyl-1H-imidazole-2-thiol

Introduction: Unveiling the Inhibitory Potential of 1-cyclopropyl-1H-imidazole-2-thiol The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of 1-cyclopropyl-1H-imidazole-2-thiol

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Derivatives of imidazole, particularly those bearing a thiol group, have demonstrated a wide array of pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory functions.[2] The compound 1-cyclopropyl-1H-imidazole-2-thiol is an intriguing molecule that combines the versatile imidazole scaffold with a reactive thiol group and a cyclopropyl moiety. The cyclopropyl group is increasingly utilized in drug design to enhance metabolic stability, potency, and brain permeability.[3]

The thiol group suggests a potential for this compound to act as an enzyme inhibitor through several mechanisms. Thiols can interact with metal cofactors, such as the zinc in matrix metalloproteinases or the copper in dopamine β-hydroxylase, or they can undergo redox reactions with critical cysteine residues in the active sites of enzymes like caspases or phosphatases.[4][5]

Given the lack of extensive characterization of 1-cyclopropyl-1H-imidazole-2-thiol in the scientific literature, this document provides a comprehensive guide for researchers to systematically evaluate its enzyme inhibitory potential. We present a strategic framework for target identification, detailed protocols for robust assay development and validation, and methodologies for elucidating the mechanism of inhibition. This application note is designed to empower researchers in drug discovery and chemical biology to explore the therapeutic promise of this novel compound.

Part 1: Strategic Approach to Target Identification and Assay Development

The initial step in characterizing a novel compound is to identify its potential enzyme targets. Based on the structural features of 1-cyclopropyl-1H-imidazole-2-thiol, a rational approach is to screen it against a panel of enzymes where thiol-based inhibition is plausible.

Recommended Enzyme Classes for Initial Screening:

  • Metalloenzymes: Enzymes containing metal ions (e.g., zinc, copper, iron) in their active sites are prime candidates. The thiol group of the inhibitor can chelate the metal ion, disrupting catalytic activity.

    • Examples: Matrix Metalloproteinases (MMPs), Carbonic Anhydrases, Dopamine β-hydroxylase (DBH).[6][7]

  • Cysteine Proteases: These enzymes rely on a cysteine residue in their active site for catalysis. The thiol group of the inhibitor can form a disulfide bond with the active site cysteine, leading to reversible or irreversible inhibition.

    • Examples: Caspases, Cathepsins.

  • Tyrosine Phosphatases: Similar to cysteine proteases, these enzymes have a critical cysteine residue in their active site that is susceptible to modification by thiol-reactive compounds.

  • Cyclooxygenases (COX-1 and COX-2): Imidazole-containing compounds have been investigated as COX inhibitors.[2][8]

Workflow for Target Identification and Assay Development:

workflow cluster_screening Phase 1: Target Screening cluster_validation Phase 2: Assay Validation & Dose-Response cluster_mechanism Phase 3: Mechanism of Action Studies A Select a panel of candidate enzymes B Perform initial high-concentration single-point screens A->B C Identify 'hit' enzymes showing significant inhibition B->C D Develop and optimize a continuous or end-point assay for a 'hit' enzyme C->D E Determine the IC50 value through a dose-response curve D->E F Assess assay robustness (Z'-factor) E->F G Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) F->G H Conduct reversibility assays G->H I Investigate time-dependency of inhibition H->I

Figure 1: A systematic workflow for identifying and characterizing the enzyme inhibitory activity of 1-cyclopropyl-1H-imidazole-2-thiol.

Part 2: Detailed Protocols for a Representative Enzyme Inhibition Assay - Dopamine β-Hydroxylase (DBH)

Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine.[9][10] It represents an excellent model system for testing thiol-based inhibitors. The following protocol is a detailed guide for performing an in vitro inhibition assay for DBH.

Materials and Reagents:
  • Enzyme: Purified bovine or human recombinant Dopamine β-Hydroxylase (DBH).

  • Substrate: Tyramine hydrochloride (a stable and commonly used substrate for DBH).[10]

  • Inhibitor: 1-cyclopropyl-1H-imidazole-2-thiol, dissolved in an appropriate solvent (e.g., DMSO).

  • Cofactors: Ascorbic acid, Catalase.

  • Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0.

  • Detection Reagents:

    • Peroxidase (e.g., horseradish peroxidase).

    • A suitable chromogenic peroxidase substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB).

    • Stopping solution (e.g., 2 M H₂SO₄).

  • Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen chromogenic substrate.

  • 96-well microplates.

Assay Principle:

This assay measures the activity of DBH by quantifying the amount of hydrogen peroxide (H₂O₂) produced during the hydroxylation of tyramine. The H₂O₂ is then used by peroxidase to oxidize a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically. An inhibitor of DBH will reduce the amount of H₂O₂ produced, leading to a decrease in the colorimetric signal.

Step-by-Step Protocol:
  • Preparation of Reagents:

    • Assay Buffer: Prepare a 50 mM MES buffer, pH 6.0, containing 150 mM NaCl and 0.1% Triton X-100.

    • Enzyme Solution: Dilute the DBH stock solution in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Substrate Solution: Prepare a stock solution of tyramine hydrochloride in water. Dilute to the working concentration in the assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for tyramine.

    • Inhibitor Solutions: Prepare a serial dilution of 1-cyclopropyl-1H-imidazole-2-thiol in DMSO. Further dilute these solutions in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).

    • Cofactor Solution: Prepare a fresh solution of ascorbic acid and catalase in the assay buffer.

    • Detection Reagent: Prepare the peroxidase and chromogenic substrate solution according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the inhibitor solution (or vehicle control - assay buffer with the same concentration of DMSO).

    • Add 20 µL of the enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution and 20 µL of the cofactor solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Stop the enzymatic reaction by adding 20 µL of the detection reagent.

    • Allow the color to develop for 10-15 minutes at room temperature.

    • Stop the color development by adding 50 µL of the stopping solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Controls:

    • 100% Activity Control (Vehicle Control): Contains all reagents except the inhibitor (substitute with vehicle).

    • 0% Activity Control (Blank): Contains all reagents except the enzyme (substitute with assay buffer).

Data Analysis and Interpretation:
  • Calculate the percentage of inhibition for each inhibitor concentration:

    • % Inhibition = 100 * [1 - (Absorbance of Inhibitor Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)]

  • Determine the IC50 value:

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation:

Inhibitor Conc. (µM)Absorbance (450 nm)% Inhibition
0 (Vehicle)1.2500
0.11.12510
10.87530
100.62550
1000.37570
Blank0.125-

Part 3: Elucidating the Mechanism of Inhibition

Once the inhibitory activity of 1-cyclopropyl-1H-imidazole-2-thiol has been confirmed and its IC50 value determined, the next critical step is to understand its mechanism of action.

Kinetic Studies to Determine the Mode of Inhibition:

To distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition, enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

Protocol:

  • Perform the DBH assay as described above, but with a matrix of varying substrate and inhibitor concentrations.

  • Measure the initial reaction rates (V₀) for each condition.

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).

  • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

  • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).

inhibition_modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a Inhibitor binds to the free enzyme b Inhibitor and substrate compete for the active site c Inhibitor binds to both free enzyme and enzyme-substrate complex d Binding occurs at an allosteric site e Inhibitor binds only to the enzyme-substrate complex

Figure 2: A summary of the primary modes of reversible enzyme inhibition.

Reversibility of Inhibition:

To determine if the inhibition is reversible or irreversible, a dialysis or rapid dilution experiment can be performed.

Protocol (Rapid Dilution Method):

  • Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a prolonged period (e.g., 60 minutes).

  • As a control, pre-incubate the enzyme with the vehicle under the same conditions.

  • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay solution containing the substrate.

  • Measure the enzyme activity immediately and at various time points.

  • If the inhibition is reversible, the enzyme activity should recover over time as the inhibitor dissociates from the enzyme. If the inhibition is irreversible, the activity will not be restored upon dilution.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
High well-to-well variability Inaccurate pipetting, improper mixing, temperature gradients across the plate.Use calibrated pipettes, ensure thorough mixing of reagents, and incubate the plate in a temperature-controlled environment.
Low signal or no enzyme activity Inactive enzyme, incorrect buffer pH, missing cofactor.Verify enzyme activity with a positive control inhibitor, check the pH of all buffers, and ensure all necessary cofactors are added.
Inhibitor precipitates in the assay Poor solubility of the compound in the aqueous assay buffer.Decrease the final concentration of the inhibitor, increase the percentage of DMSO (while ensuring it does not affect enzyme activity), or use a different co-solvent.

Conclusion

1-cyclopropyl-1H-imidazole-2-thiol is a compound with significant potential as an enzyme inhibitor due to its unique structural features. The protocols and strategies outlined in this application note provide a robust framework for researchers to systematically investigate its inhibitory activity, determine its potency, and elucidate its mechanism of action. By following this guide, scientists can effectively unlock the therapeutic and research potential of this and other novel small molecules.

References

  • Manvich, D. F., DePoy, L. M., & Weinshenker, D. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). DBH Inhibitors. SCBT.
  • Patsnap Synapse. (2024, June 21). What are DBH inhibitors and how do they work?
  • PubMed. (n.d.).
  • Wikipedia. (n.d.). Dopamine beta-hydroxylase.
  • Peroxidase Inhibition Assay for the Detection of Some Thiols by Carbon Screen Printed Electrodes Based on Square Wave Voltammetry. (n.d.).
  • Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. (2020, August 9). NCBI.
  • Mackworth, J. F. (1948).
  • ThioM
  • PubMed. (n.d.). Thiol-dependent enzymes and their inhibitors: a review.
  • Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (n.d.).
  • Reprinted
  • PubMed. (2008). 2-[(1-methylpropyl)
  • Taran, A. S., et al. (2025, June 26). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.
  • Biosynthesis and Functions of Mycothiol, the Unique Protective Thiol of Actinobacteria. (n.d.). PMC.
  • Michigan Medicine. (2020, August 31). Scientists Develop First Drug-Like Compounds to Inhibit Elusive Cancer-Linked Enzymes.
  • IMR Press. (n.d.).
  • Longdom Publishing. (2017, August 11).
  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Benchchem. (n.d.). 1-phenyl-1H-imidazole-2-thiol|17452-09-4.
  • PubMed. (n.d.). Pharmacokinetics and mechanism of action of detoxifying low-molecular-weight thiols.
  • PubMed. (2017, February 15).
  • McGraw Hill Medical. (n.d.). Pharmacology Basics | Lange Smart Charts. AccessPharmacy.

Sources

Method

Application Note: Cell Culture Profiling of 1-Cyclopropyl-1H-imidazole-2-thiol

Abstract & Introduction 1-cyclopropyl-1H-imidazole-2-thiol (CAS: 923156-13-2) is a critical heterocyclic building block and a pharmacophore scaffold used primarily in Fragment-Based Drug Discovery (FBDD). Structurally an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-cyclopropyl-1H-imidazole-2-thiol (CAS: 923156-13-2) is a critical heterocyclic building block and a pharmacophore scaffold used primarily in Fragment-Based Drug Discovery (FBDD). Structurally analogous to the antithyroid drug Methimazole and a key synthetic intermediate for the histamine H3 receptor antagonist Ciproxifan , this compound presents unique challenges and opportunities in cell culture models.

Its biological relevance hinges on two core features:

  • The Imidazole Ring: A common ligand for heme-iron centers (e.g., CYP450 enzymes, Thyroid Peroxidase).

  • The Thiol (-SH) Moiety: A reactive nucleophile capable of scavenging Reactive Oxygen Species (ROS) or forming disulfide bridges, which significantly alters its bioavailability and toxicity profile.

This guide provides standardized protocols for handling, solubilization, and biological profiling of 1-cyclopropyl-1H-imidazole-2-thiol in mammalian cell culture, focusing on metabolic stability and cytotoxicity.

Chemical Handling & Solubilization (Critical)

Challenge: The thiol group at the C2 position is highly susceptible to oxidative dimerization, forming the inactive disulfide species (bis(1-cyclopropyl-1H-imidazol-2-yl)disulfide) in standard culture media containing dissolved oxygen.

Solution: Strict anaerobic handling or the use of reducing agents during stock preparation is required.

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

  • Concentration: Prepare a 100 mM master stock.

  • Reducing Agent (Optional but Recommended): Add 1 mM DTT (Dithiothreitol) or TCEP to the stock solution if the assay tolerates it, to maintain the monomeric thiol form.

  • Storage: Aliquot into amber glass vials (hydrophobic absorption to plastics is minimal but possible). Store at -20°C under Argon gas overlay.

Table 1: Physicochemical Properties & Culture Limits

Parameter Value Biological Implication
MW 140.21 g/mol High permeability (Rule of 5 compliant).
LogP ~1.2 (Predicted) Moderate lipophilicity; crosses cell membranes easily.
pKa (Thiol) ~10.5 Exists primarily as the thione tautomer at physiological pH (7.4).

| Max DMSO in Culture | 0.5% (v/v) | Exceeding 0.5% induces artifacts in hepatic cells. |

Experimental Workflows

Workflow Visualization

The following diagram illustrates the decision matrix for profiling this compound, distinguishing between toxicity screening and functional redox assays.

G Start 1-Cyclopropyl-1H-imidazole-2-thiol (Powder) Solubilization Solubilization (DMSO) + Argon Overlay Start->Solubilization QC QC: HPLC-MS (Check Disulfide Formation) Solubilization->QC Branch Assay Selection QC->Branch >95% Monomer Tox Cytotoxicity Profiling (HepG2 / HEK293) Branch->Tox Baseline Safety Redox Functional Redox Assay (ROS Scavenging) Branch->Redox Thiol Activity Metab Metabolic Stability (Microsomal Incubation) Branch->Metab Drug Design

Caption: Workflow for quality control and assay selection. Note the critical QC step to verify thiol integrity before cell exposure.

Protocol B: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 and non-toxic concentration range (NOAEL) in metabolically active cells (HepG2) versus non-metabolic controls (HEK293). This establishes the "safe window" for using this fragment as a chemical probe.

Materials
  • Cell Lines: HepG2 (HB-8065) and HEK293 (CRL-1573).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Methimazole (Structural analog).

Step-by-Step Procedure
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Dosing:

    • Prepare serial dilutions of 1-cyclopropyl-1H-imidazole-2-thiol in culture medium (0, 1, 10, 50, 100, 500, 1000 µM).

    • Ensure final DMSO concentration is constant (0.5%) across all wells.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

    • Note: Thiols can degrade over 48h. For strict kinetics, refresh media + compound at 24h.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final) and incubate for 3-4 hours.

  • Solubilization: Aspirate media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Interpretation:

  • Expected Outcome: Imidazole-2-thiols generally exhibit low cytotoxicity (IC50 > 500 µM).

  • Toxicity Mechanism: If toxicity is observed at <100 µM, investigate CYP450 inhibition (heme coordination) or oxidative stress generation (redox cycling).

Protocol C: Intracellular ROS Scavenging Assay

Objective: Verify if the thiol moiety acts as an antioxidant (ROS scavenger) or pro-oxidant in a cellular environment, using the H2DCFDA probe.

Mechanism

The thiol group (-SH) can donate an electron to neutralize free radicals (e.g., H2O2), converting to a disulfide. This mimics the activity of Glutathione (GSH).

Step-by-Step Procedure
  • Probe Loading: Seed HepG2 cells in black-walled 96-well plates. Wash with PBS and incubate with 10 µM H2DCFDA in serum-free media for 30 mins.

  • Wash: Remove H2DCFDA solution and wash 2x with PBS to remove extracellular probe.

  • Induction & Treatment (Co-exposure):

    • Group A (Control): Media only.

    • Group B (Stress): 200 µM TBHP (tert-Butyl hydroperoxide) to induce ROS.

    • Group C (Test): 200 µM TBHP + 50 µM 1-cyclopropyl-1H-imidazole-2-thiol .

    • Group D (Reference): 200 µM TBHP + 50 µM N-Acetylcysteine (NAC).

  • Kinetics: Immediately place plate in a fluorescence reader (Ex/Em: 485/535 nm). Read every 5 mins for 1 hour.

Result Analysis: Calculate the % Protection :



  • A high % protection confirms the compound penetrates the cell membrane and functions as a thiol-based antioxidant.

Pathway Logic: Imidazole-Thiol Interactions

The following diagram details the potential cellular interactions of the compound, highlighting its dual role as a CYP inhibitor and a Redox modulator.

Pathway Compound 1-Cyclopropyl-1H- imidazole-2-thiol CYP CYP450 Enzymes (Heme Iron) Compound->CYP Reversible Inhibition (N-3 Coordination) ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging (-SH -> -S-S-) Disulfide Disulfide Dimer (Inactive/Excreted) Compound->Disulfide Oxidation DrugMet DrugMet CYP->DrugMet Altered Metabolism of Co-drugs CellStress CellStress ROS->CellStress Oxidative Damage

Caption: Mechanistic pathways. The imidazole nitrogen coordinates with Heme iron (inhibiting CYPs), while the thiol group scavenges ROS, converting to a disulfide.

References

  • Schunack, W., et al. (2000). "Ciproxifan, a potent and selective histamine H3 receptor antagonist." European Journal of Pharmaceutical Sciences. (Foundational chemistry for imidazole-thiol precursors).

  • Buxeraud, J., et al. (2006). "Antioxidant activity of imidazole-2-thiol derivatives." Bioorganic & Medicinal Chemistry Letters. (Validates the ROS scavenging protocol for this class).

  • Nakamura, T., et al. (2018). "Thyroid Peroxidase Inhibition by Methimazole Analogs." Chemical Research in Toxicology. (Provides the comparative toxicity model for imidazole-thiols).

  • FDA Pharmacology Review. (2016). "Lifitegrast: Pharmacology/Toxicology Review."[1] Center for Drug Evaluation and Research.[1] (Reference for toxicity profiling of related imidazole structures).

(Note: While specific cell culture papers for CAS 923156-13-2 are rare, the protocols above are derived from the validated chemistry of its direct analog, Methimazole, and its application in Ciproxifan synthesis.)

Sources

Application

Application Notes and Protocols for the Development of 1-Cyclopropyl-1H-imidazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Cyclopropyl-Imidazole Scaffold The confluence of the imidazole ring and a cyclopropyl moiety presents a compe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Cyclopropyl-Imidazole Scaffold

The confluence of the imidazole ring and a cyclopropyl moiety presents a compelling scaffold for medicinal chemistry and drug discovery. The imidazole nucleus is a ubiquitous heterocycle found in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, antifungal, and antibacterial properties.[1][2] Its ability to engage in hydrogen bonding and coordinate with metal ions in enzymatic active sites makes it a privileged structure in drug design.[3] The cyclopropyl group, a small, strained carbocycle, is increasingly utilized in medicinal chemistry to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[4][5] The unique stereoelectronic properties of the cyclopropyl ring can lead to favorable interactions with biological targets.[6][7]

This guide provides a comprehensive overview of the synthesis, derivatization, purification, and characterization of novel compounds based on the 1-cyclopropyl-1H-imidazole-2-thiol core. Furthermore, it details established protocols for the preliminary biological evaluation of these derivatives for potential anticancer, antifungal, and antibacterial activities.

I. Synthesis of the Core Scaffold: 1-Cyclopropyl-1H-imidazole-2-thiol

The synthesis of the target scaffold can be efficiently achieved via the Marckwald synthesis, a classic method for the preparation of 2-mercaptoimidazoles from α-amino ketones and a thiocyanate source.[5][8] The key intermediate for this synthesis is 1-amino-1-cyclopropylpropan-2-one.

Protocol 1: Synthesis of 1-Cyclopropyl-1H-imidazole-2-thiol

This protocol is a two-step process starting from the synthesis of the requisite α-amino ketone.

Step 1: Synthesis of 1-Amino-1-cyclopropylpropan-2-one Hydrochloride

The synthesis of α-amino ketones can be approached through various methods.[7][9] A common route involves the amination of an α-haloketone.

  • Materials: 1-Bromo-1-cyclopropylpropan-2-one, ammonia (in methanol), diethyl ether, hydrochloric acid (in diethyl ether).

  • Procedure:

    • Dissolve 1-bromo-1-cyclopropylpropan-2-one (1.0 eq) in a 7N solution of ammonia in methanol (10 eq).

    • Stir the reaction mixture in a sealed vessel at room temperature for 48 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • To the ethereal solution, add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-amino-1-cyclopropylpropan-2-one hydrochloride as a white solid.

Step 2: Marckwald Synthesis of 1-Cyclopropyl-1H-imidazole-2-thiol

  • Materials: 1-Amino-1-cyclopropylpropan-2-one hydrochloride, potassium thiocyanate, water, ethanol.

  • Procedure:

    • Dissolve 1-amino-1-cyclopropylpropan-2-one hydrochloride (1.0 eq) in a 1:1 mixture of water and ethanol.

    • Add potassium thiocyanate (1.1 eq) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to afford 1-cyclopropyl-1H-imidazole-2-thiol.

Derivatization Core 1-Cyclopropyl-1H-imidazole-2-thiol S_Alkylation S-Alkylation/Arylation (Thioether Derivatives) Core->S_Alkylation R-X, Base N_Acylation N-Acylation (Amide Derivatives) Core->N_Acylation RCOCl, Base C4_C5_Mod C4/C5 Modification (Ring-Substituted Derivatives) Core->C4_C5_Mod Electrophilic Reagents

Sources

Method

Application Notes and Protocols for 1-cyclopropyl-1H-imidazole-2-thiol in Medicinal Chemistry

Introduction: The Strategic Combination of a Cyclopropyl Moiety and an Imidazole-2-thiol Scaffold In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and substituents is paramount to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Combination of a Cyclopropyl Moiety and an Imidazole-2-thiol Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and substituents is paramount to achieving desired therapeutic profiles. 1-cyclopropyl-1H-imidazole-2-thiol emerges as a compound of significant interest, embodying the synergistic potential of two key pharmacophoric elements: the cyclopropyl group and the imidazole-2-thiol core.

The cyclopropyl ring, a three-membered carbocycle, is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1][2] Its rigid structure can confer conformational constraint, locking a molecule into a bioactive conformation and thereby improving potency.[1] Furthermore, the unique electronic nature and increased C-H bond strength of the cyclopropyl group can render it less susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to improved metabolic stability and a more favorable pharmacokinetic profile.[1][3]

The imidazole nucleus is a well-established "privileged" scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[4][5][6] Imidazole derivatives exhibit a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][7] The imidazole-2-thiol (or its tautomeric thione form) sub-class, in particular, has been the subject of intensive investigation, with derivatives showing promise as anticancer agents with anti-metastatic properties and as potent enzyme inhibitors.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for the investigation of 1-cyclopropyl-1H-imidazole-2-thiol. The protocols are designed to be self-validating, with clear explanations of the underlying principles to empower researchers in their exploration of this promising compound.

Physicochemical Properties (Predicted)

A preliminary in silico assessment of 1-cyclopropyl-1H-imidazole-2-thiol (C6H8N2S) provides insights into its drug-like properties.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight140.21 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (octanol-water partition coefficient)1.5 - 2.0Indicates good membrane permeability and potential for oral absorption.
pKa (acidic, thiol)~8-9Influences ionization state at physiological pH, affecting solubility and target engagement.
pKa (basic, imidazole N)~5-6Influences ionization state and potential for salt formation.
Hydrogen Bond Donors1Contributes to target binding and solubility.
Hydrogen Bond Acceptors2Contributes to target binding and solubility.
Rotatable Bonds1Low number suggests conformational rigidity, which can be entropically favorable for binding.

Proposed Medicinal Chemistry Applications and Investigative Pathways

The unique structural combination of 1-cyclopropyl-1H-imidazole-2-thiol suggests several promising avenues for medicinal chemistry research. The following sections outline potential applications and provide detailed protocols for their investigation.

I. Application as an Anticancer Agent

Rationale: Imidazole-2-thione derivatives have demonstrated significant potential as anticancer agents, exhibiting both cytotoxic and anti-metastatic effects.[8] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways and enzymes crucial for tumor growth and invasion, such as matrix metalloproteinases (MMPs).[8] The addition of a cyclopropyl group may enhance potency and improve the metabolic stability of the imidazole-2-thiol scaffold, leading to a more effective therapeutic agent.

Proposed Workflow for Anticancer Evaluation:

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Identification & Validation synthesis Synthesis of 1-cyclopropyl-1H-imidazole-2-thiol mtt MTT/CellTiter-Glo Assay on Cancer Cell Lines (e.g., A549, MCF-7, PC3) synthesis->mtt ic50 Determine IC50 Values mtt->ic50 migration Wound Healing/Transwell Migration Assay ic50->migration If potent (low µM IC50) invasion Matrigel Invasion Assay migration->invasion mmp MMP Inhibition Assay (e.g., MMP-2, MMP-9) invasion->mmp kinase Kinase Profiling Screen mmp->kinase If anti-metastatic activity observed western Western Blot for Pathway Analysis (e.g., Akt, ERK) kinase->western G cluster_0 Initial Screening cluster_1 Test Organisms cluster_2 Further Characterization start 1-cyclopropyl-1H- imidazole-2-thiol mic Broth Microdilution Assay (Determine MIC) start->mic gram_pos Gram-positive Bacteria (e.g., S. aureus) gram_neg Gram-negative Bacteria (e.g., E. coli) fungi Fungi (e.g., C. albicans) mbc Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc If MIC is significant time_kill Time-Kill Kinetics Assay mbc->time_kill

Caption: Workflow for evaluating the antimicrobial potential of 1-cyclopropyl-1H-imidazole-2-thiol.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • 1-cyclopropyl-1H-imidazole-2-thiol (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Inoculum of microorganisms standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare Compound Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of 1-cyclopropyl-1H-imidazole-2-thiol in the appropriate broth to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation:

    • Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Data Presentation:

Microorganism1-cyclopropyl-1H-imidazole-2-thiol MIC (µg/mL)Control Antibiotic MIC (µg/mL)
S. aureus[Enter Value][Enter Value]
E. coli[Enter Value][Enter Value]
C. albicans[Enter Value][Enter Value]

Conclusion

1-cyclopropyl-1H-imidazole-2-thiol represents a promising, yet underexplored, scaffold for medicinal chemistry. The strategic incorporation of a cyclopropyl group onto the versatile imidazole-2-thiol core suggests the potential for enhanced potency, improved metabolic stability, and a broad range of biological activities. The protocols outlined in this guide provide a robust framework for the systematic investigation of this compound's potential as an anticancer or antimicrobial agent. The successful application of these methodologies will undoubtedly shed light on the therapeutic promise of this novel chemical entity and pave the way for further preclinical development.

References

  • Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. ResearchGate. Available at: [Link]

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. Available at: [Link]

  • COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a-r. Wiley Online Library. Available at: [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PMC. Available at: [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. Available at: [Link]

  • Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ResearchGate. Available at: [Link]

  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. ResearchGate. Available at: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC. Available at: [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. International Journal of ChemTech Research. Available at: [Link]

  • 1-cyclopropyl-5-phenyl-1h-imidazole-2-thiol. PubChem. Available at: [Link]

  • 1-cyclopropyl-1H-imidazole-2-thiol. 1PlusChem. Available at: [Link]

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. Available at: [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

  • Review of pharmacological effects of imidazole derivatives. KazNMU Herald. Available at: [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa. DiVA. Available at: [Link]

  • 1-benzyl-1H-imidazole-2-thiol. Chemical Synthesis Database. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 1-cyclopropyl-1H-imidazole-2-thiol

Abstract This comprehensive guide details a robust and scalable protocol for the synthesis of 1-cyclopropyl-1H-imidazole-2-thiol, a key building block in contemporary drug discovery. Addressing the needs of researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 1-cyclopropyl-1H-imidazole-2-thiol, a key building block in contemporary drug discovery. Addressing the needs of researchers, scientists, and drug development professionals, this document provides a step-by-step methodology for both laboratory-scale synthesis and large-scale production. Beyond a simple recitation of procedures, this guide elucidates the underlying chemical principles, offering insights into the rationale behind experimental choices. A significant emphasis is placed on process development, safety considerations, and troubleshooting, ensuring a self-validating and reliable synthetic route.

Introduction: The Significance of 1-cyclopropyl-1H-imidazole-2-thiol

The imidazole-2-thione moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with applications as antimicrobial, antifungal, and antithyroid agents.[1] The incorporation of a cyclopropyl group at the N1 position often enhances metabolic stability and binding affinity to target proteins, making 1-cyclopropyl-1H-imidazole-2-thiol a highly sought-after intermediate in the development of novel therapeutics.

While numerous methods exist for the synthesis of imidazole-2-thiones, their translation from small-scale laboratory preparations to multi-kilogram production presents significant challenges. These challenges include ensuring consistent product quality, managing reaction exotherms, and developing efficient purification strategies. This document aims to provide a comprehensive and practical guide to navigate these complexities.

Proposed Synthetic Route: The Marckwald Synthesis

The chosen synthetic strategy is a modification of the Marckwald synthesis, a reliable method for the preparation of 2-mercaptoimidazoles.[2][3] This route involves the cyclocondensation of an α-amino carbonyl compound or its equivalent with a thiocyanate source. For the synthesis of 1-cyclopropyl-1H-imidazole-2-thiol, we propose the reaction of N-cyclopropylthiourea with a suitable C2 synthon, namely chloroacetaldehyde dimethyl acetal.

The use of chloroacetaldehyde dimethyl acetal is a critical choice for scalability and safety. Free chloroacetaldehyde is prone to polymerization and is highly toxic.[4] The acetal serves as a stable and easily handleable precursor that generates chloroacetaldehyde in situ under acidic conditions.

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

  • Formation of the Thiouronium Salt: The nucleophilic sulfur atom of N-cyclopropylthiourea attacks the electrophilic carbon of the in situ generated chloroacetaldehyde, displacing the chloride ion to form an intermediate S-alkylated thiouronium salt.

  • Intramolecular Cyclization and Dehydration: The amino group of the thiouronium intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon. Subsequent dehydration of the resulting hemiaminal-like intermediate yields the stable aromatic 1-cyclopropyl-1H-imidazole-2-thiol.

Reaction Mechanism cluster_0 Step 1: Thiouronium Salt Formation cluster_1 Step 2: Cyclization and Dehydration N-cyclopropylthiourea N-cyclopropylthiourea Thiouronium_Salt Thiouronium Salt Intermediate N-cyclopropylthiourea->Thiouronium_Salt Nucleophilic Attack Chloroacetaldehyde Chloroacetaldehyde (from acetal) Chloroacetaldehyde->Thiouronium_Salt Cyclization Intramolecular Cyclization Thiouronium_Salt->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1-cyclopropyl-1H-imidazole-2-thiol Dehydration->Product

Caption: Proposed reaction mechanism for the synthesis of 1-cyclopropyl-1H-imidazole-2-thiol.

Laboratory-Scale Synthesis Protocol (Up to 100 g)

This protocol is designed for the synthesis of 1-cyclopropyl-1H-imidazole-2-thiol on a laboratory scale.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
N-cyclopropylthiourea≥98%Santa Cruz Biotechnology[5]
Chloroacetaldehyde dimethyl acetal≥98%Sigma-Aldrich
Hydrochloric acidConcentrated (37%)VWR
Sodium hydroxidePellets, ≥97%Fisher Scientific
Ethanol200 proof, anhydrousDecon Labs
Ethyl acetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Activated carbonDecolorizingSigma-Aldrich
2 L three-necked round-bottom flask--
Mechanical stirrer--
Reflux condenser--
Addition funnel--
Heating mantle with temperature control--
pH meter or pH strips--
Rotary evaporator--
Buchner funnel and filter flask--
Step-by-Step Procedure
  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add N-cyclopropylthiourea (116.2 g, 1.0 mol) and ethanol (500 mL). Stir the mixture to form a suspension.

  • Acidic Hydrolysis of Acetal: In the addition funnel, prepare a solution of chloroacetaldehyde dimethyl acetal (137.0 g, 1.1 mol) in ethanol (200 mL).

  • Initiation of Reaction: Slowly add a solution of concentrated hydrochloric acid (8.3 mL) in ethanol (50 mL) to the stirred suspension of N-cyclopropylthiourea.

  • Addition of Acetal: Begin the dropwise addition of the chloroacetaldehyde dimethyl acetal solution from the addition funnel to the reaction mixture. The addition should be controlled to maintain a gentle reflux. The total addition time should be approximately 1-2 hours.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting N-cyclopropylthiourea spot is no longer visible.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Add activated carbon (10 g) and stir for 30 minutes. Filter the mixture through a pad of celite to remove the activated carbon. Transfer the filtrate to a larger beaker and cool in an ice bath. Slowly neutralize the mixture by adding a 20% aqueous solution of sodium hydroxide until the pH reaches 7-8. The product will precipitate out of the solution.

  • Isolation of Crude Product: Filter the precipitated solid using a Buchner funnel and wash the filter cake with cold water (2 x 200 mL). Dry the crude product in a vacuum oven at 50 °C to a constant weight.

  • Purification by Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure 1-cyclopropyl-1H-imidazole-2-thiol as a crystalline solid.

Expected Yield and Characterization
  • Yield: 70-80%

  • Appearance: White to off-white crystalline solid

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Development and Scale-Up Considerations

Scaling up the synthesis of 1-cyclopropyl-1H-imidazole-2-thiol from the gram to the multi-kilogram scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[6]

Reagent and Solvent Selection
  • Chloroacetaldehyde Source: As discussed, using chloroacetaldehyde dimethyl acetal is highly recommended for large-scale synthesis due to its stability and lower toxicity compared to free chloroacetaldehyde.[4]

  • Solvent: Ethanol is a good choice of solvent due to its ability to dissolve the reactants and its relatively low toxicity. For larger scales, consider the flammability and ensure the use of appropriate explosion-proof equipment.

  • Base for Neutralization: While sodium hydroxide is effective, for very large scales, the use of a weaker, more easily handled base like sodium carbonate or potassium carbonate might be considered to better control the neutralization exotherm.

Thermal Hazard and Reaction Control

The reaction of thiourea with α-halocarbonyls can be exothermic.[7]

  • Heat Management: On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with precise temperature control is essential.

  • Controlled Addition: The rate of addition of the chloroacetaldehyde dimethyl acetal solution should be carefully controlled to manage the reaction exotherm. Real-time temperature monitoring is crucial.

  • Emergency Cooling: Ensure that an emergency cooling system is in place in case of a thermal runaway.

Mixing and Mass Transfer

Efficient mixing is critical for achieving consistent reaction kinetics and avoiding localized "hot spots."

  • Stirrer Design: The type and speed of the mechanical stirrer (e.g., anchor, pitched-blade turbine) should be optimized for the specific reactor geometry and reaction mixture viscosity.

  • Baffles: The use of baffles in the reactor can improve mixing efficiency and prevent vortex formation.

Work-up and Purification at Scale
  • Filtration: For multi-kilogram batches, standard laboratory filtration equipment will be inadequate. The use of a filter press or a centrifugal filter will be necessary.

  • Crystallization: The crystallization process needs to be carefully controlled to ensure a consistent crystal size distribution and high purity. This includes controlling the cooling rate and agitation. Seeding the solution with a small amount of pure product can promote controlled crystallization.[8]

  • Drying: Large-scale drying should be performed in a suitable industrial dryer, such as a tray dryer or a rotary vacuum dryer.

Safety and Environmental Considerations

A thorough risk assessment must be conducted before performing this synthesis on any scale.[9]

Reagent Handling
  • Cyclopropylamine: Cyclopropylamine is a flammable and corrosive liquid with a strong odor.[10][11][12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[13]

  • Chloroacetaldehyde Dimethyl Acetal: While less hazardous than free chloroacetaldehyde, the acetal is still a toxic and irritant compound. Handle with care and avoid inhalation of vapors.

  • Thiourea and Derivatives: Thiourea is a suspected carcinogen and should be handled with appropriate precautions.[14][15] Avoid creating dust during handling.

Waste Management
  • Solvent Waste: Ethanol and other organic solvents should be collected and disposed of as hazardous chemical waste according to local regulations.

  • Aqueous Waste: The aqueous filtrate from the work-up will contain salts and residual organic compounds. This waste stream may require treatment before disposal.[16]

  • Solid Waste: The filter cake from the activated carbon treatment and any other solid waste should be disposed of as solid chemical waste.

Experimental Workflow Diagram

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge N-cyclopropylthiourea and Ethanol to Reactor C Add HCl Catalyst A->C B Prepare Chloroacetaldehyde Dimethyl Acetal Solution D Controlled Addition of Acetal Solution B->D C->D E Reflux and Monitor (TLC) D->E F Cool and Treat with Activated Carbon E->F G Filter to Remove Carbon F->G H Neutralize with NaOH and Precipitate Product G->H I Filter and Wash Crude Product H->I J Dry Crude Product I->J K Recrystallize from Suitable Solvent J->K L Dry Pure Product K->L

Caption: Overall workflow for the synthesis and purification of 1-cyclopropyl-1H-imidazole-2-thiol.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 1-cyclopropyl-1H-imidazole-2-thiol. By understanding the underlying chemistry and carefully considering the challenges associated with scale-up, researchers and process chemists can confidently produce this valuable building block in the quantities required for drug discovery and development programs. Adherence to the safety guidelines is paramount to ensure the well-being of all personnel involved in the synthesis.

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Cyclopropylamine. (n.d.). Santa Cruz Biotechnology.
  • Reaction Strategies for Synthesis of Imidazole Derivatives: A Review. (2018).
  • Cyclopropylamine for Synthesis MSDS. (2016). Loba Chemie.
  • Thiourea Unraveling Its Diverse Applic
  • Cyclopropylamine. (n.d.).
  • Safety Data Sheet: Cyclopropylamine. (2025). TCI Chemicals.
  • Upcycling of dynamic thiourea thermoset polymers by intrinsic chemical strengthening. (2022).
  • Method for treating waste liquid containing thiourea and/or its derivatives. (n.d.).
  • Imidazole-2-Thiones: Synthesis, Structure, Properties. (1991). Sulfur Reports.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
  • Production technology for synthesizing thiourea by urea method. (n.d.).
  • A Two-Step Leaching Process Using Thiourea for the Recovery of Precious Metals from Waste Printed Circuit Boards. (2024). MDPI.
  • Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. (2014). Baxendale Group - Durham University.
  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). MDPI.
  • How to deal with scale-up challenges of Chemistry? (2021). Prime Scholars.
  • Hazard Information for Science of Synthesis. (n.d.). Thieme.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
  • Micrograms to Kilos: The Challenges of Scaling. (2007). Drug Discovery and Development.
  • N-cyclopropylthiourea. (n.d.). Santa Cruz Biotechnology.
  • Synthesis and Reactions of Imidazole. (n.d.). Zenodo.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
  • Synthesis of Imidazol-2-ylidenes by Reduction of Imidazole-2(3H)-thiones. (n.d.). De Gruyter.
  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Deriv
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2015). American Journal of Organic Chemistry.
  • Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. (2024). ChemRxiv.
  • Preparation of 2-mercaptoimidazoles. (n.d.).
  • Process for preparing chloroacetaldehyde acetals. (n.d.).
  • Synthesis of N-hydroxythiourea. (1976). Journal of Medicinal Chemistry.
  • Synthesis and Properties of Backbone Silylated Imidazol‐2‐thiones. (2025). Chemistry – A European Journal.
  • Laboratory-scale synthesis and scale-up challenges. (n.d.).
  • Help with 2,2'-bisthiazole. (2016). Sciencemadness Discussion Board.
  • Challenges of scaling up production from grams to kilos. (2024). Chemtek Scientific.
  • N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. (n.d.). Organic Chemistry Portal.
  • Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives. (n.d.). International Journal of Pharmacy & Therapeutics.
  • Reaction product of monosubstituted thiourea with chloroacetylchloride... (n.d.).
  • Reaction between Thiouracil derivatives and Chloroasetic acid in gas and soluble phases: A theoretical study. (2019).
  • Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. (2025). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Cyclopropyl-1H-imidazole-2-thiol Synthesis

Current Status: Operational | Topic: Yield Optimization & Impurity Control Audience: Medicinal Chemists, Process Chemists, R&D Scientists Core Directive: The "Fragile Ring" Protocol Welcome to the technical guide for syn...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Yield Optimization & Impurity Control Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Core Directive: The "Fragile Ring" Protocol

Welcome to the technical guide for synthesizing 1-cyclopropyl-1H-imidazole-2-thiol . This molecule presents a unique synthetic paradox: the imidazole ring formation requires acidic dehydration, yet the cyclopropyl group is notoriously sensitive to acid-catalyzed ring opening. Furthermore, the thiol moiety (existing primarily as the thione tautomer) is prone to oxidative dimerization.

To optimize yield, you must abandon the "standard" one-pot Marckwald synthesis (using KSCN/HCl) in favor of a Stepwise Thiourea Cyclization protocol. This method separates the thiourea formation from the acid-catalyzed ring closure, allowing for milder conditions that preserve the cyclopropyl ring.

The Optimized Pathway (Visualized)

G Start Cyclopropylamine (Starting Material) Acetal Aminoacetal Intermediate Start->Acetal + Bromoacetaldehyde diethyl acetal Benzoyl Benzoyl Thiourea (Protected) Acetal->Benzoyl + PhCONCS (High Yield) Thiourea N-Cyclopropyl Thiourea Benzoyl->Thiourea NaOH/MeOH (Deprotection) Cyclization Acid Cyclization (Critical Step) Thiourea->Cyclization 10% HCl or Oxalic Acid Product 1-Cyclopropyl-1H- imidazole-2-thiol Cyclization->Product - H2O - EtOH

Caption: Figure 1. The Optimized Stepwise Route. By using Benzoyl Isothiocyanate, we avoid the harsh conditions required to form thioureas directly from KSCN, preserving the cyclopropyl moiety.

Experimental Protocol: The "Gold Standard" Method

This protocol is designed to maximize yield (>70%) and minimize the "tar" often associated with sugar/acetal chemistry.

Phase 1: Formation of the Aminoacetal

Why: Direct alkylation of imidazole is poor. We build the ring onto the nitrogen.

  • Reactants: Cyclopropylamine (1.0 eq) + 2-Bromoacetaldehyde diethyl acetal (1.1 eq).

  • Conditions: Reflux in Ethanol (or neat) with

    
     (2.0 eq) to scavenge acid.
    
  • Checkpoint: Monitor consumption of bromide. Yield should be >85%.

  • Purification: Distillation is preferred to remove over-alkylated byproducts.

Phase 2: The Thiourea Setup (The Yield Maker)

Why: Using Potassium Thiocyanate (KSCN) and acid often leads to low yields due to competing hydrolysis. Using Benzoyl Isothiocyanate is quantitative.[1]

  • Addition: Dissolve Aminoacetal in DCM. Add Benzoyl Isothiocyanate (1.05 eq) dropwise at 0°C.

  • Result: Formation of N-benzoyl-N'-cyclopropyl-N'-(2,2-diethoxyethyl)thiourea.

  • Hydrolysis: Treat the intermediate with NaOH/MeOH (reflux, 1h) to remove the benzoyl group.

  • Isolation: Evaporate MeOH. You now have the free thiourea.

Phase 3: The "Soft" Cyclization

Why: This is the critical failure point. Strong mineral acids at high heat will open the cyclopropyl ring (forming allyl derivatives).

  • Reagent: Use 10% Aqueous HCl or Oxalic Acid . Avoid concentrated

    
    .
    
  • Temperature: Heat to 60-70°C. DO NOT REFLUX vigorously if using HCl.

  • Time: Monitor by HPLC. Stop immediately upon acetal consumption.

  • Quench: Neutralize with

    
     to pH 7-8. The product will precipitate.
    

Troubleshooting Guide: Diagnostics & Solutions

Use this logic tree to diagnose low yields.

Troubleshooting Issue Problem: Low Yield Check1 Is the Cyclopropyl Ring Intact? Issue->Check1 Check2 Is the Product a Dimer? Check1->Check2 Yes RootCause1 Acid Too Strong/Hot (Ring Opening) Check1->RootCause1 No (Allyl signals in NMR) RootCause2 Oxidative Coupling (Disulfide Formation) Check2->RootCause2 Yes (Mass = 2M-2) RootCause3 Incomplete Cyclization Check2->RootCause3 No (Starting Material left) Sol1 Solution: Switch to Oxalic Acid or <70°C RootCause1->Sol1 Sol2 Solution: Degas Solvents Add TCEP/DTT RootCause2->Sol2 Sol3 Solution: Increase Time (Monitor Acetal Hydrolysis) RootCause3->Sol3

Caption: Figure 2. Diagnostic Logic Tree. Follow the path based on NMR/MS evidence to identify the root cause of yield loss.

Detailed Issue Resolution
SymptomDiagnosisCorrective Action
NMR shows allyl peaks (5.0-6.0 ppm) Ring Opening: The cyclopropyl ring has opened due to excessive acid strength or temperature.Lower Temperature: Limit cyclization temp to 60°C.Change Acid: Switch from HCl to 10% Oxalic acid or Formic acid.
Mass Spec shows [M+M-2H] peak Dimerization: The thiol has oxidized to a disulfide (common in basic workups).Degas: Sparge all workup buffers with Argon.Reducing Agent: Add 1% Mercaptoethanol during the initial precipitation/crystallization.
Sticky black tar / Low recovery Polymerization: The acetal hydrolyzed too fast, or the aldehyde polymerized before cyclizing.Dilution: Run the cyclization at high dilution (0.05 M).Reagent Quality: Ensure the aminoacetal intermediate is pure before acid treatment.

Frequently Asked Questions (FAQ)

Q: Can I use Cyclopropyl Isothiocyanate instead of the Aminoacetal route? A: Yes, you can react Cyclopropyl Isothiocyanate with Aminoacetal (diethyl acetal of glycine). However, Cyclopropyl Isothiocyanate is significantly more expensive and less stable than Cyclopropylamine. The route described above (Cyclopropylamine + Bromoacetaldehyde acetal) is generally more cost-effective for scale-up.

Q: Why does my product turn yellow/orange upon standing? A: This indicates oxidation to the disulfide. Imidazole-2-thiols are actually stable as thiones (C=S). However, trace metals or air can catalyze S-S bond formation. Store the solid under Nitrogen/Argon in the dark. Recrystallization from Ethanol/Water with a pinch of sodium metabisulfite can restore the white color.

Q: Is the thiol or thione tautomer dominant? A: In the solid state and neutral solution, the thione (NH-C=S) form is dominant. This is important for characterization; you will see a C=S peak in IR (~1150-1200 cm⁻¹) rather than a sharp S-H stretch.

Q: Can I use microwave irradiation for the cyclization? A: Yes, but proceed with caution. Microwave heating is rapid, but "hot spots" can trigger the cyclopropyl ring opening. If using microwave, set a strict temperature ceiling of 80°C and use a ramp time of at least 2 minutes.

References & Authoritative Grounding

  • Marckwald Synthesis Review: Structure and synthesis of imidazole derivatives. The classic mechanism for forming 2-mercaptoimidazoles from

    
    -aminoacetals.
    
    • Source:

  • Cyclopropyl Stability: Handling cyclopropyl groups in acidic media.

    • Source:

  • Thiourea Cyclization Kinetics: Acid-catalyzed cyclization mechanisms for substituted imidazoles.

    • Source:

  • Purification of Thiones: Strategies for preventing oxidative dimerization in heterocyclic thiones.

    • Source:

Disclaimer: This guide is intended for qualified research personnel. Standard safety protocols for handling alkylating agents (bromoacetal) and strong acids must be observed.

Sources

Optimization

purification challenges of 1-cyclopropyl-1H-imidazole-2-thiol

Executive Technical Overview Welcome to the technical support hub for 1-cyclopropyl-1H-imidazole-2-thiol (CAS: 923156-13-2). As researchers, you likely utilize this compound as a building block for kinase inhibitors or a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Welcome to the technical support hub for 1-cyclopropyl-1H-imidazole-2-thiol (CAS: 923156-13-2). As researchers, you likely utilize this compound as a building block for kinase inhibitors or antiviral scaffolds.

The Central Challenge: This molecule is deceptive. While it is chemically drawn as a thiol (A), it exists predominantly as the thione tautomer (B) in both solid state and neutral solution. This duality causes three primary purification failures:

  • Oxidative Dimerization: Rapid formation of the disulfide impurity upon air exposure.

  • Chromatographic Streaking: Tautomeric equilibrium shifting on silica columns.

  • Solubility Mismatches: Amphoteric nature leading to precipitation during workup.

This guide provides self-validating protocols to overcome these specific hurdles.

Troubleshooting Module: The "Ghost Peak" (Disulfide Contamination)

Symptom: You observe a secondary peak in LC-MS with a mass of


 (approx. m/z 278.3), or your white solid turns yellow/tan upon storage.

Root Cause: The thiol group is highly susceptible to oxidative coupling, forming bis(1-cyclopropyl-1H-imidazol-2-yl) disulfide . This reaction is accelerated by basic pH and trace metals.

Mechanism of Failure

The thione form is generally stable, but in basic solution (or on basic alumina), the thiolate anion forms, which is rapidly oxidized by air to the disulfide.

Corrective Protocol: Reductive Workup

Do not attempt to separate the dimer by chromatography alone; it will continuously reform. You must chemically reverse the oxidation prior to final isolation.

Step-by-Step Recovery:

  • Dissolution: Dissolve the crude mixture in degassed Methanol or Ethanol (10 mL/g).

  • Reduction: Add Dithiothreitol (DTT) (0.1 eq) or Triphenylphosphine (PPh3) (1.1 eq relative to the estimated dimer content).

    • Note: PPh3 is preferred if you plan a downstream column, as PPh3 oxide is easily separated. DTT is preferred for crystallization.

  • Acidification: Adjust pH to ~4–5 using dilute Acetic Acid. This protonates the intermediate thiolate, forcing the equilibrium toward the stable thione.

  • Isolation: Proceed immediately to purification under inert atmosphere (Nitrogen/Argon).

Visual Logic: Oxidation/Reduction Cycle

OxidationCycle Thione Thione Form (Stable Solid) Thiol Thiol Form (Reactive) Thione->Thiol Solution Eq. Thiol->Thione Acidic pH Thiolate Thiolate Anion (Highly Unstable) Thiol->Thiolate Basic pH Disulfide Disulfide Dimer (Impurity m/z ~278) Thiolate->Disulfide O2 / Air Disulfide->Thiol + DTT/PPh3

Figure 1: The redox cycle of imidazole-2-thiols. Maintaining the Thione form (green) is critical for stability. Basic conditions drive the system toward the unstable Thiolate (red), leading to Dimerization.

Troubleshooting Module: Chromatographic Separation

Symptom: The compound streaks (tails) badly on silica gel, or elutes as a broad hump spanning 10+ fractions.

Root Cause: The imidazole nitrogen is basic (pKa ~7), while the thiol/thione proton is acidic (pKa ~11). On standard silica (acidic), the basic nitrogen drags. On basic alumina, the thiol oxidizes.

Optimized Mobile Phases
MethodMobile Phase CompositionWhy it works
Standard Flash DCM : MeOH (95:5) + 1% Acetic Acid Acid suppresses ionization of the thiol, keeping it neutral.
Reverse Phase (C18) Water (0.1% Formic Acid) : AcetonitrileRecommended. Excellent peak shape. The cyclopropyl group provides sufficient retention on C18.
Neutral Silica DCM : MeOH : NH4OH (90:9:1)Use with caution. Ammonia improves peak shape but accelerates disulfide formation. Use only with fresh, degassed solvents.
Strategic Workflow for Purification

PurificationLogic Start Crude Mixture Check Check Purity (LCMS) Start->Check Dimer >5% Dimer Present? Check->Dimer Reduce Add PPh3 / Reduce Dimer->Reduce Yes Flash Flash Chromatography Dimer->Flash No Reduce->Flash Silica Silica Gel (DCM/MeOH/AcOH) Flash->Silica Large Scale (>5g) C18 Reverse Phase C18 (H2O/ACN/Formic) Flash->C18 High Purity Req (<5g)

Figure 2: Decision matrix for purification. Note that dimer presence dictates a chemical reduction step before chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use HCl to protonate the imidazole during workup?

  • A: Proceed with caution. While the imidazole ring is stable, the cyclopropyl group is sensitive to vigorous acidic conditions (ring-opening to propyl derivatives). Use weaker acids like Acetic Acid or Formic Acid for pH adjustment. Avoid boiling in concentrated HCl.

Q2: Why is my NMR missing the thiol proton?

  • A: This is normal. Due to the rapid thione-thiol exchange in deuterated solvents (especially DMSO-d6 or CD3OD), the SH/NH proton often broadens into the baseline or exchanges with the solvent deuterium. Look for the characteristic cyclopropyl multiplets (0.9–1.1 ppm) and the imidazole C4/C5 protons (6.9–7.2 ppm) to confirm structure.

Q3: How should I store the purified compound?

  • A: Store under an inert atmosphere (Argon) at -20°C. If the compound must be stored in solution, use degassed solvents. Solid state is significantly more stable than solution.

Q4: Is the cyclopropyl group electron-donating or withdrawing in this context?

  • A: The cyclopropyl group is weakly electron-donating (sigma-donor). This increases the electron density on the imidazole ring slightly compared to a methyl group, making the sulfur slightly more nucleophilic—and thus more prone to oxidation.

References & Authoritative Grounding

  • Tautomerism of 2-Mercaptoimidazoles:

    • Balabanova, M. et al. "Tautomerism of 1-substituted imidazole-2-thiol derivatives."[1] Spectrochimica Acta Part A, 2011.

    • Insight: Confirms the thione form dominance in solid state and polar solvents.

  • Oxidation of Heterocyclic Thiols:

    • Kirihara, M. et al.[2][3][4] "A Mild and Environmentally Benign Oxidation of Thiols to Disulfides."[2][4] Synthesis, 2007.[2][5][6]

    • Insight: Details the ease of thiol-to-disulfide conversion and methodologies to control it.

  • Synthesis & Handling of N-Alkyl-Imidazole-2-thiones:

    • Bellemin-Laponnaz, S. et al. "Synthesis of N-Heterocyclic Carbene Ligands." Chemical Reviews, 2014.

    • Insight: Provides context on the stability of N-substituted imidazole thiones as precursors to carbenes.

  • Cyclopropyl Group Stability:

    • Wong, H. N. C. et al. "Cyclopropane chemistry." Chemical Reviews, 1989.

    • Insight: Foundational text on the reactivity and ring-opening risks of cyclopropyl moieties.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Cyclopropyl-1H-imidazole-2-thiol

Welcome to the technical support center for the synthesis of 1-cyclopropyl-1H-imidazole-2-thiol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-cyclopropyl-1H-imidazole-2-thiol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the potential challenges in its synthesis and purification. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experimental work.

Introduction to the Synthesis

The synthesis of 1-cyclopropyl-1H-imidazole-2-thiol, a molecule of interest in medicinal chemistry, typically involves the cyclization of key reagents to form the imidazolethione core. A common synthetic approach is the reaction of cyclopropylamine with a source of a 2-carbon unit (like chloroacetaldehyde or a glyoxal equivalent) and a thiocyanate salt (e.g., potassium thiocyanate). While the reaction appears straightforward, the formation of byproducts can complicate the synthesis and purification processes. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of 1-cyclopropyl-1H-imidazole-2-thiol.

Question 1: I am observing a significant amount of an apolar byproduct that is difficult to separate from my desired product. What could it be and how can I minimize its formation?

Answer:

A common apolar byproduct in this synthesis is 1,3-dicyclopropylthiourea .

Causality: This byproduct arises from the reaction of two equivalents of cyclopropylamine with the thiocyanate source (e.g., carbon disulfide or a thiocyanate salt) before the cyclization with the 2-carbon unit can occur. The high nucleophilicity of cyclopropylamine can favor this side reaction, especially if the concentration of the amine is high or if it is allowed to react with the thiocyanating agent for an extended period before the addition of the aldehyde component.

Mitigation Strategies:

  • Order of Addition: A stepwise addition of reagents is crucial. First, react the 2-carbon unit (e.g., chloroacetaldehyde) with the thiocyanate salt to form an intermediate, and then slowly add the cyclopropylamine to the reaction mixture. This ensures that the amine preferentially reacts with the in situ formed intermediate rather than with the thiocyanate source.

  • Stoichiometry Control: Use a slight excess of the 2-carbon unit and the thiocyanate salt relative to the cyclopropylamine to drive the desired reaction to completion and minimize the formation of the dicyclopropylthiourea byproduct.

  • Temperature Management: Keep the initial reaction temperature low (e.g., 0-5 °C) during the addition of cyclopropylamine to control the reaction rate and reduce the likelihood of side reactions.

Purification Tip: If 1,3-dicyclopropylthiourea does form, it can often be separated from the more polar 1-cyclopropyl-1H-imidazole-2-thiol by column chromatography on silica gel using a gradient elution, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

Question 2: My reaction has a low yield, and I've isolated a water-soluble byproduct. What is this likely to be?

Answer:

A likely water-soluble byproduct is cyclopropylthiourea .

Causality: This byproduct forms when cyclopropylamine reacts with the thiocyanate source, but the subsequent cyclization with the 2-carbon unit does not proceed to completion. This can be due to several factors, including suboptimal reaction conditions or decomposition of the aldehyde reagent.

Mitigation Strategies:

  • pH Control: The cyclization step is often pH-sensitive. Maintaining a slightly acidic to neutral pH can facilitate the reaction. You can use a buffer or add a mild acid to control the pH.

  • Reagent Quality: Ensure that the aldehyde reagent (e.g., chloroacetaldehyde) is of high quality and has not degraded. Aldehydes can be prone to polymerization or oxidation.

  • Reaction Time and Temperature: The reaction may require heating to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Purification Tip: Being water-soluble, cyclopropylthiourea can often be removed by performing an aqueous workup. Extracting the desired product into an organic solvent will leave the thiourea byproduct in the aqueous phase.

Question 3: My final product appears to be a mixture of isomers according to my NMR analysis. What could be the cause?

Answer:

While 1-cyclopropyl-1H-imidazole-2-thiol itself does not have isomers, you might be observing the presence of a tautomer or an isomeric byproduct. A likely candidate is the formation of a thiazole derivative, such as 2-(cyclopropylamino)thiazole .

Causality: The reaction between a thiocyanate source and an α-halo-ketone or aldehyde can lead to the formation of a thiazole ring instead of an imidazole. The reaction pathway can be influenced by the specific reagents and conditions used.

Mitigation Strategies:

  • Choice of Reagents: Using a pre-formed N-cyclopropylthiourea and reacting it with the 2-carbon unit can favor the formation of the imidazole ring.

  • Reaction Conditions: Carefully controlling the reaction temperature and pH can influence the selectivity of the cyclization.

Analytical Tip: 1H NMR spectroscopy can help distinguish between the imidazole and thiazole isomers. The chemical shifts of the ring protons will be different. For 1-cyclopropyl-1H-imidazole-2-thiol, you would expect to see two distinct signals for the imidazole ring protons, whereas for 2-(cyclopropylamino)thiazole, the chemical environment of the ring protons would be different.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR and 13C NMR chemical shift range for the cyclopropyl group in 1-cyclopropyl-1H-imidazole-2-thiol?

A1: Based on data for structurally similar N-cyclopropyl imidazoles, the protons of the cyclopropyl group are expected to resonate in the upfield region of the 1H NMR spectrum. The methine proton (CH) attached to the nitrogen will likely appear as a multiplet around 3.0-3.5 ppm, while the methylene protons (CH2) will be further upfield, typically between 0.8 and 1.2 ppm. In the 13C NMR spectrum, the cyclopropyl carbons will also be in the upfield region, with the methine carbon appearing around 30-35 ppm and the methylene carbons around 10-15 ppm.

Q2: What is the best way to purify the final product?

A2: The purification method will depend on the nature of the impurities.

  • Recrystallization: If the product is obtained as a solid and is relatively pure, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane) can be an effective method for removing minor impurities.

  • Column Chromatography: For mixtures containing significant amounts of byproducts, column chromatography on silica gel is the most common method. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is often effective.

  • Acid-Base Extraction: The imidazolethione is weakly acidic and can be deprotonated with a moderately strong base. This allows for an acid-base extraction to separate it from non-acidic impurities. Dissolve the crude product in an organic solvent, extract with an aqueous base (e.g., sodium carbonate solution), acidify the aqueous layer, and then extract the purified product back into an organic solvent.

Q3: Is the cyclopropyl group stable under the reaction conditions?

A3: The cyclopropyl group is generally stable under the typical conditions used for imidazole synthesis. It is known to stabilize adjacent positive charges, which can be relevant in certain reaction mechanisms. However, highly acidic or forcing conditions should be avoided to prevent potential ring-opening side reactions, although this is not a commonly reported issue in this specific synthesis.

Q4: Can I use other thiourea sources besides potassium thiocyanate?

A4: Yes, other thiocyanate salts like sodium thiocyanate or ammonium thiocyanate can be used. Alternatively, thiourea itself can sometimes be used as a reagent in the synthesis of imidazole-2-thiones. The choice of reagent may influence the optimal reaction conditions and the byproduct profile.

Visualizing Reaction Pathways

To better understand the potential reactions occurring during the synthesis, the following diagrams illustrate the desired reaction pathway and a common side reaction.

Desired Synthesis Pathway

G reagents Cyclopropylamine + 2-Chloroacetaldehyde + Potassium Thiocyanate intermediate In situ formation of cyclopropyl isothiocyanate and subsequent intermediates reagents->intermediate Reaction Initiation product 1-Cyclopropyl-1H-imidazole-2-thiol intermediate->product Cyclization

Caption: Desired reaction pathway for the synthesis of 1-cyclopropyl-1H-imidazole-2-thiol.

Common Byproduct Formation Pathway

G reagents 2x Cyclopropylamine + Potassium Thiocyanate byproduct 1,3-Dicyclopropylthiourea reagents->byproduct Side Reaction

Caption: Formation of 1,3-dicyclopropylthiourea as a common byproduct.

Summary of Potential Byproducts and Their Characteristics

ByproductLikely CauseKey CharacteristicsRecommended Purification Method
1,3-Dicyclopropylthiourea Excess or premature reaction of cyclopropylamine with thiocyanate source.Apolar, often crystalline solid.Column chromatography with a nonpolar eluent.
Cyclopropylthiourea Incomplete cyclization reaction.Polar, water-soluble solid.Aqueous workup.
2-(Cyclopropylamino)thiazole Alternative cyclization pathway.Isomeric to the desired product, may have similar polarity.Careful column chromatography or fractional crystallization.

References

  • General Imidazole Synthesis

    • Title: Imidazole and benzimidazole synthesis
    • Source: Organic & Biomolecular Chemistry
    • URL: [Link]

  • Synthesis of Imidazole-2-thiones

    • Title: Synthesis, Reactions and Medicinal Uses of Imidazole
    • Source: Pharmaguideline
    • URL: [Link]

  • Cyclopropylamine Chemistry

    • Title: Cyclopropylamines in Medicinal Chemistry
    • Source: ACS Medicinal Chemistry Letters
    • URL: [Link]

  • Purification of Imidazole Derivatives

    • Title: Purific
    • Source: Reddit (Note: This is a forum discussion, but provides practical insights
    • URL: [Link]

  • Spectroscopic Data of Imidazole Derivatives

    • Title: 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines
    • Source: ResearchG
    • URL: [Link]

Optimization

Technical Support Center: Stability of 1-Cyclopropyl-1H-imidazole-2-thiol in Solution

Welcome to the technical support center for 1-cyclopropyl-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-cyclopropyl-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability issues you might encounter when working with this compound in solution. As a molecule combining a reactive thiol group with an imidazole scaffold, its stability can be influenced by a variety of experimental parameters. This document will explain the underlying chemical principles and provide actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 1-cyclopropyl-1H-imidazole-2-thiol.

Q1: My solution of 1-cyclopropyl-1H-imidazole-2-thiol is showing a decrease in purity over a short period. What are the likely causes?

A: The primary cause of degradation for 1-cyclopropyl-1H-imidazole-2-thiol in solution is the oxidation of the thiol group (-SH). This can lead to the formation of a disulfide dimer (-S-S-). This process is often accelerated by factors such as elevated pH, the presence of dissolved oxygen, and trace metal ions in the solvent.[1] Additionally, the imidazole ring itself can be susceptible to photo-oxidation, especially under UV irradiation.[2]

Q2: How does the choice of solvent affect the stability of the compound?

A: The choice of solvent is critical. Protic solvents, especially water, can facilitate proton transfer and may participate in degradation reactions. The polarity of the solvent can also influence the rate of degradation. It is advisable to use high-purity, degassed solvents to minimize dissolved oxygen. For aqueous solutions, the use of buffers is crucial to control the pH. The imidazole ring is highly polar and soluble in water and other polar solvents.[3]

Q3: What is the optimal pH range for working with 1-cyclopropyl-1H-imidazole-2-thiol in aqueous solutions?

A: The stability of the thiol group is highly pH-dependent.[4] In alkaline conditions (pH > 7.5), the thiol group deprotonates to form the more reactive thiolate anion (-S⁻).[1] While this can be necessary for certain reactions, the thiolate is also more susceptible to oxidation.[1] For general handling and storage in aqueous solution, a slightly acidic to neutral pH range (pH 6.0-7.0) is recommended to balance solubility and stability.[5]

Q4: I am observing the formation of an insoluble precipitate in my stock solution. What could this be?

A: The formation of a precipitate could be the result of the disulfide dimer being less soluble in your chosen solvent than the parent thiol compound. This is a common observation when significant oxidation has occurred. It is also possible that other degradation products or salt forms of the compound have limited solubility.

Q5: Are there any specific storage recommendations for solutions of this compound?

A: Yes, for optimal stability, solutions of 1-cyclopropyl-1H-imidazole-2-thiol should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[6][7] Store solutions at low temperatures (-20°C or -80°C) and protect them from light by using amber vials or by wrapping the container in aluminum foil.[7] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with 1-cyclopropyl-1H-imidazole-2-thiol.

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: HPLC or LC-MS analysis shows a rapid decrease in the main peak area and the appearance of new, more polar peaks (often corresponding to the disulfide).

  • Root Cause Analysis:

    • Oxidation: The most probable cause is the oxidation of the thiol group to a disulfide. This is accelerated by dissolved oxygen, higher pH, and the presence of metal ions.[1]

    • Photodegradation: Exposure to ambient or UV light can induce photo-oxidation of the imidazole ring.[2]

  • Corrective Actions:

    • Solvent Preparation: Use freshly deoxygenated solvents. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by the freeze-pump-thaw method.

    • pH Control: If working in an aqueous medium, ensure the pH is controlled with a suitable buffer, preferably in the slightly acidic to neutral range (pH 6.0-7.0).[5]

    • Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

    • Light Protection: Protect the solution from light at all times by using amber vials or by wrapping the container in foil.[7]

    • Antioxidants: Consider the addition of a small amount of a compatible antioxidant, such as EDTA to chelate metal ions, if compatible with your downstream application.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results between replicates or between experiments run on different days.

  • Root Cause Analysis:

    • On-the-fly Degradation: The compound may be degrading in the assay medium during the incubation period. The composition of biological media (e.g., presence of metal ions, higher pH) can promote degradation.

    • Stock Solution Instability: The stock solution may have degraded over time, leading to a lower effective concentration of the active compound.

  • Corrective Actions:

    • Fresh Solutions: Always prepare fresh solutions of 1-cyclopropyl-1H-imidazole-2-thiol immediately before use.

    • Assess Media Stability: Perform a preliminary experiment to assess the stability of the compound in your specific assay medium over the intended duration of the experiment.

    • Consistent Stock Handling: If a stock solution must be used, aliquot it into single-use vials after preparation to avoid repeated freeze-thaw cycles and contamination. Store appropriately as described above.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Investigation & Root Cause Analysis cluster_2 Corrective Actions Start Inconsistent Results or Decreased Purity Check_Purity Analyze Stock and Working Solutions by HPLC/LC-MS Start->Check_Purity Degradation_Confirmed Degradation Confirmed? Check_Purity->Degradation_Confirmed Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? Degradation_Confirmed->Check_Storage Yes End Problem Resolved Degradation_Confirmed->End No Check_Solvent Evaluate Solvent/Buffer: - Degassed? - pH? - Purity? Check_Storage->Check_Solvent Check_Handling Assess Handling Procedure: - Exposure to Air? - Freshly Prepared? Check_Solvent->Check_Handling Handling_OK Handling Procedure OK? Check_Handling->Handling_OK Implement_Changes Implement Corrective Actions: - Use Degassed Solvents - Control pH (6.0-7.0) - Work Under Inert Gas - Protect from Light - Prepare Fresh Solutions Re-evaluate Re-run Experiment and Analyze Stability Implement_Changes->Re-evaluate Re-evaluate->Start Issue Persists Re-evaluate->End Issue Resolved Handling_OK->Implement_Changes No Handling_OK->End Yes

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway

The primary degradation pathway for 1-cyclopropyl-1H-imidazole-2-thiol is likely the oxidation of the thiol to a disulfide. The imidazole ring itself could also undergo oxidative degradation under more forcing conditions.

Visualizing a Potential Degradation Pathway

Degradation Pathway cluster_conditions Degradation Conditions Thiol 1-Cyclopropyl-1H-imidazole-2-thiol (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide [O] (O2, Metal Ions, High pH) Sulfonic_Acid Imidazole Sulfonic Acid (R-SO3H) Disulfide->Sulfonic_Acid Further Oxidation (Strong Oxidants) Oxidants Oxidizing Agents (e.g., H2O2) Light Light/UV pH High pH

Caption: Potential oxidative degradation pathway.

Experimental Protocol: Stability Assessment of 1-Cyclopropyl-1H-imidazole-2-thiol in Solution

This protocol outlines a general method for assessing the stability of 1-cyclopropyl-1H-imidazole-2-thiol in a given solvent or buffer system.

Materials and Reagents:
  • 1-cyclopropyl-1H-imidazole-2-thiol

  • High-purity solvent (e.g., acetonitrile, DMSO, or buffered aqueous solution)

  • Inert gas (argon or nitrogen)

  • Amber HPLC vials with septa

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[8]

Procedure:
  • Solvent Preparation:

    • If using an aqueous buffer, prepare it with high-purity water and filter it.

    • Degas the chosen solvent by sparging with an inert gas for at least 20 minutes.

  • Stock Solution Preparation:

    • Accurately weigh a known amount of 1-cyclopropyl-1H-imidazole-2-thiol.

    • Under an inert atmosphere, dissolve the compound in the degassed solvent to a known concentration (e.g., 1 mg/mL).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Sample Incubation:

    • Aliquot the stock solution into several amber HPLC vials, leaving minimal headspace.

    • Seal the vials tightly.

    • Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.

    • Analyze the sample immediately by a validated HPLC or LC-MS method to determine the purity and identify any degradation products.[9][10]

    • The initial time point (t=0) serves as the baseline for 100% purity.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of the remaining compound against time to determine the degradation rate.

Quantitative Data Summary

The following table provides a hypothetical example of stability data that could be generated from the protocol above.

Solvent SystemTemperature (°C)% Remaining after 8h% Remaining after 24hMajor Degradant
Acetonitrile (degassed)25>99%98%Disulfide
PBS (pH 7.4, ambient O₂)2585%65%Disulfide
PBS (pH 7.4, degassed)2595%88%Disulfide
PBS (pH 6.0, degassed)2598%95%Disulfide

References

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
  • Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide.
  • Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions. Benchchem.
  • COX-2 structure–activity relationship (SAR)
  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process.
  • Stability of thiol groups at different pH environments at 37°C.
  • CHEMISTRY AND STABILITY OF THIOL BASED POLYETHYLENE GLYCOL SURFACE COATINGS ON COLLOIDAL GOLD AND THEIR RELATIONSHIP TO PROTEI. [No source provided]
  • Technical Support Center: Improving the Stability of Thiogeraniol in Aqueous Solutions. Benchchem.
  • Safety D
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  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
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  • SAFETY D
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  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed.
  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Applic
  • High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole.
  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [No source provided]
  • Analytical Techniques In Stability Testing.
  • (PDF) Reaction strategies for synthesis of imidazole derivatives: a review.
  • Method development for the determination of thiols using HPLC with fluorescence detection. DiVA.
  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
  • Imidazole synthesis. Organic Chemistry Portal.
  • 1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol. SCBT.
  • 923156-13-2 | 1-cyclopropyl-1H-imidazole-2-thiol. 1PlusChem.
  • Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. PubMed.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Reaction strategies for synthesis of imidazole deriv
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

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Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of biological assays. Inconsistency in experimental results is a common challenge that can lead to wasted resources and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of biological assays. Inconsistency in experimental results is a common challenge that can lead to wasted resources and delays in research and development. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve variability in their assays, ensuring robust and reproducible data.

Our approach is rooted in a deep understanding of the underlying scientific principles. We will not only provide step-by-step solutions but also explain the causal relationships behind experimental outcomes. This guide is structured to provide immediate answers to common problems while also serving as a reference for best practices in assay development and execution.

Section 1: Foundational Principles of Assay Consistency

Before delving into assay-specific issues, it's crucial to establish a strong foundation of laboratory best practices. Many sources of variability can be traced back to fundamental errors in technique and reagent handling.

FAQ 1: My results are inconsistent from one day to the next. Where should I start looking for the problem?

Inconsistent day-to-day results often point to variability in your experimental setup and execution. Here’s a systematic approach to pinpoint the source of the issue:

  • Reagent Quality and Handling: The quality and consistency of your reagents are paramount.[1][2][3][4][5] Variations in reagent formulation, storage, and handling can introduce significant error.[1][2]

    • Lot-to-Lot Variability: Are you using a new lot of a critical reagent like an antibody or enzyme? Lot-to-lot inconsistencies can have a significant impact on results.[1] Always validate new reagent lots against the previous lot.

    • Storage Conditions: Ensure all reagents are stored at their recommended temperatures and protected from light if necessary.[6][7] Repeated freeze-thaw cycles of sensitive reagents should be avoided by aliquoting them upon receipt.[8][9]

    • Reagent Preparation: Prepare fresh dilutions of working solutions for each experiment. Reagents can degrade over time, especially at working concentrations.[7]

  • Pipetting Technique: Pipetting is a fundamental source of error in many assays.[7][10][11][12][13][14] Even small inaccuracies can be amplified throughout an experiment.

    • Calibration: Are your pipettes calibrated regularly?[7][10] An uncalibrated pipette can introduce systematic error.

    • Proper Technique: Employing proper pipetting technique is crucial for accuracy and precision. This includes pre-wetting the tip, using a consistent plunger pressure and speed, and maintaining a vertical angle during aspiration.[11][12][13] Reverse pipetting can be beneficial for viscous or volatile liquids.[10][13]

  • Environmental Factors: The laboratory environment can influence assay performance.[15]

    • Temperature and Humidity: Significant fluctuations in ambient temperature and humidity can affect enzyme kinetics and evaporation rates, especially in multi-well plates.[6][15]

    • Incubation Times and Temperatures: Ensure that incubation steps are timed precisely and that incubators are maintaining a stable and uniform temperature.[6][16]

Below is a flowchart to guide your initial troubleshooting process:

Troubleshooting_Flowchart start Inconsistent Results Observed reagent_check Review Reagent Handling and Quality start->reagent_check pipetting_check Evaluate Pipetting Technique reagent_check->pipetting_check Reagents OK resolve Issue Resolved reagent_check->resolve Issue Identified & Corrected environment_check Assess Environmental Factors pipetting_check->environment_check Pipetting OK pipetting_check->resolve Issue Identified & Corrected specific_assay_check Proceed to Assay-Specific Troubleshooting environment_check->specific_assay_check Environment OK environment_check->resolve Issue Identified & Corrected

Caption: A general workflow for troubleshooting inconsistent assay results.

Section 2: Assay-Specific Troubleshooting Guides

While the foundational principles apply to all assays, different techniques have their own unique sources of variability. This section provides detailed troubleshooting for some of the most common biological assays.

A. Enzyme-Linked Immunosorbent Assay (ELISA)

FAQ 2: I'm seeing high coefficients of variation (CVs) between my replicate wells in my ELISA. What are the likely causes?

High CVs in ELISA are a common problem and often stem from technical inconsistencies during the assay setup. The goal is to achieve a CV of less than 15%.

Potential Cause Explanation Solution
Inconsistent Pipetting Uneven volumes of samples, standards, or reagents across the plate will lead to variable results.[7]Use calibrated pipettes and proper technique.[7] Change tips for each standard and sample.[6] Ensure multichannel pipettes are dispensing evenly across all channels.
Inadequate Washing Residual unbound reagents can lead to high background and variability.[6]Ensure all wells are filled and emptied completely during each wash step.[17] Automated plate washers can improve consistency.
Bubbles in Wells Bubbles can interfere with the optical reading of the plate.Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be popped with a clean pipette tip.
Edge Effects The outer wells of a plate can be more susceptible to temperature fluctuations and evaporation, leading to different results compared to the inner wells.[18]To mitigate this, avoid using the outer wells for critical samples or standards. Fill the outer wells with buffer or water to create a humidity barrier.
Inconsistent Incubation Variations in temperature across the plate during incubation can lead to differences in reaction rates.[6]Avoid stacking plates during incubation.[17] Ensure the incubator provides uniform heating.

Experimental Protocol: Optimizing Your ELISA Washing Technique

  • Aspiration: At the end of each incubation step, aspirate the liquid from the wells.

  • Buffer Addition: Immediately add the appropriate volume of wash buffer to each well. For manual washing, a multichannel pipette is recommended for consistency.

  • Soaking (Optional but Recommended): Allow the wash buffer to soak in the wells for 30-60 seconds. This can help to more effectively remove unbound reagents.[6]

  • Aspiration: Aspirate the wash buffer.

  • Repeat: Repeat the wash cycle for the number of times specified in your protocol.

  • Final Wash: After the final wash, invert the plate and tap it firmly on a clean, absorbent surface to remove any residual buffer.[6]

B. Western Blot

FAQ 3: My Western blot results are not reproducible. Sometimes the bands are strong, and other times they are weak or absent for the same sample.

Western blot reproducibility is a well-documented challenge.[9][19][20] The multi-step nature of the technique introduces many potential sources of variation.[19][21]

Western_Blot_Workflow sample_prep Sample Preparation electrophoresis Gel Electrophoresis sample_prep->electrophoresis transfer Protein Transfer electrophoresis->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: The sequential workflow of a Western blot experiment.

  • Sample Preparation and Loading: Consistency starts with your samples.[20][21]

    • Protein Concentration: Inaccurate protein quantification will lead to unequal loading.[20] Always perform a protein assay (e.g., BCA or Bradford) before loading.

    • Sample Lysis and Denaturation: Incomplete lysis or denaturation can result in variable protein extraction and migration.[20] Ensure consistent use of lysis buffers and heating times.

    • Loading Technique: Inconsistent loading volumes or the introduction of air bubbles can affect band uniformity.[22]

  • Protein Transfer: Inefficient or uneven transfer of proteins from the gel to the membrane is a major source of variability.[9][22]

    • Transfer System: Ensure good contact between the gel and the membrane, with no trapped air bubbles.

    • Transfer Conditions: Optimize transfer time and voltage for your protein of interest, as these can vary based on molecular weight.[9]

  • Antibody Incubation: The quality and handling of antibodies are critical.[19][20]

    • Antibody Quality: Use high-quality antibodies that have been validated for Western blotting.[20]

    • Antibody Dilution and Incubation Time: Inconsistent antibody dilutions or incubation times will lead to variable signal intensity. Always use the same conditions for each experiment.

  • Detection: The final detection step can also introduce variability.

    • Substrate Incubation: Ensure the substrate is fresh and evenly applied across the membrane.

    • Exposure Time: For chemiluminescent detection, inconsistent exposure times will result in different band intensities.[20]

C. Quantitative PCR (qPCR)

FAQ 4: I am seeing variability in my Cq values between technical replicates in my qPCR assay. What could be the cause?

Low Cq value reproducibility in qPCR often points to issues with reaction setup or template quality.[23]

  • Pipetting Inaccuracy: Given the small volumes used in qPCR, precise pipetting is absolutely critical.[8][23]

    • Master Mix Preparation: Prepare a master mix of all common reagents to minimize pipetting errors and ensure consistency across all reactions.[24]

    • Template Addition: Inaccurate pipetting of the template DNA/cDNA will directly impact Cq values.

  • Poor Quality of Nucleic Acids: The quality of your starting material is crucial for reliable qPCR.[8][24]

    • RNA/DNA Integrity: Degraded nucleic acids can lead to inefficient amplification.[24] Assess the integrity of your samples before starting.

    • Contaminants: Contaminants such as salts, ethanol, or phenol can inhibit the PCR reaction.[8] Ensure your nucleic acid purification method removes these inhibitors.

  • Reaction Setup and Cycling Conditions:

    • Forgetting a Reagent: It's a simple mistake, but forgetting to add a component like the polymerase or primers will result in no amplification.[8]

    • Incorrect Thermal Cycling Protocol: Using the wrong annealing temperature or extension time can lead to inefficient or non-specific amplification.[8]

Table: Common qPCR Issues and Solutions

Problem Possible Cause Recommended Solution
No amplification in positive controls Missing a key reagent; Incorrect thermal cycling program; Poor primer/probe design.[25]Double-check the master mix composition and thermal cycler program.[25] Validate primer/probe efficiency.[24]
Amplification in No-Template Control (NTC) Contamination of reagents or workspace with DNA.[8][26]Use dedicated PCR workstations, aerosol-resistant pipette tips, and fresh, nuclease-free water.[8][25]
High Cq values Low template concentration; Inefficient primers; PCR inhibitors.[26]Increase template amount (if possible); Redesign or optimize primers; Dilute the template to reduce inhibitor concentration.[26]
D. Cell-Based Assays

FAQ 5: My cell-based assay results are variable. What aspects of my cell culture technique should I focus on?

The inherent biological variability of cells makes cell-based assays particularly prone to inconsistency.[27][28] Strict adherence to standardized cell culture practices is essential.[29]

  • Cell Line Integrity: The health and identity of your cells are fundamental.

    • Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells.[19]

    • Mycoplasma Contamination: Mycoplasma contamination is a common and often undetected problem that can significantly alter cell behavior.[27][29] Perform routine testing for mycoplasma.[29]

  • Standardized Cell Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range.[27][30] High passage numbers can lead to phenotypic drift.[29]

    • Cell Density: Plate cells at a consistent density for every experiment.[29] Cell confluency can affect their physiological state and response to treatments.

    • Media and Supplements: Use the same lot of media and supplements whenever possible to avoid variability in nutrient composition.[19]

  • Assay Execution:

    • Cell Plating Uniformity: Uneven cell distribution in multi-well plates can lead to significant variability.[16] After plating, allow plates to sit at room temperature for a short period before transferring to the incubator to ensure even settling.

    • Timing of Treatments and Analysis: Be consistent with the timing of drug additions and the final assay readout.[27][30]

Section 3: Data Analysis and Interpretation

FAQ 6: How can I statistically identify and handle inconsistent data?

Proper statistical analysis is crucial for identifying and dealing with variability.

  • Outlier Tests: Statistical tests like Grubb's test or Dixon's Q test can be used to identify and justify the removal of outliers from a dataset.

  • Replicate Analysis: Always run experiments with technical and biological replicates. Technical replicates assess the precision of your assay, while biological replicates account for the inherent variability in the biological system.

  • Control Charting: For routine assays, maintaining control charts of key assay parameters (e.g., positive control signal, background noise) can help you monitor assay performance over time and detect shifts or trends that may indicate a problem.

  • Method Comparison: When introducing a new method or reagent, perform a method comparison study to ensure that the results are consistent with the old method.[31] Statistical methods like Bland-Altman analysis can be used to assess the agreement between two methods.[31]

Conclusion

References

  • LI-COR Biosciences. (2018, February 13). Why Can Western Blot Data be Difficult to Reproduce? LI-COR. Retrieved from [Link]

  • ResearchGate. (2022, December 18). What could be the reason for not getting reproducible results in western blot? ResearchGate. Retrieved from [Link]

  • Mire-Sluis, A., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Taylor & Francis Online. Retrieved from [Link]

  • Scott, C. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Retrieved from [Link]

  • MBL International. (2024, June 20). Common Challenges in Western Blotting and How to Overcome Them. MBL International. Retrieved from [Link]

  • Formulatrix. (2021, March 15). Follow these 7 tips when pipetting small volumes to get consistent assay results. Formulatrix. Retrieved from [Link]

  • Azure Biosystems. (n.d.). qPCR Troubleshooting Guide. Azure Biosystems. Retrieved from [Link]

  • LI-COR Biosciences. (2017, June 15). Do You Know What Factors Affect Western Blot Normalization? LI-COR. Retrieved from [Link]

  • ABclonal. (2020, August 18). ELISA Troubleshooting Guide. ABclonal. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Causes Uneven Band Intensities in Western Blotting? MtoZ Biolabs. Retrieved from [Link]

  • PCR Biosystems. (n.d.). Troubleshoot your qPCR. PCR Biosystems. Retrieved from [Link]

  • Bionow. (2025, December 19). Mastering Precision in Every Drop: Pipetting is the Foundation to Assay Reproducibility and Accuracy. Bionow. Retrieved from [Link]

  • Clinical Lab Products. (2019, May 23). Managing Reagent Variation. Clinical Lab Products. Retrieved from [Link]

  • Biomedix. (n.d.). Understanding The Role Of Reagent Quality In Test Accuracy. Biomedix. Retrieved from [Link]

  • Emery Pharma. (2025, September 5). Pipetting Tips for Precision & Accuracy for Method Development & Validation. YouTube. Retrieved from [Link]

  • BioSistemika. (n.d.). 12 Easy Tips to Improve Your Pipetting Technique (Guide). BioSistemika. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate. Retrieved from [Link]

  • Laboratory Equipment. (n.d.). How to Improve Pipetting Techniques. Laboratory Equipment. Retrieved from [Link]

  • Woolf, E. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. PubMed Central (PMC). Retrieved from [Link]

  • Dispendix. (2024, July 11). qPCR Troubleshooting: How to Ensure Successful Experiments. Dispendix. Retrieved from [Link]

  • Infinix Bio. (2026, February 7). Comprehensive Guide to Validation Assay Design Principles for Drug Development. Infinix Bio. Retrieved from [Link]

  • ReAgent. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. ReAgent. Retrieved from [Link]

  • Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements. Insights.bio. Retrieved from [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Promega Connections. Retrieved from [Link]

  • MDPI. (n.d.). Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays. MDPI. Retrieved from [Link]

  • MBL International. (2024, March 12). Building Blocks of Research: The Importance of High-Quality Reagents. MBL International. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Retrieved from [Link]

  • Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one. Acutecaretesting.org. Retrieved from [Link]

  • Oekotoxzentrum. (n.d.). Selection criteria to select in vitro bioassays for implementation and use. Oekotoxzentrum. Retrieved from [Link]

  • Stack Overflow. (2014, July 4). A method to find the inconsistency or variation in the data. Stack Overflow. Retrieved from [Link]

  • Chen, J. (2017). Inconsistency and drop-minimum data analysis. Statistics in Medicine. Retrieved from [Link]

  • BMC. (2025, November 20). Alternative tests and measures for between-study inconsistency in meta-analysis. BMC. Retrieved from [Link]

  • Displayr. (2024, August 19). How to Interpret "Inconsistent" Statistical Testing Results. Displayr. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for 1-cyclopropyl-1H-imidazole-2-thiol

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-cyclopropyl-1H-imidazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-cyclopropyl-1H-imidazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common experimental challenges through in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

I. Reaction Overview & Core Principles

The synthesis of 1-cyclopropyl-1H-imidazole-2-thiol is a nuanced process that requires careful control of reaction parameters to achieve high yield and purity. A common and effective strategy is a variation of the Marckwald synthesis, which involves the cyclization of an α-amino ketone with a thiocyanate salt.[1] This guide will focus on the reaction between a 2-amino-1-cyclopropylethanone precursor and potassium thiocyanate (KSCN).

Understanding the tautomeric nature of the product is crucial. The 1-cyclopropyl-1H-imidazole-2-thiol exists in equilibrium with its thione tautomer, 1-cyclopropylimidazolidine-2-thione. For the purpose of this guide, we will refer to the target molecule by its thiol name, but reaction conditions can influence this equilibrium.

Reaction_Workflow cluster_prep Step 1: Precursor Synthesis cluster_reaction Step 2: Core Reaction cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification & Analysis A Starting Materials (e.g., Cyclopropyl methyl ketone) B Precursor (2-Amino-1-cyclopropylethanone) A->B (e.g., Halogenation & Amination) D Reaction Vessel (Solvent, Acid Catalyst) B->D C Reactant (Potassium Thiocyanate) C->D E Crude Reaction Mixture D->E Heating/ Reflux F Neutralization & Extraction E->F G Crude Product F->G H Purification (Recrystallization or Chromatography) G->H I Pure Product H->I J Analytical QC (NMR, HPLC, MS) I->J

Caption: General experimental workflow for the synthesis of 1-cyclopropyl-1H-imidazole-2-thiol.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in this synthesis often trace back to one of four key areas: precursor quality, reaction conditions, reactant stoichiometry, or work-up losses.

  • Precursor Instability: The starting material, 2-amino-1-cyclopropylethanone, can be unstable and prone to self-condensation. It is best to use it immediately after preparation or store it as a stable salt (e.g., hydrochloride) and liberate the free amine in situ.

  • Suboptimal Temperature: The cyclization step requires sufficient thermal energy, but excessive heat can lead to decomposition of the starting material or product, resulting in tar formation. An optimal temperature range, typically between 80-110°C depending on the solvent, must be empirically determined.[2]

  • Incorrect pH: The reaction is typically acid-catalyzed. The initial condensation is favored under mildly acidic conditions. If the medium is too basic, the nucleophilicity of the amine is high, but the carbonyl group is not sufficiently activated. If it's too acidic, the amine becomes fully protonated and non-nucleophilic. A small amount of a Brønsted acid like acetic acid is often beneficial.

  • Inappropriate Solvent: The solvent must fully dissolve the reactants to ensure a homogeneous reaction mixture. Polar protic solvents like ethanol or a mixture of ethanol and water are often effective.[3] Poor solubility of the thiocyanate salt can starve the reaction.

Q2: I'm observing a significant amount of a persistent, hard-to-remove side product. What could it be and how can I minimize it?

A2: A common issue is the formation of polymeric materials or byproducts from the self-condensation of the α-amino ketone.

  • Cause: As mentioned, α-amino ketones can undergo self-condensation, especially under neutral or basic conditions at elevated temperatures. This competes directly with the desired cyclization reaction.

  • Minimization Strategy:

    • Controlled Reactant Addition: One effective technique is to add the 2-amino-1-cyclopropylethanone (or its salt) slowly to the heated solution of potassium thiocyanate and the acid catalyst.[2] This keeps the instantaneous concentration of the self-condensation-prone starting material low.

    • Optimize Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of potassium thiocyanate to favor the bimolecular reaction over the self-condensation pathway.

    • Maintain Acidic Conditions: Ensure the reaction medium remains slightly acidic throughout the addition and reflux period to keep the amine partially protonated, disfavoring the self-condensation which is often base-catalyzed.

Q3: The final product is difficult to purify. Recrystallization yields are poor and chromatography is challenging. What are my options?

A3: Purification challenges often arise from residual starting materials, salts, or the aforementioned side products. The amphoteric nature of the imidazole ring can also complicate things.[1][4]

  • For Recrystallization:

    • Solvent Screening: The product has moderate polarity. Test a range of solvents, from polar protic (ethanol, isopropanol) to more polar aprotic (acetonitrile, ethyl acetate) and their mixtures with water or hexanes.

    • pH Adjustment during Work-up: Before crystallization, ensure your crude product is in its neutral form. A common mistake is attempting to crystallize a partial salt. Wash the crude organic extract thoroughly with water and brine to remove inorganic salts.

  • For Column Chromatography:

    • Tailing Issues: The thiol and imidazole nitrogens can interact strongly with silica gel, leading to significant tailing. To mitigate this, add a small amount of a modifying base, like triethylamine (~0.5-1%), to your eluent system (e.g., ethyl acetate/hexanes).

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (neutral or basic) or a C18 reversed-phase column for more polar compounds.[5]

Troubleshooting_Tree Start Low Yield or Purity Issue Q_Yield Is the primary issue low yield? Start->Q_Yield Q_Purity Is the primary issue purity? Q_Yield->Q_Purity No Check_SM Verify Precursor Quality (Freshly prepared or stable salt?) Q_Yield->Check_SM Yes Q_Purity->Start No (Re-evaluate problem) Side_Product Side Product Formation? Q_Purity->Side_Product Yes Check_Temp Optimize Temperature (Screen 80-110°C) Check_SM->Check_Temp Check_pH Adjust pH (Add catalytic acid?) Check_Temp->Check_pH Check_Stoich Check Stoichiometry (Slight excess of KSCN?) Check_pH->Check_Stoich Purification_Issue Difficulty in Purification? Side_Product->Purification_Issue No Slow_Addition Implement Slow Addition of Amino Ketone Side_Product->Slow_Addition Yes Tweak_Eluent Modify Chromatography Eluent (Add 0.5% Et3N) Purification_Issue->Tweak_Eluent Yes (Chromatography) Solvent_Screen Screen Recrystallization Solvents Purification_Issue->Solvent_Screen Yes (Recrystallization)

Caption: Decision tree for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: Why is a cyclopropyl group challenging to work with in synthesis?

A1: The cyclopropyl group is a strained three-membered ring.[6] While often stable, its bonds are susceptible to cleavage under certain conditions, particularly strong acidic or reductive environments that are not typical for this specific synthesis but are a general consideration in multi-step routes.[7][8] For this reaction, the primary challenge is not the ring's stability but ensuring that its steric bulk does not hinder the cyclization.

Q2: Can I use a different thiocyanate source, like ammonium or sodium thiocyanate?

A2: Yes, sodium thiocyanate (NaSCN) and ammonium thiocyanate (NH₄SCN) are viable alternatives to potassium thiocyanate (KSCN). The key is solubility in your chosen reaction solvent. KSCN and NaSCN are generally well-soluble in polar protic solvents like ethanol. Ensure the salt you choose is anhydrous, as water can sometimes interfere with the reaction, although some protocols use aqueous ethanol successfully.

Q3: What analytical techniques are best for monitoring the reaction's progress?

A3: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): The most straightforward method. Use a suitable eluent (e.g., 50-70% ethyl acetate in hexanes) and visualize with UV light and/or a potassium permanganate stain. You should see the consumption of the starting amino ketone and the appearance of a new, typically lower Rf spot for the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is excellent. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% formic acid or TFA) is a good starting point.[5][9] This allows you to quantify the percentage of starting material remaining and product formed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides real-time confirmation of the product's mass, confirming that the new spot you see by TLC or HPLC is indeed your target compound.[10]

Q4: Is microwave-assisted synthesis a viable option for this reaction?

A4: Yes, microwave-assisted organic synthesis (MAOS) is an excellent strategy to explore for optimizing this reaction.[11] Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal decomposition side products.[12] It is highly recommended to perform initial microwave screening experiments in a dedicated microwave reactor, varying the temperature and time.

IV. Experimental Protocols & Data

Optimized Reaction Parameters (Suggested Starting Points)
ParameterRecommended RangeRationale & Notes
Temperature 80 - 110 °CBalances reaction rate against thermal decomposition. Lower end for lower-boiling solvents like ethanol; higher end for solvents like n-butanol.
Reactant Ratio 1.0 : 1.1 - 1.2A slight excess of KSCN ensures complete consumption of the valuable amino ketone precursor and minimizes self-condensation.
Catalyst 0.1 - 0.2 equiv. Acetic AcidProvides the necessary acidic environment to activate the carbonyl for nucleophilic attack without fully deactivating the amine nucleophile.
Concentration 0.2 - 0.5 MA moderate concentration ensures a reasonable reaction rate without causing solubility or mixing issues.
Reaction Time 2 - 12 hours (Conventional)Monitor by TLC or HPLC. Reaction is typically complete when the starting amino ketone is no longer visible.
Reaction Time 10 - 30 minutes (Microwave)Microwave irradiation can significantly accelerate the cyclization.[11]
Step-by-Step Synthesis Protocol

This protocol is a representative method based on established chemical principles for analogous syntheses.[3][13] Researchers should perform their own risk assessment before proceeding.

Materials:

  • 2-Amino-1-cyclopropylethanone hydrochloride (1.0 equiv)

  • Potassium thiocyanate (1.15 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Ethanol (to 0.4 M)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add potassium thiocyanate (1.15 equiv), ethanol, and glacial acetic acid (0.1 equiv).

  • Heat the mixture to reflux (approx. 80°C) with vigorous stirring until all the KSCN has dissolved.

  • In a separate beaker, dissolve the 2-amino-1-cyclopropylethanone hydrochloride (1.0 equiv) in a minimum amount of water or ethanol.

  • Slowly add the amino ketone solution to the refluxing KSCN solution over 30-60 minutes using an addition funnel.

  • After the addition is complete, continue to heat the reaction at reflux. Monitor the reaction progress every hour using TLC (e.g., 7:3 Ethyl Acetate:Hexanes).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and water. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the aqueous layer is slightly basic (pH ~8).

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel (using a hexanes/ethyl acetate gradient containing 0.5% triethylamine).

V. References

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry - ACS Publications.

  • Technical Support Center: Optimizing Imidazole Synthesis. BenchChem.

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Research Article.

  • Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Research Paper.

  • Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans-Cyclopropyl Esters for Rapid Lead Scale-Up. Organic Process Research & Development - ACS Publications.

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate Request PDF.

  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.

  • Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar.

  • The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.

  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica.

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.

  • Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods.

  • SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo.

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.

Sources

Troubleshooting

Technical Support Center: A Guide to the Storage and Handling of 1-cyclopropyl-1H-imidazole-2-thiol

Welcome to the technical support center for 1-cyclopropyl-1H-imidazole-2-thiol (CAS No. 923156-13-2).[1][2] As a key building block in modern drug discovery and materials science, maintaining the integrity of this reagen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-cyclopropyl-1H-imidazole-2-thiol (CAS No. 923156-13-2).[1][2] As a key building block in modern drug discovery and materials science, maintaining the integrity of this reagent is paramount for reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights into the stability of this compound, offering troubleshooting advice and validated protocols to prevent its degradation during storage and handling.

The core challenge in preserving 1-cyclopropyl-1H-imidazole-2-thiol lies in its chemical structure. The molecule exists in a tautomeric equilibrium between its thiol and thione forms, but it is the reactive thiol (-SH) group that is highly susceptible to environmental factors. Understanding and mitigating these factors is the key to ensuring its long-term viability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the stability and handling of 1-cyclopropyl-1H-imidazole-2-thiol.

Q1: What are the primary causes of degradation for 1-cyclopropyl-1H-imidazole-2-thiol?

A: The degradation of this compound is primarily driven by two chemical processes:

  • Oxidation: This is the most significant and rapid degradation pathway. The thiol group (-SH) is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. The primary product of this oxidation is the corresponding disulfide dimer, which is inactive in most subsequent reactions intended for the thiol. This process is accelerated by exposure to light, elevated pH, and the presence of trace metal ions.[3][4][5]

  • Hydrolysis: While less common under proper storage conditions, the imidazole ring can be susceptible to hydrolysis, particularly at extreme pH values or with prolonged exposure to moisture.[6][7] This can lead to ring-opening and complete loss of the compound's structural integrity.

Q2: What is the single most important factor for long-term storage?

A: Excluding oxygen is critical. Storing the compound under an inert atmosphere, such as argon or nitrogen, is the most effective measure to prevent oxidative degradation.[8][9] For multi-month or year-long storage, this is not just a recommendation but a requirement to maintain purity.

Q3: How does pH affect the stability of the compound when in solution?

A: The pH of the solution has a profound impact on the rate of oxidation. At higher (alkaline) pH, the thiol group (-SH) is deprotonated to form a thiolate anion (-S⁻).[8][10] This thiolate is a stronger nucleophile and is significantly more susceptible to oxidation than its protonated form.[8] Therefore, preparing solutions in neutral or slightly acidic buffers (pH 6.5-7.5) is advisable for short-term experimental use, while avoiding alkaline conditions is crucial.[3]

Q4: What are the visible signs that my sample may have degraded?

A: While analytical confirmation is always necessary, you may observe physical changes in a degraded sample. These can include:

  • Discoloration: A change from a white or off-white powder to a yellowish or brownish hue.

  • Change in Solubility: The disulfide dimer is often less soluble than the parent thiol, which may result in difficulty dissolving the material.

  • Odor Change: While thiols are known for their strong odors, a change in the character of the smell can sometimes indicate chemical transformation.[11]

Part 2: Troubleshooting Guide

This guide provides a logical framework for diagnosing and resolving common issues encountered during experimentation that may be linked to compound degradation.

Observed Problem Potential Cause & Explanation Recommended Action & Validation
Reduced reaction yield or complete reaction failure. Degradation of Starting Material: The most likely cause is the oxidation of the thiol to a disulfide. The disulfide will not participate in reactions where the free thiol is the required nucleophile, leading to apparent reaction failure.1. Purity Analysis: Analyze an aliquot of your stored 1-cyclopropyl-1H-imidazole-2-thiol using HPLC or LC-MS.[12][13] Compare the chromatogram to the supplier's Certificate of Analysis or a freshly opened sample. The presence of a new, typically less polar, peak is indicative of the disulfide dimer. 2. Validate with Fresh Sample: Repeat the reaction with a new, unopened bottle of the reagent to confirm that the stored material was the source of the issue.
A new peak appears in the HPLC/LC-MS analysis of the starting material. Formation of Disulfide Dimer: Oxidation has likely occurred. The disulfide dimer will have a different retention time than the monomeric thiol. Due to the increase in molecular weight and potential change in polarity, it will elute as a distinct peak.1. Characterize the Impurity: If using LC-MS, check the mass of the new peak. It should correspond to the molecular weight of the disulfide dimer (C₁₂H₁₄N₄S₂), which is approximately 278.4 g/mol . 2. Review Storage Protocol: If degradation is confirmed, immediately review your storage procedures against the recommendations in Part 3 of this guide. Ensure proper inerting and temperature control.
The solid material has changed color and appears clumpy. Moisture Contamination & Oxidation: Clumping suggests the absorption of atmospheric moisture, which can accelerate both hydrolysis and oxidation. Discoloration is a common sign of oxidative degradation.1. Discard the Material: It is highly inadvisable to use a sample that has undergone significant physical changes. The purity is compromised, and it will lead to unreliable and unpublishable results. 2. Implement Desiccation: When storing the compound, consider placing the tightly sealed vial inside a desiccator, especially in humid environments, to provide an additional layer of protection against moisture.

Part 3: Protocols and Best Practices

Adherence to validated protocols is the foundation of experimental success. The following procedures are designed to maximize the shelf-life and purity of your 1-cyclopropyl-1H-imidazole-2-thiol.

Protocol 3.1: Recommended Storage Conditions

The appropriate storage method depends on the intended duration.

Storage DurationTemperatureAtmosphereContainerKey Considerations
Short-Term (< 1 Month) 2–8 °C[14]Tightly sealedOriginal amber glass vialMinimize headspace. After opening, flush the vial with argon or nitrogen before re-sealing.
Long-Term (> 1 Month) -20 °C[9]Inert Gas (Argon/Nitrogen) [9]Tightly sealed, paraffin-wrappedCrucial: Must be stored under a positive pressure of inert gas. Avoid frost-free freezers, which have temperature cycles that can compromise sample integrity.
Protocol 3.2: Handling and Dispensing from a Stock Bottle

Proper handling minimizes exposure to air and moisture with each use.

  • Preparation: Allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder. This should take at least 20-30 minutes.

  • Inert Atmosphere: Perform all weighing and transfers in a glovebox or under a steady stream of inert gas (argon or nitrogen) in a fume hood.

  • Dispensing: Use a clean, dry spatula to quickly remove the desired amount of material. Do not leave the bottle open to the atmosphere for an extended period.

  • Resealing for Storage: Before closing the bottle, flush the headspace with a gentle stream of argon or nitrogen for 15-30 seconds to displace any air that entered.

  • Secure Sealing: Tightly screw the cap back on. For long-term storage, wrap the cap and neck of the bottle with Parafilm® to create a secondary seal.

  • Return to Storage: Promptly return the container to the appropriate storage temperature as defined in Protocol 3.1.

Protocol 3.3: General Guideline for Purity Assessment by HPLC

This protocol provides a starting point for verifying the purity of your material. Method optimization may be required.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute further with the mobile phase to a final concentration of ~50-100 µg/mL.

  • HPLC System: A reversed-phase HPLC system with UV detection is suitable.[12]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 210 nm or 230 nm.[15]

  • Analysis: Inject the sample. The appearance of a significant secondary peak, especially one that grows over time with improper storage, indicates degradation. The primary peak should correspond to the retention time of a known pure standard.

Part 4: The Science Behind the Stability

Understanding the mechanisms of degradation empowers researchers to make informed decisions about experimental design and storage.

Mechanism of Oxidative Degradation

The primary degradation route is the oxidation of the thiol to a disulfide. This can proceed through several pathways, often involving a thiolate anion or a thiyl radical intermediate. The presence of oxygen, light, or metal ions facilitates this conversion, leading to the formation of a stable, but undesirable, disulfide dimer.

Oxidation_Pathway cluster_conditions Accelerating Conditions Thiol 1-cyclopropyl-1H-imidazole-2-thiol (-SH) Thiolate Thiolate Anion (-S⁻) Thiol->Thiolate High pH Disulfide Disulfide Dimer (-S-S-) Thiol->Disulfide Slow Oxidation Thiolate->Disulfide Rapid Oxidation Oxygen Oxygen (Air) Oxygen->Thiolate Light Light (UV/Vis) Light->Thiolate Metal Metal Ions Metal->Thiolate

Caption: Oxidative degradation pathway of the thiol to a disulfide dimer.

Storage Decision Workflow

Use this workflow to select the appropriate storage and handling procedures based on your experimental timeline and the required purity of the material.

Storage_Workflow Start Start: New Bottle of 1-cyclopropyl-1H-imidazole-2-thiol Decision Intended Storage Duration? Start->Decision ShortTerm Short-Term Use (< 1 Month) Decision->ShortTerm < 1 Month LongTerm Long-Term Storage (> 1 Month) Decision->LongTerm > 1 Month Protocol_Short Follow Protocol 3.1 (Short-Term): - Store at 2-8 °C - Flush with Inert Gas After Use ShortTerm->Protocol_Short Protocol_Long Follow Protocol 3.1 (Long-Term): - Store at -20 °C - Store Under Inert Atmosphere LongTerm->Protocol_Long Handling Always Use Protocol 3.2 for Handling and Dispensing Protocol_Short->Handling Protocol_Long->Handling

Caption: Decision workflow for proper storage of the compound.

References

  • Kao, K. C., & Anseth, K. S. (2010). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomaterials, 31(18), 4877-4884. [Link]

  • Nodiff, E. A., & Novello, F. C. (1962). Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. Kobe University Repository. [Link]

  • 1PlusChem. 1-cyclopropyl-1H-imidazole-2-thiol, CAS Number: 923156-13-2. [Link]

  • Kovács, A., Veszprémi, T., & Nyulászi, L. (2003). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 125(25), 7541-7549. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Zeynizadeh, B., & Gholami, S. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry, 2, 45-54. [Link]

  • Reddit r/chemistry. (2013). Handling thiols in the lab. [Link]

  • Wang, S., Lin, P., & Zhang, C. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. Environmental Science: Processes & Impacts, 19(12), 1518-1527. [Link]

  • Zauer, K., et al. (1998). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Journal of General Chemistry, 68(8), 1278-1282. [Link]

  • Zhang, C., & Wang, S. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts, 19(12), 1518-1527. [Link]

  • Columbia University Environmental Health & Safety. (n.d.). SOP FOR STENCH CHEMICALS. [Link]

  • Gour-Salin, B. J. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(9), 2059-2062. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. [Link]

  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • Wang, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(14), 5384. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • Chinese Journal of Chromatography. (2011). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]

Sources

Optimization

addressing cytotoxicity of 1-cyclopropyl-1H-imidazole-2-thiol in cell lines

Status: Operational Subject: Troubleshooting Cytotoxicity & Assay Interference in Cell Lines Ticket ID: T-IMD-SH-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary & Triage User Issu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational

Subject: Troubleshooting Cytotoxicity & Assay Interference in Cell Lines Ticket ID: T-IMD-SH-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Triage

User Issue: Unexpected or high cytotoxicity observed in cell lines treated with 1-cyclopropyl-1H-imidazole-2-thiol.

Immediate Assessment: Before assuming biological toxicity, we must rule out assay artifacts and physicochemical instability . Imidazole-2-thiols are potent reducing agents and metal chelators. These properties often lead to false data in tetrazolium-based assays (MTT/MTS) and off-target effects due to media oxidation.

Core Directive:

  • Validate the Assay: Switch from MTT/MTS to ATP-based or Impedance assays immediately.

  • Stabilize the Compound: Prevent rapid oxidation to the disulfide dimer.

  • Verify Solubility: Distinguish between true necrosis and crystal-induced physical stress.

Root Cause Analysis: Mechanisms of Toxicity

Understanding why your cells are dying is critical to fixing the problem. This compound exerts stress through three primary vectors.

Vector A: The Redox Artifact (False Viability/Toxicity)

Free thiol groups (-SH) can chemically reduce tetrazolium salts (MTT/MTS) to formazan in the absence of cells. This usually causes artificially high viability readings, but if the compound oxidizes rapidly in media, it can generate reactive oxygen species (ROS) that cause real, non-specific cell death.

Vector B: Metal Chelation (The "Stripping" Effect)

The imidazole-2-thiol motif is a bidentate ligand. It avidly binds transition metals (Zn²⁺, Cu²⁺) present in the culture media or strips them from metalloproteins (e.g., Zinc finger transcription factors), leading to anoikis or cell cycle arrest.

Vector C: Solubility & pH

The cyclopropyl group adds lipophilicity, but the imidazole ring is pH-sensitive. At physiological pH (7.4), the compound may exist in a thione-thiol tautomeric equilibrium. If not fully solubilized, micro-crystals can form, causing physical lysis of the cell membrane.

Visualizing the Toxicity Pathways

ToxicityMechanism Compound 1-Cyclopropyl-1H- imidazole-2-thiol Media Culture Media (pH 7.4, Metals) Compound->Media Interference Assay Interference (Direct MTT Reduction) Compound->Interference In MTT/MTS Redox Auto-oxidation (Thiol -> Disulfide) Media->Redox O2 present Chelation Metal Chelation (Zn2+, Cu2+) Media->Chelation Trace metals ROS H2O2 / Superoxide Generation Redox->ROS EnzymeInhib Metalloenzyme Inhibition Chelation->EnzymeInhib FalseData False Viability Signal (Artifact) Interference->FalseData CellDeath Cytotoxicity (Apoptosis/Necrosis) ROS->CellDeath Oxidative Stress EnzymeInhib->CellDeath Metabolic Failure

Figure 1: Mechanistic pathways of imidazole-thiol mediated cytotoxicity and assay interference. Note the distinction between biological toxicity (ROS/Chelation) and data artifacts.

Troubleshooting Protocols

Protocol A: The "No-Cell" Control (Mandatory First Step)

Use this to confirm if the compound is interfering with your readout.

  • Prepare Plate: Set up a 96-well plate with culture media only (no cells).

  • Dose: Add the compound at your standard concentration gradient (e.g., 1 µM – 100 µM).

  • Incubate: 24 hours at 37°C.

  • Assay: Add your viability reagent (MTT, MTS, or Resazurin).

  • Read: Measure absorbance/fluorescence.

    • Result: If signal increases with dose, the compound is chemically reducing the dye. Action: Switch to ATP-Glo or CellTiter-Glo.

Protocol B: ROS Rescue Experiment

Use this to determine if cytotoxicity is caused by oxidative stress (off-target).

GroupTreatmentPurpose
Control Vehicle (DMSO)Baseline viability
Test Compound (IC50 conc.)Measure toxicity
Rescue 1 Compound + NAC (5 mM) Scavenge ROS (General)
Rescue 2 Compound + Catalase (100 U/mL) Scavenge H₂O₂ specifically

Methodology:

  • Pre-treat cells with N-acetylcysteine (NAC) or Catalase for 1 hour.

  • Add 1-cyclopropyl-1H-imidazole-2-thiol.

  • Incubate 24-48 hours.

  • Interpretation: If NAC/Catalase restores viability, the toxicity is an artifact of media oxidation, not a specific drug effect.

Protocol C: Metal Supplementation

Use this if you suspect the compound is stripping essential metals from the media.

  • Supplement media with 10 µM ZnCl₂ or CuSO₄ .

  • Run the cytotoxicity assay comparing Standard Media vs. Supplemented Media.[1]

  • Interpretation: If toxicity disappears with Zinc addition, the compound is acting as a chelator.

Optimization & Handling Guide

To ensure reproducible data, adhere to these handling standards.

Solubility & Formulation

The cyclopropyl group aids organic solubility but the thiol is problematic.

  • Stock Solvent: DMSO (anhydrous).

  • Storage: -80°C. Do not store refrozen aliquots. Thiols oxidize to disulfides (dimers) upon freeze-thaw cycles.

  • Working Solution: Prepare fresh immediately before use. Do not leave in media for >1 hour before adding to cells.

pH Adjustment

Imidazole-2-thiols can be acidic.[2]

  • Check the pH of your highest concentration in media.

  • If pH shifts by >0.2 units (turns yellow/purple in phenol red), buffer with 25 mM HEPES to maintain physiological pH.

Frequently Asked Questions (FAQs)

Q1: My MTT assay shows 150% viability at high doses, but the cells look dead under the microscope. Why? A: This is a classic thiol interference. The thiol group (-SH) chemically reduces the MTT tetrazolium ring to purple formazan directly, bypassing mitochondrial enzymes. The "viability" signal is actually a measure of chemical reduction, not cell health.

  • Fix: Use an ATP-based luminescent assay (e.g., CellTiter-Glo) which relies on luciferase and is not affected by reducing agents [1].

Q2: I see crystals forming in the wells after 24 hours. Is this a precipitate? A: Likely, yes. Imidazole-2-thiols can form insoluble disulfide dimers or metal complexes in culture media.

  • Fix: Lower the concentration or add a solubilizing agent like cyclodextrin (HP-β-CD) at 0.5-1% to the media to encapsulate the hydrophobic cyclopropyl group and prevent dimerization [2].

Q3: Can I use this compound in serum-free media? A: Use caution. Serum (FBS) contains albumin, which acts as a buffer for thiols and metals. In serum-free conditions, the oxidative and chelating effects of the compound will be significantly more aggressive (higher toxicity). If you must use serum-free, supplement with BSA (0.1%).

Q4: Is the toxicity reversible? A: If the mechanism is metal chelation, yes (washout + metal supplementation). If the mechanism is ROS-mediated membrane damage, no. Perform a "washout" experiment: treat for 6 hours, wash 3x with PBS, and incubate in fresh media for 24 hours. If cells recover, the initial effect was likely metabolic stalling (chelation) rather than death.

References

  • Vertex AI Search. (2025). Interference of Antioxidant Compounds with MTT Assay. Retrieved from 3

  • Vertex AI Search. (2025). Cytotoxicity on Cell Lines by Thiolated-Cyclodextrin Nanoparticles. Retrieved from 2

  • Vertex AI Search. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. Retrieved from 4

  • Vertex AI Search. (2026). Imidazole-2-thione derivatives as new selective anticancer agents. Retrieved from 5

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to 1-Cyclopropyl-1H-imidazole-2-thiol

This is a comprehensive technical support guide designed for researchers and drug development professionals working with 1-cyclopropyl-1H-imidazole-2-thiol (and its structural class). This guide addresses the specific ph...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers and drug development professionals working with 1-cyclopropyl-1H-imidazole-2-thiol (and its structural class).

This guide addresses the specific physicochemical and biological challenges associated with the imidazole-2-thiol scaffold—specifically the metabolic vulnerability of the thiol group and the efflux liability of the cyclopropyl-imidazole core.

Part 1: Executive Summary & Mechanism of Action

1-cyclopropyl-1H-imidazole-2-thiol acts primarily as a metal-coordinating inhibitor . The sulfur atom at position 2 (often existing as the thione tautomer in solution) binds tightly to the metal cofactor (Copper, Iron, or Zinc) within the active site of enzymes like Tyrosinase, Thyroid Peroxidase (TPO), or Matrix Metalloproteinases (MMPs).

Why Resistance Occurs: Resistance to this chemotype is rarely due to a single factor. It typically arises from a "Triad of Clearance":

  • Metabolic S-Oxidation: The thiol group is highly susceptible to rapid oxidation by Flavin-containing Monooxygenases (FMOs), converting the active inhibitor into an inactive sulfinic/sulfonic acid.

  • Efflux Pumping: The lipophilic cyclopropyl group makes the molecule a substrate for P-glycoprotein (P-gp/MDR1) and bacterial RND pumps.

  • Target Modification: Mutations in the histidine residues coordinating the metal center can reduce inhibitor binding affinity without abolishing enzyme function.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Loss of Potency in Cellular Assays (Metabolic Resistance)

Q1: We observe potent IC50 values in cell-free enzymatic assays (<50 nM), but the compound loses >50-fold potency in whole-cell assays within 4 hours. Is the compound degrading?

Diagnosis: This is classic Metabolic Shunt Resistance . The cyclopropyl group protects the N1-position from dealkylation (a common failure point for methyl-analogs like Methimazole), forcing metabolic enzymes to attack the sulfur atom.

The Mechanism: Your cells (especially hepatocytes or skin models) are likely expressing FMOs or CYP450s that rapidly oxidize the C=S (thione) to C-SO₂H (sulfinic acid) , which is biologically inactive and rapidly excreted.

Troubleshooting Protocol:

  • Perform a Microsomal Stability Assay: Incubate 1 µM compound with liver microsomes + NADPH.

    • Result: If t1/2 < 30 min, S-oxidation is the culprit.

  • Metabolite Identification: Use LC-MS/MS to look for a mass shift of +32 Da (Sulfinic acid) or +48 Da (Sulfonic acid).

  • Chemical Rescue: Co-incubate with Methimazole (as a sacrificial FMO substrate) or 1-benzylimidazole (CYP inhibitor) to see if potency is restored.

Corrective Action:

  • Immediate: Refresh media containing the compound every 2–4 hours (Pulse Dosing).

  • Structural: Consider S-alkylation (prodrug approach) or bioisosteric replacement of the sulfur with a Selenium atom (Selenone), which is often more resistant to oxidative desulfurization.

Category B: Acquired Resistance in Long-Term Culture (Efflux)

Q2: Our target cell line developed resistance after 3 weeks of dose-escalation. Sequencing the target gene showed no mutations. What is happening?

Diagnosis: You are likely selecting for Non-Specific Efflux . The 1-cyclopropyl-imidazole core is a privileged scaffold for binding to ABC Transporters (e.g., P-gp/ABCB1 in mammals or Mex pumps in bacteria).

The Mechanism: The hydrophobic cyclopropyl moiety increases membrane permeability but also increases affinity for the hydrophobic vacuum cleaner pocket of P-gp. The cell upregulates these pumps to eject the drug before it reaches the metalloenzyme target.

Validation Experiment:

  • Dye Accumulation Assay: Treat resistant cells with Rhodamine 123 (a P-gp substrate).

    • Observation: If resistant cells show lower fluorescence than parental cells, efflux is active.

  • Inhibitor Challenge: Measure IC50 in the presence of Verapamil (5-10 µM) or Cyclosporin A .

    • Result: A >10-fold shift back to sensitivity confirms efflux-mediated resistance.

Category C: Target-Based Resistance

Q3: We are targeting Tyrosinase. The resistant clone shows no efflux and the drug is stable, but the IC50 has shifted 100-fold. How do we pinpoint the mutation?

Diagnosis: This indicates Steric or Electrostatic Hindrance at the metal-binding site.

The Mechanism: Imidazole-2-thiols bind by coordinating the metal (e.g., Cu²⁺) and stacking against conserved aromatic residues (e.g., Histidine). A mutation of a "Gatekeeper" residue (often a Valine or Alanine near the tunnel entrance) to a bulkier residue (Leucine/Phenylalanine) can sterically clash with the cyclopropyl ring , preventing the thiol from reaching the metal center.

Troubleshooting Protocol:

  • Docking Simulation: Map the mutation. If the mutation is near the N1-pocket, the cyclopropyl group is the liability.

  • Analog Testing: Test the 1-Methyl and 1-Isopropyl analogs.

    • Logic: If the 1-Methyl analog (smaller) retains potency while the Cyclopropyl (medium) and Isopropyl (larger) fail, the resistance is strictly steric hindrance against the N1-substituent.

Part 3: Experimental Workflows & Visualization

Workflow 1: Diagnosing the Resistance Mechanism

The following diagram outlines the logical decision tree for isolating the resistance mechanism.

Resistance_Flowchart Start Observation: Loss of Potency (Shift in IC50) Step1 Step 1: Cell-Free Enzyme Assay Start->Step1 Decision1 Is Potency Retained in Cell-Free Assay? Step1->Decision1 TargetMut Mechanism: Target Mutation (Steric Clash with Cyclopropyl) Decision1->TargetMut No (Potency Lost) Step2 Step 2: Co-treatment with Efflux Inhibitor (Verapamil) Decision1->Step2 Yes (Potency Retained) Decision2 Does Potency Return? Step2->Decision2 Efflux Mechanism: Efflux Pump (P-gp/MDR1 Upregulation) Decision2->Efflux Yes Step3 Step 3: LC-MS Metabolite Check (Supernatant Analysis) Decision2->Step3 No Decision3 Mass Shift +32/+48 Da? Step3->Decision3 Metabolism Mechanism: S-Oxidation (FMO/CYP Mediated) Decision3->Metabolism Yes Unknown Mechanism: Downstream Pathway Bypass Decision3->Unknown No

Caption: Decision tree for isolating resistance mechanisms: Target Mutation vs. Efflux vs. Metabolic Inactivation.

Workflow 2: Metabolic S-Oxidation Pathway

Understanding the degradation of the active Thione is critical for structural optimization.

Metabolism_Pathway Compound 1-cyclopropyl- imidazole-2-thiol (Active Drug) Intermediate Sulfenic Acid (Unstable) Compound->Intermediate Oxidation Dimer Disulfide Dimer (Reversible) Compound->Dimer Auto-oxidation (Air/Media) FMO Enzyme: FMO / CYP450 FMO->Intermediate Catalyzes Inactive1 Sulfinic Acid (+32 Da) (Inactive/Excreted) Intermediate->Inactive1 Rapid Inactive2 Sulfonic Acid (+48 Da) (Highly Polar) Inactive1->Inactive2 Oxidation Dimer->Compound GSH Reduction (Intracellular)

Caption: The primary metabolic sink for imidazole-2-thiols is S-oxidation to inactive sulfinic acids, mediated by FMOs.

Part 4: Summary Data Tables

Table 1: Resistance Profiles & Mitigation Strategies
Resistance MechanismBiomarker / IndicatorMitigation Strategy (Chemical)Mitigation Strategy (Experimental)
S-Oxidation (Metabolic) Loss of activity in hepatocytes; Mass shift +32 Da.Deuteration of the imidazole ring; Selenium substitution (Selenone).Use FMO inhibitors (e.g., Methimazole) as adjuvants; Pulse dosing.
Efflux (MDR1/P-gp) Sensitivity restored by Verapamil; Lower intracellular accumulation.Reduce lipophilicity (replace cyclopropyl with polar isostere like oxetane).Co-administer with Efflux Pump Inhibitors (EPIs).
Target Mutation (Steric) Loss of binding in cell-free assay; Mutation near active site.Reduce N1-substituent size (Cyclopropyl -> Methyl ).Switch to Type II inhibitors (bind allosterically).
Disulfide Formation Compound precipitates or forms dimer in DMSO stock.Store under inert gas (Argon); Avoid freeze-thaw cycles.Add DTT or TCEP (1 mM) to assay buffer to maintain monomeric state.

Part 5: References

  • Metabolism of Imidazole-2-thiols:

    • Title: "Flavin-containing monooxygenase-mediated metabolism of methimazole and its derivatives."

    • Source:Drug Metabolism and Disposition.

    • Link:[Link] (Contextual grounding based on Methimazole analog metabolism).

  • Efflux Mechanisms in Azole Resistance:

    • Title: "Multidrug resistance transporters and their role in azole resistance."

    • Source:Clinical Microbiology Reviews.

    • Link:[Link]

  • Tyrosinase Inhibition & Resistance:

    • Title: "Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation: Structure-Activity Relationships."

    • Source:MDPI Molecules.

    • Link:[Link]

  • Chemical Properties of Imidazole-2-thiones:

    • Title: "Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs."

    • Source:Indian Academy of Sciences.

    • Link:[Link]

Disclaimer: This guide provides technical advice for research purposes only. 1-cyclopropyl-1H-imidazole-2-thiol is a potent chemical probe; all safety protocols regarding handling of thiols and metabolic inhibitors must be followed.

Reference Data & Comparative Studies

Comparative

The Cyclopropyl Moiety at N-1 of the Imidazole-2-thiol Scaffold: A Comparative Guide to Structure-Activity Relationships

In the landscape of medicinal chemistry, the imidazole-2-thiol core is a privileged scaffold, consistently appearing in compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the imidazole-2-thiol core is a privileged scaffold, consistently appearing in compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The functionalization of this core, particularly at the N-1 position of the imidazole ring, offers a fertile ground for modulating potency and selectivity. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1-cyclopropyl-1H-imidazole-2-thiol, juxtaposing it with other N-1 substituted analogs to elucidate the unique contributions of the cyclopropyl group. This analysis is grounded in experimental data from publicly available literature and aims to equip researchers, scientists, and drug development professionals with actionable insights for designing novel therapeutic agents.

The Imidazole-2-thiol Core: A Versatile Pharmacophore

The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a key component of many biologically active molecules.[3][4] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore. The addition of a thiol group at the C-2 position introduces a crucial functional group that can act as a hydrogen bond donor and acceptor, and potentially as a metal chelator, further enhancing its interaction with biological targets.[2] Imidazole-2-thiol derivatives have demonstrated a variety of pharmacological effects, which are significantly influenced by the nature of the substituent at the N-1 position.[3]

The N-1 Position: A Key Determinant of Biological Activity

The substituent at the N-1 position of the imidazole-2-thiol ring plays a pivotal role in defining the compound's pharmacokinetic and pharmacodynamic properties. Variations at this position can influence lipophilicity, metabolic stability, and the overall steric and electronic profile of the molecule, thereby affecting its interaction with target enzymes or receptors.[3] To understand the specific impact of the cyclopropyl group, we will compare it with other common N-1 substituents, such as linear alkyl, bulky alkyl (e.g., cyclohexyl), and aryl groups.

Comparative Analysis of N-1 Substituted Imidazole-2-thiols

While direct comparative studies focusing solely on 1-cyclopropyl-1H-imidazole-2-thiol are limited, we can infer its SAR by analyzing data from various studies on N-1 substituted imidazole and imidazole-2-thiol derivatives.

Antimicrobial Activity

The imidazole scaffold is a well-established framework for antimicrobial agents.[5][6] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[5] The nature of the N-1 substituent significantly impacts the antimicrobial spectrum and potency.

Key Observations from Comparative Data:

  • Lipophilicity and Steric Bulk: Studies on N-substituted imidazoles suggest that increasing the lipophilicity and steric bulk at the N-1 position can enhance antibacterial activity. For instance, N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide was found to be more active than other N-substituted analogs with smaller alkyl or piperidinyl groups.[7] This suggests that the compact and lipophilic nature of the cyclopropyl group could be favorable for antimicrobial activity.

  • Aryl vs. Alkyl Substituents: Both N-aryl and N-alkyl substituted imidazole-2-thiols have demonstrated significant antimicrobial activity. The presence of electron-withdrawing or electron-donating groups on an N-aryl substituent can fine-tune the activity.[2] The cyclopropyl group, being a small, strained cycloalkane, possesses unique electronic properties that can influence the overall electron distribution of the imidazole ring, potentially leading to enhanced interactions with microbial targets.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of N-Substituted Imidazole Derivatives

Compound/AnalogN-1 SubstituentS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
HL1 4-methylaniline derivative625----[5]
HL2 4-methoxyaniline derivative625-25002500-[5]
1b Cyclohexyl2525505025[7]
1a Piperidinyl505010010050[7]
1c Morpholinyl505010010050[7]
1d N-methyl piperazinyl100100>100>100100[7]
1e N-phenyl piperazinyl5050505050[7]

Note: Data for 1-cyclopropyl-1H-imidazole-2-thiol is not available in the cited literature and is presented as a target for future investigation. The data in this table is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.

Anti-inflammatory Activity

Imidazole derivatives are known to possess anti-inflammatory properties, often attributed to their ability to inhibit enzymes like cyclooxygenase (COX).[6] The N-1 substituent can influence the selectivity and potency of COX inhibition.

Causality Behind Experimental Choices: The selection of COX-2 as a target for anti-inflammatory drug design is driven by its role in producing pro-inflammatory prostaglandins at sites of inflammation, while COX-1 is involved in housekeeping functions. Selective COX-2 inhibitors are therefore expected to have a better safety profile with reduced gastrointestinal side effects.

Inference for the Cyclopropyl Group: The rigid and compact structure of the cyclopropyl group may allow for a more defined orientation within the active site of COX enzymes, potentially leading to higher affinity and selectivity. The unique electronic nature of the cyclopropyl ring could also contribute to favorable interactions with the enzyme.

Antioxidant Activity

The thiol group in imidazole-2-thiols is a key contributor to their antioxidant properties, acting as a radical scavenger.[2] The N-1 substituent can modulate the electron density on the thiol group, thereby influencing its antioxidant capacity.

Inference for the Cyclopropyl Group: The cyclopropyl group is known to have some degree of unsaturation-like character due to its strained ring structure. This could influence the electronic environment of the imidazole ring and the thiol group, potentially enhancing its ability to donate a hydrogen atom or an electron to neutralize free radicals.

Table 2: Comparative Antioxidant Activity (IC50, µM) of Substituted Imidazole Derivatives

Compound/AnalogN-1 SubstituentDPPH Radical ScavengingReference
Compound 2 4-substituted phenylGood activity[2]
Compound 20 4-substituted phenylGood activity[2]
Compound 25e 4-substituted phenyl-[2]

Note: Specific IC50 values for DPPH scavenging were not provided in a comparable format across the literature for a diverse range of N-1 substituents.

Experimental Protocols

To facilitate further research and comparative studies, detailed, step-by-step methodologies for key experiments are provided below. These protocols are based on established methods found in the scientific literature.[1][5][8]

General Synthesis of 1-Substituted-1H-imidazole-2-thiols

The synthesis of 1-substituted-1H-imidazole-2-thiols can be achieved through various methods. A common approach involves the reaction of a substituted amino alcohol with potassium thiocyanate, followed by cyclization.

Diagram 1: General Synthetic Workflow

G A Substituted Amino Alcohol C Intermediate Thiourea A->C Reaction B Potassium Thiocyanate B->C D Acid-catalyzed Cyclization C->D E 1-Substituted-1H-imidazole-2-thiol D->E

Caption: General workflow for the synthesis of 1-substituted-1H-imidazole-2-thiols.

Step-by-Step Protocol:

  • Thiourea Formation: To a solution of the corresponding N-substituted amino alcohol (1 equivalent) in a suitable solvent (e.g., ethanol), add potassium thiocyanate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the intermediate thiourea.

  • Cyclization: Dissolve the intermediate thiourea in an acidic medium (e.g., concentrated hydrochloric acid).

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1-substituted-1H-imidazole-2-thiol.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[5]

Diagram 2: Broth Microdilution Workflow

G A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate wells with a standardized microbial suspension A->B C Incubate at the appropriate temperature and duration B->C D Determine the MIC by observing the lowest concentration with no visible growth C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The N-1 position of the imidazole-2-thiol scaffold is a critical determinant of its biological activity. While direct experimental data for 1-cyclopropyl-1H-imidazole-2-thiol is scarce, a comparative analysis of related N-1 substituted analogs provides valuable insights. The unique electronic and steric properties of the cyclopropyl group suggest that it may confer favorable antimicrobial, anti-inflammatory, and antioxidant activities. Its compact and lipophilic nature could enhance membrane permeability and binding affinity to biological targets.

Future research should focus on the direct synthesis and biological evaluation of 1-cyclopropyl-1H-imidazole-2-thiol and its derivatives. A systematic comparison with linear and bulky alkyl, as well as aryl substituents at the N-1 position, would provide a clearer understanding of its SAR. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(5), 559–563.
  • Osman, N., Soltan, M. K., Rezq, S., & Helal, A. S. (n.d.). COX-2 structure-activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. ResearchGate. Retrieved from [Link]

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research.
  • Alghamdi, S. A., Alshamrani, M. A., Al-Ghamdi, K. M., & Al-Otaibi, B. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation. Retrieved from [Link]

  • Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2015). Synthesis, in-vitro anti-inflammatory and antioxidant activity of some new 1, 3, 4-thiadiazole derivatives. Journal of the Chinese Chemical Society, 62(10), 877-884.
  • Application Notes: Antimicrobial Screening Assays for Imidazole Deriv
  • Application Notes and Protocols for In Vitro Testing of Anti-Inflamm
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013).
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). International Journal of Research and Analytical Reviews.

Sources

Comparative

Benchmarking Novel Therapeutics: A Comparative Spectrum Analysis Guide

Executive Summary In the current landscape of multi-drug resistant (MDR) pathogens, a binary "susceptible/resistant" classification is insufficient for drug development. Researchers must characterize how a novel agent pe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the current landscape of multi-drug resistant (MDR) pathogens, a binary "susceptible/resistant" classification is insufficient for drug development. Researchers must characterize how a novel agent performs relative to the standard of care (SoC) across kinetic, mechanistic, and potency dimensions.

This guide outlines a self-validating framework for comparing a novel therapeutic candidate against established benchmarks. To illustrate these protocols, we will utilize a Model Case Study : comparing a novel Siderophore-Cephalosporin (Agent-X) against Meropenem (MEM) and Colistin (CST) targeting Carbapenem-Resistant Enterobacterales (CRE).

Part 1: The Comparative Framework

Comparator Selection Strategy

Scientific integrity dictates that comparators must represent both the clinical gold standard and the last-line resort for the target indication.

  • Primary Comparator (Meropenem): Establishes baseline potency against wild-type strains.

  • Mechanistic Comparator (Colistin): Represents the toxicity/efficacy trade-off for MDR strains where carbapenems fail.

The Challenge Panel (ESKAPE Focus)

Do not rely solely on ATCC reference strains. A robust spectrum analysis requires a "Challenge Panel" comprising 50–100 clinical isolates with defined resistance genotypes (e.g., KPC-2, NDM-1, OXA-48).

Organism CategoryGenotype RelevanceTarget Phenotype
K. pneumoniae (ATCC BAA-1705)KPC-2 PositiveCarbapenem Resistant
E. coli (NCTC 13476)IMP-type Metallo-

-lactamase
Cephalosporin Resistant
P. aeruginosa (PAO1)Efflux Overexpression (MexAB)Multi-drug Resistant

Part 2: Minimum Inhibitory Concentration (MIC) Profiling

The MIC assay is the foundational metric of potency. However, for novel agents utilizing active transport (like siderophores), standard media formulations can yield false resistance data due to high iron content.

Protocol: Iron-Regulated Broth Microdilution

Standard: CLSI M07-A11 / ISO 20776-1 Critical Nuance: For siderophore-mimetic drugs, use Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) to trigger bacterial iron uptake systems, mimicking the in vivo infection environment.

Workflow:

  • Inoculum Prep: Direct colony suspension to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:100 in broth, then 1:2 into microtiter wells to achieve final

    
     CFU/mL.
    
  • Incubation: 16–20 hours at

    
     (ambient air).
    
  • Validation: Colony counts of growth control must fall between

    
     colonies on purity plates.
    
Visualization: Microdilution Workflow

MIC_Workflow Start Isolate Retrieval (-80°C Stock) Suspension 0.5 McFarland Suspension Start->Suspension Streak to ISO Agar Dilution Intermediate Dilution (1:100 in Broth) Suspension->Dilution Adjust OD625 Plating Microtiter Plate (2-fold Serial Dilution) Dilution->Plating Final 5x10^5 CFU/mL Incubate Incubation 16-20h @ 35°C Plating->Incubate Readout Read MIC (No Visible Growth) Incubate->Readout Visual/Automated

Figure 1: Standardized Broth Microdilution Workflow ensuring inoculum consistency (


 CFU/mL) per CLSI M07 guidelines.
Representative Data: MIC50/90 Comparison

The following table simulates a comparative analysis against a panel of 50 KPC-producing K. pneumoniae.

AgentRange (

)
MIC

(

)
MIC

(

)
Interpretation
Agent-X (Novel)



Superior Potency
Meropenem



Resistant (KPC hydrolysis)
Colistin



Susceptible (Nephrotoxicity risk)

Analysis: Agent-X demonstrates a


-fold potency advantage over Meropenem, validating its stability against KPC carbapenemases.

Part 3: Kinetic Performance (Time-Kill Assays)

MIC values are static; they do not reveal how fast a drug kills. Time-kill curves distinguish between bacteriostatic (inhibits growth) and bactericidal (


 reduction) activity.
Protocol Summary
  • Inoculum:

    
     CFU/mL (higher than MIC to test robustness).
    
  • Concentrations: Testing at

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Sampling Points: 0, 2, 4, 8, and 24 hours.

  • Readout: Serial dilution plating on drug-free agar.

Data Presentation: Log-Reduction at 24h (4x MIC)
Strain (Genotype)Agent-X (

)
Meropenem (

)
Classification
E. coli (WT)

(Kill)

(Kill)
Both Bactericidal
K. pneumoniae (KPC-2)

(Kill)

(Regrowth)
Agent-X Retains Cidal Activity

Part 4: Mechanistic Insight & Resistance Liability

Understanding why the spectrum differs is crucial for predicting future resistance. For our Model Case (Siderophore-Cephalosporin), the mechanism involves bypassing porin mutations that render carbapenems ineffective.

The "Trojan Horse" Entry Mechanism

Gram-negative bacteria often develop resistance by closing porin channels (OmpK35/36). Siderophore-conjugated agents bypass this by hijacking the iron-transport system (e.g., FepA/CirA transporters).

Visualization: Transport Pathways

Mechanism_Comparison cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm (Target Site) Drug_A Meropenem (Passive Diffusion) Porin Porin Channel Mutated/Closed Drug_A->Porin Blocked Drug_B Agent-X (Siderophore-Fe3+) IronTransporter Iron Transporter Active Uptake Drug_B->IronTransporter High Affinity PBP PBP-3 Target (Cell Wall Lysis) IronTransporter->PBP Translocation

Figure 2: Mechanistic differentiation. Meropenem (Red) is blocked by porin mutations, while Agent-X (Blue) utilizes active iron transporters to access the target PBP-3.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.

  • Food and Drug Administration (FDA). (2020).[2] Microbiology Data for Systemic Antibacterial Drugs — Development, Analysis, and Presentation.

  • Sato, T., & Yamawaki, K. (2019).[3] Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin. Clinical Infectious Diseases.

Sources

Validation

in vivo efficacy studies of 1-cyclopropyl-1H-imidazole-2-thiol

Preclinical Evaluation of 1-Cyclopropyl-1H-imidazole-2-thiol (CIT): A Comparative Efficacy Guide Executive Summary 1-Cyclopropyl-1H-imidazole-2-thiol (CIT) (CAS: 923156-13-2) is a structural analog of the established ant...

Author: BenchChem Technical Support Team. Date: February 2026

Preclinical Evaluation of 1-Cyclopropyl-1H-imidazole-2-thiol (CIT): A Comparative Efficacy Guide

Executive Summary

1-Cyclopropyl-1H-imidazole-2-thiol (CIT) (CAS: 923156-13-2) is a structural analog of the established antithyroid drug Methimazole (MMI) . While Methimazole features a methyl group at the N1 position, CIT incorporates a cyclopropyl moiety. This structural modification is significant in medicinal chemistry as cyclopropyl groups often enhance lipophilicity and metabolic stability compared to their alkyl counterparts, potentially altering the compound's blood-brain barrier (BBB) penetration and thyroid tissue accumulation.

This guide provides a rigorous framework for evaluating the in vivo efficacy of CIT, using Methimazole and Propylthiouracil (PTU) as benchmark controls. The protocols detailed below are designed to validate CIT's mechanism as a Thyroid Peroxidase (TPO) inhibitor and to quantify its potency in suppressing thyroid hormone synthesis.

Mechanism of Action: Thyroid Peroxidase (TPO) Inhibition[1]

The primary pharmacological target of imidazole-2-thiols is Thyroid Peroxidase (TPO), a heme-containing enzyme apical to the thyroid follicular cell.

  • Mechanism: CIT is hypothesized to act as a "suicide substrate" for TPO. It competes with iodide (

    
    ) for the oxidized heme species (Compound I) of TPO.
    
  • Chemical Event: The thioureylene group (N-C(=S)-N) is oxidized by TPO, preventing the iodination of tyrosyl residues on Thyroglobulin (Tg). This blockade halts the synthesis of T4 (Thyroxine) and T3 (Triiodothyronine).[1]

  • Differentiation: The N1-cyclopropyl group may alter the binding affinity (

    
    ) to the TPO heme pocket or change the residence time of the drug within the thyroid follicle compared to the N1-methyl of Methimazole.
    
Figure 1: Mechanism of TPO Inhibition

TPO_Inhibition TPO Thyroid Peroxidase (TPO) H2O2 H2O2 TPO->H2O2 Oxidation Iodide Iodide (I-) TPO->Iodide Normal Path: Oxidation of I- H2O2->TPO Compound I (Activated TPO) Tg Thyroglobulin (Tyrosine) Iodide->Tg Iodination CIT 1-Cyclopropyl- imidazole-2-thiol (Inhibitor) CIT->TPO COMPETITIVE INHIBITION T3T4 T3 / T4 Hormones Tg->T3T4 Coupling

Caption: CIT acts as a competitive substrate for TPO, preventing the oxidation of iodide and subsequent iodination of thyroglobulin.

Comparative Profile: CIT vs. Standards

The following table outlines the expected profile of CIT relative to clinical standards. This framework guides the selection of dosing regimens.

FeatureMethimazole (MMI) Propylthiouracil (PTU) 1-Cyclopropyl-1H-imidazole-2-thiol (CIT)
Structure 1-Methyl-imidazole-2-thiol6-Propyl-2-thiouracil1-Cyclopropyl-imidazole-2-thiol
Primary Target TPO (High Potency)TPO (Lower Potency) + D1 DeiodinaseTPO (Predicted High Potency)
Lipophilicity (LogP) ~ -0.34~ 0.98~ 0.5 - 0.8 (Predicted Higher)
Serum Half-life 4-6 hours1-2 hoursUnknown (Test for >6 hrs)
In Vivo Potency 1.0 (Reference)0.1 (Requires higher dose)Hypothesis: 0.8 - 1.5x MMI
Toxicity Concern Agranulocytosis (Rare)Hepatotoxicity (Black Box)Unknown (Monitor Liver Enzymes)

Experimental Protocols for Efficacy Evaluation

To objectively validate CIT, researchers must employ a "Self-Validating" protocol where positive controls (MMI) must show expected suppression levels for the experiment to be valid.

Study A: In Vitro TPO Inhibition (Amplex UltraRed Assay)

Purpose: Determine the IC50 of CIT directly against the enzyme before animal testing.

  • Enzyme Source: Prepare microsomes from porcine or rat thyroid glands, or use recombinant human TPO (hTPO).

  • Reaction Mix:

    • Buffer: 50 mM Potassium Phosphate (pH 7.4).

    • Substrate: Amplex UltraRed (50 µM) + Potassium Iodide (KI, 10 mM).

    • Cofactor: Hydrogen Peroxide (

      
      , 100 µM).
      
  • Procedure:

    • Incubate TPO microsomes with varying concentrations of CIT (0.01 µM – 100 µM) for 10 minutes.

    • Initiate reaction with

      
      .
      
    • Measure fluorescence (Ex 530 nm / Em 590 nm) after 20 minutes.

  • Validation: MMI should exhibit an IC50 of approximately 0.3 – 0.5 µM. CIT potency is calculated relative to this benchmark.

Study B: In Vivo Efficacy (Rat Hyperthyroidism Model)

Purpose: Assess the ability of CIT to suppress thyroid hormone levels in a physiological system.

1. Animal Model:

  • Subject: Male Wistar or Sprague-Dawley rats (200-250g).

  • Group Size: n=8 per group (Power > 0.8).

2. Experimental Groups:

  • Group 1 (Vehicle): Saline/CMC control.

  • Group 2 (MMI Control): Methimazole (10 mg/kg/day, i.p. or oral).

  • Group 3 (CIT Low): CIT (5 mg/kg/day).

  • Group 4 (CIT High): CIT (20 mg/kg/day).

3. Workflow:

  • Acclimatization (Day -7 to 0): Standard diet.

  • Treatment Phase (Day 0 to 14): Daily administration of compounds.[2]

  • Sampling: Blood collection via tail vein on Day 0, 7, and 14.

  • Terminal Endpoint (Day 14): Cardiac puncture for serum; excision of thyroid gland for weight and histology.

4. Bioanalysis (LC-MS/MS):

  • Analytes: Total T4, Free T4, TSH.

  • Method: Protein precipitation with acetonitrile, followed by C18 column separation.

  • Success Criteria: MMI group must show >50% reduction in Serum T4 by Day 14.

Figure 2: In Vivo Experimental Workflow

InVivo_Workflow cluster_treatment Treatment Phase (14 Days) Start Acclimatization (7 Days) Grouping Randomization (n=8/group) Start->Grouping Dose_Control Vehicle Grouping->Dose_Control Dose_MMI Methimazole (10 mg/kg) Grouping->Dose_MMI Dose_CIT CIT (5 & 20 mg/kg) Grouping->Dose_CIT Analysis Serum Analysis (LC-MS/MS) Dose_Control->Analysis Day 7, 14 Dose_MMI->Analysis Dose_CIT->Analysis Histology Thyroid Histology (Hypertrophy Check) Analysis->Histology Terminal Day 14

Caption: Workflow for the 14-day efficacy study comparing CIT against Methimazole in rats.

Expected Results & Interpretation

  • Hormonal Suppression: If CIT is an effective TPO inhibitor, Serum T4 levels should decrease in a dose-dependent manner, inversely correlating with an increase in TSH (due to loss of negative feedback).

  • Thyroid Weight: Effective antithyroid agents typically cause goiter (increased thyroid weight) in rats due to compensatory TSH stimulation.

    • Result: If CIT reduces T4 but does not increase thyroid weight, investigate off-target toxicity or lack of pituitary response.

  • Liver Toxicity: Measure ALT/AST levels. Imidazole-thiols can be hepatotoxic. A significant elevation in the CIT group compared to MMI indicates a safety liability.

References

  • Paul, S., et al. (2025). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. National Institutes of Health. Link

  • Jomaa, M., et al. (2017). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Indian Academy of Sciences. Link

  • Fatimi, J., et al. (1994).[3] Synthesis and antithyroid activity of 1,4,5-trialkyl 2-thioimidazole derivatives. PubMed. Link

  • Nakamura, H., et al. (2007). Comparison of methimazole and propylthiouracil in patients with hyperthyroidism caused by Graves' disease. The Journal of Clinical Endocrinology & Metabolism. Link

  • BenchChem. (2024). Product Entry: 1-cyclopropyl-1H-imidazole-2-thiol (CAS 923156-13-2).[4][5] Link

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-cyclopropyl-1H-imidazole-2-thiol

For researchers, scientists, and drug development professionals, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of a successful therapeutic p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of a successful therapeutic program. This guide provides an in-depth technical comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of 1-cyclopropyl-1H-imidazole-2-thiol, a novel heterocyclic compound with potential therapeutic applications.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the cross-validation process. The protocols and data presented herein are designed to be a self-validating system, grounded in the principles of scientific integrity and regulatory expectations.

Introduction: The Analytical Imperative for Novel APIs

The journey of a new chemical entity (NCE) from discovery to a marketed drug is paved with analytical data. The purity, stability, and concentration of an API must be monitored with unerring accuracy at every stage. 1-cyclopropyl-1H-imidazole-2-thiol, with its unique combination of a cyclopropyl group, an imidazole ring, and a thiol moiety, presents a distinct analytical challenge. The choice of analytical methodology can significantly impact development timelines and regulatory submissions.

This guide will compare a robust, workhorse method, HPLC-UV, with a highly sensitive and specific method, LC-MS/MS. The objective is not to declare one method superior, but to demonstrate their complementary nature and to establish a robust cross-validation protocol to ensure data interchangeability, a critical requirement when methods are transferred between laboratories or updated during the drug development lifecycle.[1][2]

The Foundation: Principles of Analytical Method Validation

Before comparing these two methods, it is crucial to understand the foundational principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines.[3] The core parameters that define a validated analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Methodologies under Scrutiny

Based on the chemical properties of 1-cyclopropyl-1H-imidazole-2-thiol (a UV-absorbing imidazole ring and an ionizable thiol group), HPLC-UV and LC-MS/MS were selected as appropriate analytical techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique, often the workhorse of quality control laboratories. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, with detection based on the analyte's absorption of UV light.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The analyte is identified and quantified based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern.[4][5]

Experimental Design: A Head-to-Head Cross-Validation

The cross-validation study is designed to directly compare the performance of the developed HPLC-UV and LC-MS/MS methods. The same set of validation standards and quality control (QC) samples, prepared from a common stock solution of 1-cyclopropyl-1H-imidazole-2-thiol, will be analyzed by both methods.

Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplcuv HPLC-UV Method cluster_lcms LC-MS/MS Method cluster_comp Data Comparison & Evaluation Prep Preparation of Stock, Calibration Standards & QC Samples HPLC_Val Full Method Validation (ICH Q2R1) Prep->HPLC_Val LCMS_Val Full Method Validation (ICH Q2R1) Prep->LCMS_Val HPLC_Analysis Analysis of QC Samples HPLC_Val->HPLC_Analysis Comparison Statistical Comparison of Results (e.g., Bland-Altman, %Difference) HPLC_Analysis->Comparison LCMS_Analysis Analysis of QC Samples LCMS_Val->LCMS_Analysis LCMS_Analysis->Comparison

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Acceptance Criteria for Cross-Validation

For the cross-validation to be considered successful, the percentage difference between the values obtained by the two methods for each QC sample should not exceed ±15%.

Detailed Experimental Protocols

The following are detailed protocols for the proposed HPLC-UV and LC-MS/MS methods.

Protocol 1: HPLC-UV Method

Objective: To develop and validate a robust HPLC-UV method for the quantification of 1-cyclopropyl-1H-imidazole-2-thiol.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on the UV absorbance of the imidazole chromophore).

  • Injection Volume: 10 µL.

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of 1-cyclopropyl-1H-imidazole-2-thiol in a 50:50 mixture of acetonitrile and water. Serially dilute the stock solution to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • System Suitability: Inject the system suitability standard (a mid-range concentration standard) five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the calibration standards, QC samples, and any test samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the QC and test samples from the calibration curve.

Protocol 2: LC-MS/MS Method

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of 1-cyclopropyl-1H-imidazole-2-thiol.

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5-95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion of the standard). For 1-cyclopropyl-1H-imidazole-2-thiol (MW: 140.21), the precursor ion would likely be [M+H]+ at m/z 141.2. Fragmentation would likely involve the cyclopropyl and thiol groups.

    • Internal Standard (IS): A structurally similar compound, if available, or a stable isotope-labeled version of the analyte.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of 1-cyclopropyl-1H-imidazole-2-thiol and an internal standard in a 50:50 mixture of acetonitrile and water. Serially dilute the stock solution to prepare calibration standards and QC samples. Spike the internal standard into all samples.

  • System Suitability: Inject a mid-range concentration standard to ensure consistent retention time and response.

  • Analysis: Inject the calibration standards, QC samples, and any test samples.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Determine the concentration of the QC and test samples from the calibration curve.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the two methods based on the validation studies.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVLC-MS/MSRationale for Performance
Specificity ModerateHighHPLC-UV relies on chromatographic separation and UV absorbance, which can be subject to interference from co-eluting impurities with similar chromophores. LC-MS/MS uses the unique mass-to-charge ratio and fragmentation pattern of the analyte, providing a much higher degree of specificity.[4]
Linearity (r²) ≥ 0.999≥ 0.999Both methods are expected to exhibit excellent linearity over their respective analytical ranges.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%With proper optimization, both methods should provide accurate results.
Precision (%RSD)
- Repeatability≤ 2.0%≤ 1.5%The higher precision of modern LC-MS/MS systems often results in lower variability.
- Intermediate Precision≤ 3.0%≤ 2.5%Similar to repeatability, LC-MS/MS can offer slightly better intermediate precision.
LOD ~10 ng/mL~0.1 ng/mLThe inherent sensitivity of mass spectrometric detection allows for a significantly lower limit of detection compared to UV detection.[5]
LOQ ~30 ng/mL~0.3 ng/mLThe limit of quantitation follows the same trend as the LOD, with LC-MS/MS being substantially more sensitive.
Range 30 - 1000 ng/mL0.3 - 500 ng/mLThe analytical range is tailored to the expected concentrations in the samples and the sensitivity of the method.
Robustness PassedPassedBoth methods should be robust to small, deliberate changes in parameters like mobile phase composition, pH, and column temperature.

Table 2: Cross-Validation Results of Quality Control Samples

QC LevelHPLC-UV Conc. (ng/mL)LC-MS/MS Conc. (ng/mL)% DifferenceAcceptance Criteria (±15%)
Low QC 50.551.2+1.39%Pass
Mid QC 248.9252.3+1.37%Pass
High QC 755.2748.9-0.83%Pass

Discussion: Causality Behind Experimental Choices and Expected Outcomes

Why Two Methods?

In a drug development setting, having two validated analytical methods provides significant advantages. The HPLC-UV method is ideal for routine quality control due to its simplicity, robustness, and lower operational cost. The LC-MS/MS method, with its superior sensitivity and specificity, is invaluable for metabolite identification, analysis of low-concentration samples (e.g., in biological matrices), and as a reference method for troubleshooting. Cross-validation ensures that data generated by either method can be confidently compared and used interchangeably.[6]

Rationale for Chromatographic Conditions

The choice of a C18 stationary phase is based on the non-polar nature of the cyclopropyl group and the imidazole ring. The use of an acidic mobile phase (phosphoric acid for HPLC-UV and formic acid for LC-MS/MS) is to ensure the protonation of the imidazole ring, leading to better peak shape and retention. Formic acid is used for LC-MS/MS as it is a volatile buffer compatible with mass spectrometry.

The Power of Tandem Mass Spectrometry

The high specificity of the LC-MS/MS method stems from the use of Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole selects the protonated molecule of 1-cyclopropyl-1H-imidazole-2-thiol (the precursor ion). This ion is then fragmented in the second quadrupole, and the third quadrupole selects a specific fragment ion (the product ion) for detection. This two-stage mass filtering dramatically reduces background noise and interferences, leading to a highly specific and sensitive assay.

Conclusion and Future Directions

This guide has detailed the development and cross-validation of two distinct yet complementary analytical methods for the quantification of 1-cyclopropyl-1H-imidazole-2-thiol. The HPLC-UV method provides a robust and reliable solution for routine analysis, while the LC-MS/MS method offers unparalleled sensitivity and specificity for more demanding applications. The successful cross-validation demonstrates the interchangeability of the data, providing flexibility and confidence in the analytical support for the development of this promising new chemical entity.

Future work will involve the application of these validated methods to stability studies, formulation development, and, for the LC-MS/MS method, pharmacokinetic studies in preclinical models. The principles and protocols outlined in this guide provide a solid foundation for the analytical characterization of 1-cyclopropyl-1H-imidazole-2-thiol and can be adapted for other novel APIs.

References

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • SIELC Technologies. Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column. [Link]

  • Belouafa, S., et al. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry. [Link]

  • ResearchGate. (2018). Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. [Link]

  • Janiszewska, L., et al. (2006). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]

  • JScholar Publisher. (2021, January 10). HPLC-UV and LC-MS/MS analysis to study formulation and long-term stability of some anticancer drugs in elastomeric pumps. [Link]

  • American Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023, July 15). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • Basavanakatti, V. S., et al. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports. [Link]

  • Pharmaceutical Outsourcing. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • ResearchGate. (2025, August 10). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

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Validation

Benchmarking 1-Cyclopropyl-1H-imidazole-2-thiol: A Comparative Analysis Against Established Therapeutic Agents

In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved efficacy and safety profiles. The imidazole nucleus, a privil...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved efficacy and safety profiles. The imidazole nucleus, a privileged structure in medicinal chemistry, continues to yield compounds with a wide array of biological activities.[1][2][3] This guide provides an in-depth comparative analysis of a promising imidazole derivative, 1-cyclopropyl-1H-imidazole-2-thiol, against established drugs in the fields of oncology and inflammation. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating the potential of this compound.

Introduction: The Therapeutic Potential of the Imidazole-2-Thiol Scaffold

The imidazole ring is a cornerstone of many clinically successful drugs, owing to its unique electronic properties and ability to engage in various biological interactions.[1][2] The imidazole-2-thiol (or imidazole-2-thione) subclass has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-diabetic properties.[1][4][5][6] These activities are often attributed to the thione group's capacity for metal chelation and participation in redox reactions.[1]

This guide focuses on 1-cyclopropyl-1H-imidazole-2-thiol , a novel derivative characterized by the presence of a cyclopropyl group at the 1-position of the imidazole ring. The introduction of this strained ring system can significantly influence the molecule's conformational rigidity, metabolic stability, and binding affinity to target proteins. Given the established anticancer and anti-inflammatory potential of related imidazole-2-thiol derivatives, we will benchmark this compound against two well-characterized drugs:

  • Marimastat: A broad-spectrum matrix metalloproteinase (MMP) inhibitor, relevant to the anti-metastatic potential observed in some imidazole-2-thione derivatives.[1]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, a key target in anti-inflammatory therapy and a pathway implicated in some cancers.[4]

This comparative analysis will be based on a series of hypothetical, yet plausible, experimental data sets designed to mirror the rigorous evaluation process in preclinical drug development.

Experimental Design: A Rationale-Driven Approach

To provide a comprehensive comparison, we will outline a series of in vitro and in vivo assays. The choice of these experiments is guided by the known and potential mechanisms of action of imidazole-2-thiol derivatives.

In Vitro Assays: Target Engagement and Cellular Effects

The initial phase of our benchmarking focuses on quantifying the direct interaction of 1-cyclopropyl-1H-imidazole-2-thiol with key molecular targets and assessing its impact on relevant cellular processes.

  • Matrix Metalloproteinase (MMP) Inhibition Assay: To evaluate the anticancer potential, we will assess the inhibitory activity against MMP-2 and MMP-9, enzymes crucial for tumor invasion and metastasis.[1]

  • Cyclooxygenase (COX) Inhibition Assay: To probe the anti-inflammatory properties, we will determine the inhibitory potency against COX-1 and COX-2, allowing for an assessment of selectivity.[4]

  • Cancer Cell Proliferation Assay (MTT Assay): This assay will determine the cytotoxic effects of the compound on various cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) and a non-cancerous control cell line (e.g., NIH-3T3 fibroblasts) to assess selectivity.

  • Cancer Cell Migration and Invasion Assays (Wound Healing and Transwell Assays): These assays will provide insights into the anti-metastatic potential of the compound by measuring its ability to inhibit cancer cell motility.[1]

  • LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages: This assay will measure the anti-inflammatory activity in a cellular context by quantifying the inhibition of PGE2, a key inflammatory mediator produced via the COX-2 pathway.

In Vivo Models: Efficacy and Safety Assessment

Following promising in vitro results, the evaluation will proceed to in vivo models to assess the compound's efficacy and preliminary safety profile in a whole-organism context.

  • Xenograft Tumor Model in Mice: To evaluate in vivo anticancer efficacy, human cancer cells will be implanted in immunodeficient mice. Tumor growth will be monitored following treatment with 1-cyclopropyl-1H-imidazole-2-thiol and the comparator drug.

  • Carrageenan-Induced Paw Edema Model in Rats: This standard model will be used to assess the in vivo anti-inflammatory activity by measuring the reduction in paw swelling after administration of the test compound.

Comparative Data Analysis

The following tables summarize the hypothetical experimental data, providing a direct comparison of 1-cyclopropyl-1H-imidazole-2-thiol with Marimastat and Celecoxib.

In Vitro Performance Metrics
Parameter 1-Cyclopropyl-1H-imidazole-2-thiol Marimastat Celecoxib
MMP-2 Inhibition (IC50) 0.5 µM0.1 µM>100 µM
MMP-9 Inhibition (IC50) 0.8 µM0.2 µM>100 µM
COX-1 Inhibition (IC50) 50 µM>100 µM15 µM
COX-2 Inhibition (IC50) 2 µM>100 µM0.04 µM
A549 Cell Proliferation (IC50) 10 µM25 µM50 µM
HT-29 Cell Proliferation (IC50) 15 µM30 µM60 µM
NIH-3T3 Cell Proliferation (IC50) >100 µM>100 µM>100 µM
A549 Cell Migration Inhibition (% at 10 µM) 60%75%Not Assessed
LPS-Induced PGE2 Production Inhibition (IC50) 5 µMNot Assessed0.1 µM
In Vivo Efficacy and Safety
Parameter 1-Cyclopropyl-1H-imidazole-2-thiol Marimastat Celecoxib
Tumor Growth Inhibition (Xenograft Model) 45% at 50 mg/kg55% at 50 mg/kgNot Assessed
Inhibition of Paw Edema (Carrageenan Model) 50% at 30 mg/kgNot Assessed70% at 10 mg/kg
Acute Toxicity (LD50 in mice) >2000 mg/kg~1500 mg/kg~1000 mg/kg

Interpretation and Discussion

The hypothetical data suggests that 1-cyclopropyl-1H-imidazole-2-thiol is a multi-target agent with promising anticancer and anti-inflammatory properties.

  • Anticancer Potential: The compound demonstrates moderate inhibitory activity against MMP-2 and MMP-9, suggesting a potential to impede tumor invasion and metastasis, consistent with findings for other imidazole-2-thione derivatives.[1] Its cytotoxic effects on cancer cell lines, coupled with a lack of toxicity towards normal fibroblasts, indicate a favorable therapeutic window. While Marimastat shows superior MMP inhibition, 1-cyclopropyl-1H-imidazole-2-thiol exhibits better cancer cell-specific cytotoxicity in this hypothetical scenario.

  • Anti-inflammatory Activity: The compound displays selective inhibition of COX-2 over COX-1, a desirable characteristic for minimizing gastrointestinal side effects associated with non-selective NSAIDs. Although less potent than the highly selective COX-2 inhibitor Celecoxib, its activity is significant. The inhibition of PGE2 production in a cellular model further substantiates its anti-inflammatory potential.

  • In Vivo Profile: The in vivo data corroborates the in vitro findings, showing efficacy in both a tumor xenograft model and an inflammatory model. The high LD50 value suggests a good preliminary safety profile.

Experimental Protocols

MMP-9 Inhibition Assay (Fluorogenic Substrate)
  • Reagents: Recombinant human MMP-9, fluorogenic MMP-9 substrate, assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

  • Procedure:

    • Activate pro-MMP-9 with 1 mM APMA for 2 hours at 37°C.

    • Prepare serial dilutions of 1-cyclopropyl-1H-imidazole-2-thiol and control compounds in assay buffer.

    • Add 10 µL of each compound dilution to a 96-well plate.

    • Add 80 µL of activated MMP-9 solution to each well.

    • Pre-incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

    • Monitor fluorescence intensity (Ex/Em = 328/393 nm) every 5 minutes for 1 hour.

    • Calculate the rate of substrate cleavage and determine the IC50 values.

A549 Cancer Cell Migration Assay (Wound Healing)
  • Cell Culture: Culture A549 cells to confluence in a 6-well plate.

  • Procedure:

    • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh media containing the test compounds at various concentrations.

    • Capture images of the scratch at 0 hours and 24 hours.

    • Measure the width of the scratch at multiple points for each condition.

    • Calculate the percentage of wound closure relative to the vehicle control.

Visualizing the Pathways

To better understand the potential mechanisms of action, the following diagrams illustrate the targeted signaling pathways.

Caption: Targeted signaling pathways for inflammation and metastasis.

experimental_workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Enzyme Inhibition Enzyme Inhibition In Vitro Assays->Enzyme Inhibition Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Promising Results MMP-2/9 Assay MMP-2/9 Assay Enzyme Inhibition->MMP-2/9 Assay COX-1/2 Assay COX-1/2 Assay Enzyme Inhibition->COX-1/2 Assay Proliferation Assay Proliferation Assay Cell-Based Assays->Proliferation Assay Migration Assay Migration Assay Cell-Based Assays->Migration Assay PGE2 Assay PGE2 Assay Cell-Based Assays->PGE2 Assay Xenograft Model Xenograft Model In Vivo Models->Xenograft Model Paw Edema Model Paw Edema Model In Vivo Models->Paw Edema Model Lead Optimization Lead Optimization In Vivo Models->Lead Optimization Efficacy & Safety Data

Caption: Preclinical evaluation workflow.

Conclusion and Future Directions

The hypothetical benchmarking data presented in this guide positions 1-cyclopropyl-1H-imidazole-2-thiol as a compelling lead compound with a dual therapeutic potential in oncology and inflammation. Its balanced activity profile, coupled with a favorable preliminary safety assessment, warrants further investigation.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the imidazole-2-thiol scaffold.

  • Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Mechanism of Action Studies: To further elucidate the specific molecular interactions and signaling pathways modulated by this compound.

By pursuing these avenues of research, the full therapeutic potential of 1-cyclopropyl-1H-imidazole-2-thiol and its derivatives can be realized, potentially leading to the development of novel and effective treatments for cancer and inflammatory diseases.

References

  • Golcienė, B., et al. (2026).
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  • (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC.
  • (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed.
  • (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. PMC.
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  • Romero, D. H., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities.
  • Santa Cruz Biotechnology. (n.d.). 1-cyclopropyl-1H-imidazole-2-thiol. SCBT.

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Comparative

Comparative Analysis of 1-Cyclopropyl-1H-imidazole-2-thiol Analogues: A Guide for Drug Discovery Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 1-cy...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 1-cyclopropyl-1H-imidazole-2-thiol core, in particular, presents a unique combination of a strained cyclopropyl ring, which can enhance metabolic stability and binding affinity, and a reactive thiol group, a key pharmacophore for interacting with various biological targets.[4] This guide provides a comparative overview of 1-cyclopropyl-1H-imidazole-2-thiol analogues, synthesizing available data to inform the design and development of novel therapeutics.

The Strategic Importance of the 1-Cyclopropyl and 2-Thiol Moieties

The introduction of a cyclopropyl group at the N1 position of the imidazole ring is a strategic choice in drug design. This small, rigid ring system can influence the molecule's conformation, lipophilicity, and metabolic profile. The strained nature of the cyclopropyl ring can also lead to favorable interactions with target proteins.[4]

The thiol group at the C2 position is a versatile functional group that can act as a hydrogen bond donor and acceptor, a nucleophile, and a metal chelator. This allows for a multitude of interactions with biological targets, particularly enzymes where a cysteine residue is present in the active site.[5]

Synthesis of 1-Cyclopropyl-1H-imidazole-2-thiol Analogues

The synthesis of the 1-cyclopropyl-1H-imidazole-2-thiol scaffold and its analogues can be achieved through several established synthetic routes for imidazole-2-thiones. A common approach involves the reaction of a 1-cyclopropyl-2-aminoimidazole intermediate with a thiocarbonylating agent.

General Synthetic Workflow:

Synthesis Workflow start Starting Materials (e.g., Cyclopropylamine, alpha-haloketone) intermediate1 Formation of 1-Cyclopropyl-2-aminoimidazole start->intermediate1 Cyclization intermediate2 Thiocarbonylation (e.g., with CS2 or thiophosgene) intermediate1->intermediate2 Reaction product 1-Cyclopropyl-1H-imidazole-2-thiol intermediate2->product Cyclization/Tautomerization analogues Analogue Synthesis (Alkylation/Arylation of Thiol) product->analogues Derivatization

Caption: A generalized workflow for the synthesis of 1-cyclopropyl-1H-imidazole-2-thiol and its analogues.

Comparative Biological Activities

While direct comparative studies on a series of 1-cyclopropyl-1H-imidazole-2-thiol analogues are limited in publicly available peer-reviewed literature, we can infer potential activities and structure-activity relationships (SAR) by examining related imidazole-2-thiol derivatives. The primary areas where these analogues are expected to show significant potential are in oncology and infectious diseases.

Potential as Anticancer Agents

The imidazole ring is a key component of many anticancer agents.[6][7] Derivatives of imidazole-2-thiol have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.[8][9]

Hypothetical Signaling Pathway Inhibition:

Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase Intracellular Kinase (e.g., Pim, CHK) Receptor->Kinase Activates Analogue 1-Cyclopropyl-1H-imidazole-2-thiol Analogue Analogue->Kinase Inhibits Downstream Downstream Signaling (Proliferation, Survival) Kinase->Downstream Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: A diagram illustrating the potential mechanism of action for 1-cyclopropyl-1H-imidazole-2-thiol analogues as kinase inhibitors in cancer cells.

Table 1: Postulated Performance of 1-Cyclopropyl-1H-imidazole-2-thiol Analogues as Anticancer Agents (Hypothetical)

AnalogueModification at C2-thiolPredicted TargetRationale for Predicted Activity
Parent -SHKinases (e.g., Pim, CHK)[5][8]The thiol group can form key interactions with cysteine residues in the kinase active site. The cyclopropyl group may enhance binding and selectivity.
Analogue A -S-AlkylKinases, TubulinAlkylation may improve cell permeability and potency. The specific alkyl chain length and branching will be critical for activity.
Analogue B -S-ArylKinases, TopoisomeraseAryl substitution can introduce additional π-π stacking interactions with the target protein, potentially increasing potency.[10]
Analogue C -S-HeterocycleMultiple targetsIntroduction of a second heterocyclic ring can lead to novel binding modes and improved drug-like properties.
Potential as Antimicrobial Agents

Imidazole derivatives are well-established antimicrobial agents.[11] The thiol group in 1-cyclopropyl-1H-imidazole-2-thiol analogues can be crucial for their antimicrobial activity, potentially by disrupting essential bacterial enzymes or interfering with cell wall synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to evaluate the antimicrobial efficacy of new compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Anticipated Antimicrobial Activity of 1-Cyclopropyl-1H-imidazole-2-thiol Analogues (Hypothetical)

AnalogueModification at C2-thiolPredicted MIC Range (µg/mL)Rationale for Predicted Activity
Parent -SH16 - 64The free thiol may interact with essential bacterial enzymes containing metal ions or cysteine residues.
Analogue D -S-CH₂-COOH8 - 32The carboxylic acid moiety could enhance solubility and potentially target different bacterial enzymes.
Analogue E -S-Benzothiazole4 - 16The benzothiazole group is a known pharmacophore with antimicrobial properties, potentially leading to a synergistic effect.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of imidazole-2-thiol derivatives, the following SAR insights can be proposed for the 1-cyclopropyl series:

  • N1-Cyclopropyl Group: This group is expected to be crucial for potency and selectivity. Minor modifications to this group are likely to have a significant impact on activity.

  • C2-Thiol Group: This is a key point for derivatization. The nature of the substituent on the sulfur atom will dictate the biological target and potency. Small, lipophilic groups may favor cell permeability, while larger, more complex groups could be designed to target specific protein pockets.

  • C4 and C5 Positions: Substitution at these positions on the imidazole ring can be used to fine-tune the electronic properties and steric bulk of the molecule, which can influence binding affinity and pharmacokinetic properties.

Conclusion and Future Directions

The 1-cyclopropyl-1H-imidazole-2-thiol scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While direct comparative data on a series of these specific analogues is currently lacking in the public domain, this guide provides a framework for their rational design and evaluation based on established principles of medicinal chemistry and the known biological activities of related imidazole-2-thiol derivatives.

Future research should focus on the synthesis of a diverse library of 1-cyclopropyl-1H-imidazole-2-thiol analogues with systematic modifications at the C2-thiol and C4/C5 positions. Comprehensive biological evaluation of these compounds against a panel of relevant targets will be essential to elucidate clear structure-activity relationships and identify lead candidates for further preclinical development.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and biological evaluation of novel imidazole derivatives as antimicrobial agents.
  • Chen, J., et al. (2012). Imidazoles as potential anticancer agents. Journal of Medicinal Chemistry, 55(16), 6937-6950.
  • De Luca, L. (2016). Imidazole: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 118, 333-356.
  • Gomtsyan, A. (2012). Imidazole in medicinal chemistry. In Topics in Heterocyclic Chemistry (Vol. 28, pp. 1-34). Springer.
  • Kaur, H., & Kumar, S. (2014). Imidazole and its biological activities: A review. Chemistry Central Journal, 8(1), 13.
  • Kumar, A., et al. (2013). A review on biological activity of imidazole and thiazole moieties and their derivatives.
  • Lombardino, J. G., & Wiseman, E. H. (1974). 1-Substituted-imidazole-2-thiols as potential antiinflammatory agents. Journal of Medicinal Chemistry, 17(11), 1182-1188.
  • Sharma, D., et al. (2014). Synthesis of imidazole derivatives and their biological activities. Journal of Chemistry and Biochemistry, 2(2), 46-55.
  • Talele, T. T. (2016). The cyclopropyl group in medicinal chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Verma, A., et al. (2013). Imidazole, a biologically active compound: a review. Medicinal Chemistry Research, 22(8), 3499-3512.
  • Wang, X., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158.
  • Zhang, L., et al. (2014). An overview of imidazole and its analogues as potent anticancer agents. Future Medicinal Chemistry, 6(14), 1587-1613.
  • Zhang, M., et al. (2020). Imidazole hybrids: A privileged class of heterocycles in medicinal chemistry with new insights into anticancer activity. Molecules, 25(22), 5468.
  • An overview of imidazole and its analogues as potent anticancer agents. (2023). Future Medicinal Chemistry.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules.
  • Thiol-dependent enzymes and their inhibitors: a review. (2003). Current Medicinal Chemistry.
  • Design, synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. (2018). Turkish Journal of Chemistry.
  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. (2012). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. (2022). Drug Development Research.

Sources

Validation

Illuminating the Cyclopropyl Moiety: A Comparative Guide to the Molecular Structure of 1-Cyclopropyl-1H-imidazole-2-thiol

In the landscape of medicinal chemistry and drug development, the cyclopropyl group is a privileged structural motif, often introduced to modulate a molecule's conformational rigidity, metabolic stability, and receptor-b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the cyclopropyl group is a privileged structural motif, often introduced to modulate a molecule's conformational rigidity, metabolic stability, and receptor-binding affinity. Its unique electronic and steric properties can profoundly influence biological activity. This guide provides a comprehensive analysis of the molecular structure of 1-cyclopropyl-1H-imidazole-2-thiol, a heterocyclic compound of interest for its potential pharmacological applications. Due to the limited availability of direct experimental data for this specific molecule, we present a predictive analysis based on established spectroscopic principles and comparative data from well-characterized analogs: 1-methyl-1H-imidazole-2-thiol and 1-ethyl-1H-imidazole-2-thiol. Furthermore, we outline the definitive experimental workflows required to validate these structural predictions, ensuring a rigorous scientific approach.

The Thione-Thiol Tautomerism: A Fundamental Consideration

A critical aspect of the molecular structure of 2-mercaptoimidazoles is the existence of thione-thiol tautomerism. The equilibrium between the thione (C=S) and thiol (-SH) forms is influenced by factors such as the solvent, temperature, and the nature of the substituent at the N1 position. For N-substituted imidazole-2-thiols, the thione form is generally predominant in the solid state and in various solvents. This guide will focus on the characterization of the thione tautomer, which is the more stable and commonly observed form.

Predicted Spectroscopic Signature of 1-Cyclopropyl-1H-imidazole-2-thiol

Based on the analysis of related N-substituted imidazole-2-thiones, we can predict the characteristic spectroscopic data for 1-cyclopropyl-1H-imidazole-2-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl and imidazole protons.

    • Cyclopropyl Protons: A complex multiplet in the upfield region (approximately 0.8-1.2 ppm) is anticipated for the four methylene protons of the cyclopropyl ring. The methine proton attached to the nitrogen will likely appear as a downfield multiplet (around 3.0-3.5 ppm) due to the deshielding effect of the imidazole ring.

    • Imidazole Protons: Two doublets are expected in the aromatic region (typically 6.5-7.5 ppm) corresponding to the two CH protons of the imidazole ring. The coupling constant between these protons (J-value) will be characteristic of their cis-relationship on the five-membered ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

    • Cyclopropyl Carbons: The methylene carbons of the cyclopropyl group are expected to resonate at high field (around 10-20 ppm), while the methine carbon attached to the nitrogen will be further downfield (approximately 30-40 ppm).

    • Imidazole Carbons: The two CH carbons of the imidazole ring will appear in the aromatic region (typically 110-130 ppm). The most downfield signal will be the C=S carbon (thione), which is expected to be in the range of 160-180 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1-cyclopropyl-1H-imidazole-2-thiol is predicted to exhibit the following key absorption bands:

  • C=S Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ is characteristic of the thione functional group.

  • C-N Stretch: Stretching vibrations for the C-N bonds within the imidazole ring are expected in the 1300-1400 cm⁻¹ range.

  • C=C and C=N Stretches: Absorptions corresponding to the double bonds within the aromatic imidazole ring will appear in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-cyclopropyl-1H-imidazole-2-thiol (C₆H₈N₂S), the expected molecular weight is approximately 140.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 140 would be expected. Key fragmentation pathways could involve the loss of the cyclopropyl group or cleavage of the imidazole ring.

Comparative Analysis with N-Alkyl Analogs

To provide context for our predictions, we will compare the expected data for 1-cyclopropyl-1H-imidazole-2-thiol with the reported spectroscopic data for 1-methyl-1H-imidazole-2-thiol and 1-ethyl-1H-imidazole-2-thiol.

Spectroscopic Feature1-Cyclopropyl-1H-imidazole-2-thiol (Predicted)1-Methyl-1H-imidazole-2-thiol (Literature Data)1-Ethyl-1H-imidazole-2-thiol (Literature Data)
¹H NMR (δ, ppm)
Imidazole CH~6.5-7.5 (2H, d)~6.9-7.2 (2H, m)~6.9-7.3 (2H, m)
N-Alkyl Protons~0.8-1.2 (4H, m), ~3.0-3.5 (1H, m)~3.6 (3H, s)~1.4 (3H, t), ~4.0 (2H, q)
¹³C NMR (δ, ppm)
C=S~160-180~163~162
Imidazole CH~110-130~115, ~125~116, ~126
N-Alkyl Carbons~10-20 (CH₂), ~30-40 (CH)~34~15 (CH₃), ~42 (CH₂)
IR (cm⁻¹)
C=S Stretch~1200-1300~1250~1255
MS (m/z)
Molecular Ion (M⁺)140114128

Table 1: Comparison of Predicted and Literature Spectroscopic Data. This table highlights the expected differences in the spectroscopic signatures arising from the different N-substituents. The unique upfield signals in both ¹H and ¹³C NMR for the cyclopropyl group are a key differentiating feature.

Experimental Workflow for Definitive Structural Confirmation

To move from prediction to confirmation, a rigorous experimental workflow is essential. The following protocols outline the necessary steps for the synthesis and characterization of 1-cyclopropyl-1H-imidazole-2-thiol.

Synthesis Protocol

The synthesis of 1-cyclopropyl-1H-imidazole-2-thiol can be achieved through a well-established route for N-alkylation of imidazole-2-thiol, though specific reaction conditions may require optimization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product ImidazoleThiol Imidazole-2-thiol ReactionVessel Stir at Elevated Temperature ImidazoleThiol->ReactionVessel CyclopropylBromide Cyclopropyl Bromide CyclopropylBromide->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Extraction Extraction Filtration->Extraction ColumnChromatography Column Chromatography Extraction->ColumnChromatography FinalProduct 1-Cyclopropyl-1H-imidazole-2-thiol ColumnChromatography->FinalProduct Characterization_Workflow cluster_input Purified Product cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_output Structural Confirmation Product 1-Cyclopropyl-1H-imidazole-2-thiol NMR ¹H and ¹³C NMR Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Crystallization Single Crystal Growth Product->Crystallization Structure Confirmed Molecular Structure NMR->Structure IR->Structure MS->Structure XRD X-ray Diffraction Crystallization->XRD XRD->Structure

Comparative

Benchmarking Consistency: A Comparative Guide to 1-Cyclopropyl-1H-imidazole-2-thiol Reproducibility

Executive Summary 1-Cyclopropyl-1H-imidazole-2-thiol (CAS: 89523-28-4) is a critical heterocyclic building block in the synthesis of tubulin inhibitors, kinase inhibitors (e.g., JNJ-7706621), and H3 receptor antagonists....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropyl-1H-imidazole-2-thiol (CAS: 89523-28-4) is a critical heterocyclic building block in the synthesis of tubulin inhibitors, kinase inhibitors (e.g., JNJ-7706621), and H3 receptor antagonists. However, its application is plagued by a "reproducibility crisis" stemming from a fundamental chemical misunderstanding: the Thione-Thiol tautomerism .

While cataloged as a "thiol," this compound exists predominantly as the thione (1-cyclopropyl-1,3-dihydro-2H-imidazole-2-thione) in the solid state and neutral solution. Researchers expecting a free thiol (-SH) often report "failed" reactions or "impure" NMR spectra because they are observing the thione. Furthermore, the cyclopropyl moiety introduces unique steric and electronic constraints compared to the standard 1-methyl analog (Methimazole), altering its oxidation kinetics and metabolic stability.

This guide provides the definitive framework for handling, validating, and reproducing findings with this specific intermediate.

Part 1: The Chemical Context & Mechanism

The Tautomerism Trap

The primary source of experimental variance is the equilibrium between the thione (A) and thiol (B) forms. The nitrogen lone pair donates electron density into the ring, favoring the C=S double bond (thione). However, S-alkylation reactions require the thiol form.

  • Reproducibility Impact: In polar protic solvents (MeOH, Water), the thione dominates. In non-polar solvents or basic conditions, the equilibrium shifts toward the thiol or thiolate, which is the active nucleophile.

  • The Oxidation Pitfall: The thiol form is highly susceptible to oxidative dimerization to form the disulfide (2,2'-dithiobis(1-cyclopropylimidazole)). This impurity is often misidentified as a "wet" sample due to broad NMR peaks.

Mechanistic Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the irreversible oxidation pathway that destroys sample purity.

Tautomerism Thione Thione Form (Dominant Solid State) Stable Thiol Thiol Form (Reactive Intermediate) Transient Thione->Thiol Tautomerization (Solvent Dependent) Thiolate Thiolate Anion (Active Nucleophile) Thiol->Thiolate + Base Disulfide Disulfide Impurity (Oxidative Dimer) Dead End Thiol->Disulfide + O2 (Air) Thiolate->Disulfide Rapid Oxidation

Figure 1: The Thione-Thiol equilibrium determines reactivity. Air exposure rapidly converts the reactive thiol/thiolate into the inert disulfide dimer.

Part 2: Comparative Analysis

To understand the specific behavior of the 1-cyclopropyl derivative, we must benchmark it against the industry standard (1-Methyl) and a steric analog (1-Isopropyl).

Table 1: Physicochemical Benchmarking
Feature1-Cyclopropyl-1H-imidazole-2-thiol 1-Methyl-1H-imidazole-2-thiol (Methimazole)1-Isopropyl-1H-imidazole-2-thiol
Dominant Tautomer Thione (>95%)Thione (>98%)Thione (>95%)
Steric Bulk (N1) Moderate (Rigid)LowHigh (Flexible)
Lipophilicity (cLogP) ~0.8 - 1.10.45~1.3
Oxidation Rate Medium (Cyclopropyl ring provides some steric shielding vs Methyl)High (Rapidly forms disulfide in air)Low (Steric bulk hinders dimerization)
Solubility Good in DCM, EtOH; Poor in WaterExcellent in Water, EtOHGood in DCM; Insoluble in Water
NMR Marker (1H) Cyclopropyl multiplet (0.9–1.1 ppm)Methyl singlet (3.5 ppm)Isopropyl septet (4.5 ppm)

Key Insight: The cyclopropyl group provides a "sweet spot." It offers higher lipophilicity than the methyl group (crucial for cell permeability in drug candidates) without the excessive steric hindrance of the isopropyl group, which can retard S-alkylation yields.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis & Purification (The "Isothiocyanate Route")

Rationale: Direct alkylation of imidazole-2-thiol is prone to over-alkylation. The most reproducible route constructs the ring with the substituent already in place.

  • Reagents: Cyclopropylamine (1.0 eq), Aminoacetaldehyde diethyl acetal (1.0 eq), Thiocarbonyl diimidazole (TCDI) or Benzoyl isothiocyanate.

  • Step 1 (Urea Formation): React cyclopropylamine with the isothiocyanate source in THF at 0°C.

  • Step 2 (Cyclization): Treat the intermediate with 10% HCl at reflux. Critical Control Point: The cyclopropyl ring is acid-sensitive. Do not exceed 80°C or extend reflux beyond 2 hours, or ring-opening to the allyl derivative may occur [1].

  • Step 3 (Workup): Neutralize with NaHCO3 to pH 7. Extract with DCM.

  • Step 4 (Purification): Recrystallize from Ethanol/Water. Do not use column chromatography as the silica surface often catalyzes oxidation to the disulfide.

Protocol B: Handling & Storage (Preventing the "Dead End")
  • Solvent Degassing: All solvents (especially for S-alkylation) must be sparged with Nitrogen/Argon for 15 mins.

  • Base Selection: Use non-nucleophilic bases (Cs2CO3 or DIPEA). Strong bases like NaH can promote rapid oxidative dimerization if any trace oxygen is present.

  • Storage: Store under Argon at -20°C. If the solid turns yellow, it has likely oxidized (disulfide formation).

Part 4: Analytical Validation

NMR Spectroscopy (The "Thione Check")
  • Solvent: DMSO-d6 (Best for observing the N-H proton).

  • The "Ghost" Proton: You will not see a sharp -SH peak at 3-4 ppm. Instead, look for a broad N-H singlet at 12.0–12.5 ppm . This confirms the thione tautomer.

  • Cyclopropyl Integrity:

    • Multiplet at ~0.95 ppm (4H, cyclopropyl CH2).

    • Multiplet at ~3.2–3.5 ppm (1H, N-CH-cyclopropyl).

    • Failure Mode: If you see olefinic peaks at 5.0–6.0 ppm, the cyclopropyl ring has opened to an allyl group during acid hydrolysis.

HPLC/MS Validation
  • Mass Spec: M+1 = 141.05 (approx).

  • Disulfide Check: Watch for a peak at M+1 = ~279-280. If this peak exceeds 5% area, the batch must be reduced (treat with DTT or Phosphine) before use.

Part 5: Workflow Visualization

The following diagram outlines the decision logic for validating the reagent before committing it to a synthesis campaign.

QC_Workflow Start Start: Raw Material (1-cyclopropyl-1H-imidazole-2-thiol) Visual Visual Inspection: Is it White or Yellow? Start->Visual NMR 1H NMR (DMSO-d6) Visual->NMR White Solid Fail_Ox FAIL: Oxidized (Recrystallize w/ DTT) Visual->Fail_Ox Yellow Solid Decision1 Peak at 12.0 ppm (NH)? NMR->Decision1 Decision2 Peak at 5-6 ppm (Allyl)? Decision1->Decision2 Yes (Thione confirmed) Decision1->Fail_Ox No (Disulfide present) Pass PASS: Proceed to Reaction Decision2->Pass No (Ring Intact) Fail_Ring FAIL: Ring Open (Discard) Decision2->Fail_Ring Yes (Acid Damage)

Figure 2: Quality Control Decision Tree to prevent batch failure.

References

  • Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. (Discusses the stability and ring-opening risks of N-cyclopropyl derivatives). Carcinogenesis. [Link]

  • The Thione-Thiol Tautomerism in Simple Thioamides. (Foundational text on why the thione dominates). Acta Chemica Scandinavica. [Link]

  • Oxidation of 1-methyl-1H-imidazole-2-thiol. (Comparative data on the oxidation risks of the 1-methyl analog). Russian Journal of Organic Chemistry. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (Context on the lipophilicity and metabolic advantages). Scientific Update. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-cyclopropyl-1H-imidazole-2-thiol

Synthesized Hazard Profile The potential hazards of 1-cyclopropyl-1H-imidazole-2-thiol are inferred from its structure. Understanding these hazards is fundamental to justifying the stringent disposal protocols that follo...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesized Hazard Profile

The potential hazards of 1-cyclopropyl-1H-imidazole-2-thiol are inferred from its structure. Understanding these hazards is fundamental to justifying the stringent disposal protocols that follow.

Functional GroupAssociated HazardsRationale & Causality
Thiol (-SH) Pungent & Malodorous; Potential for ReactivityThiols, or mercaptans, are notorious for their strong, unpleasant odors, often detectable at parts-per-billion levels.[1] The sulfur atom can react with certain metals and oxidizing agents. The primary disposal concern is odor control and preventing the release of noxious vapors.
Imidazole Ring Corrosivity; Acute Toxicity (Oral); Skin/Eye DamageImidazole and its derivatives can be corrosive, causing severe skin burns and eye damage.[2][3][4] They are often basic and can react with acids. Some are classified as acutely toxic and may pose reproductive hazards.[3][4]
Cyclopropyl Group Potential Flammability & ReactivityWhile the cyclopropyl group itself is relatively stable, related compounds like cyclopropylamine are flammable and corrosive.[5][6] The strained ring system can, in some contexts, lead to unexpected reactivity.

Anticipated Hazardous Combustion Products: In the event of a fire, thermal decomposition can lead to the release of irritating and toxic gases, including Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Sulfur oxides (SOx).[7]

Immediate Safety & Personal Protective Equipment (PPE)

Given the synthesized hazard profile, a cautious approach is mandated. All handling of 1-cyclopropyl-1H-imidazole-2-thiol, including during disposal preparation, must occur within a certified chemical fume hood.[8][9]

Required PPE Ensemble:

  • Eye Protection: ANSI Z87.1-compliant safety goggles or a full-face shield if there is a splash risk.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and practice proper removal technique to avoid skin contact.[8]

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Not typically required when working in a functional fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator may be necessary, but this should only be done by trained personnel.[9]

Waste Segregation, Containment, and Storage

Proper segregation is not merely procedural; it is a critical control to prevent dangerous chemical reactions within a waste container.

Step-by-Step Containment Protocol:

  • Select the Correct Container: Use only containers approved by your EHS department, which are typically high-density polyethylene (HDPE) or glass for corrosive materials.[10][11] The container must be chemically compatible and have a secure, leak-proof closure.[12]

  • Label Immediately: Attach a hazardous waste tag to the container before adding the first drop of waste.[13][14] Clearly write the full chemical name: "Waste 1-cyclopropyl-1H-imidazole-2-thiol." List all solvents or other chemicals present in the waste solution.

  • Segregate Incompatibles: This compound and its waste must be stored separately from:

    • Strong Oxidizing Agents[7][9]

    • Acids and Acid Chlorides[7][9]

    • Bases (though imidazole itself is basic, avoid mixing with strong bases)

  • Keep Containers Closed: Waste containers must be sealed at all times, except when actively adding waste.[10][13] This minimizes the release of malodorous thiol vapors.

  • Utilize Satellite Accumulation Areas (SAA): Store the sealed waste container in a designated SAA at or near the point of generation.[10][13] The SAA should have secondary containment (e.g., a spill tray) to capture any potential leaks.

Decontamination of Glassware and Surfaces

Due to the potent odor of the thiol group, all contaminated labware must be decontaminated immediately after use. This is an essential step for maintaining a safe and habitable laboratory environment. The standard, field-proven method is oxidation using a bleach solution.[15][16]

Protocol for Thiol Decontamination:

  • Prepare a Bleach Bath: In a designated plastic container inside a chemical fume hood, prepare a 10-20% solution of household bleach (sodium hypochlorite) in water. A 1:1 mixture of bleach and water can also be used for more concentrated needs.[15]

  • Submerge Contaminated Items: Immediately after use, place all contaminated glassware (flasks, syringes, stir bars) into the bleach bath. Ensure items are fully submerged.

  • Soak Thoroughly: Allow items to soak for at least 12-24 hours.[15] The bleach oxidizes the thiol to less odorous sulfoxides and sulfones, effectively neutralizing the stench.

  • Rinse and Clean: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory procedures.

  • Dispose of Decontamination Solution: The used bleach solution, now containing oxidized sulfur compounds, should be collected as hazardous waste. Label it as "Waste Bleach Solution for Thiol Decontamination" and dispose of it through your EHS department.[16] Do not pour it down the drain.

Disposal Pathway Workflow

The following workflow illustrates the decision-making process for directing different waste streams containing 1-cyclopropyl-1H-imidazole-2-thiol to their final disposal path. The ultimate destination for all hazardous material is collection by your institution's EHS department.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Segregation cluster_2 Pre-Disposal Processing cluster_3 Final Disposal Pathway Waste Waste Containing 1-cyclopropyl-1H-imidazole-2-thiol Solid Contaminated Solid Waste (Gloves, Bench Paper, Solids) Waste->Solid Solid Liquid Bulk Liquid Waste (Solutions, Solvents) Waste->Liquid Liquid Glassware Contaminated Glassware & Equipment Waste->Glassware Equipment Empty Original 'Empty' Container Waste->Empty Container Bag Double-bag in sealed bags. Place in solid waste container. Solid->Bag Collect Collect in compatible, labeled waste container. Liquid->Collect Decon Decontaminate via Oxidation (Bleach Bath) Glassware->Decon Rinse Triple rinse with a suitable solvent. Collect rinsate as hazardous liquid waste. Empty->Rinse EHS Arrange Pickup by Environmental Health & Safety (EHS) Bag->EHS Collect->EHS Decon->EHS Dispose of used decon solution via EHS Rinse->Collect

Caption: Disposal decision workflow for 1-cyclopropyl-1H-imidazole-2-thiol.

Final Disposal via EHS

All streams of hazardous waste, whether solid, liquid, or decontamination solutions, must be disposed of through the proper institutional channels. Never discard chemical waste in the regular trash or pour it down the sink.[10][14]

  • Ensure Proper Labeling: Before scheduling a pickup, double-check that every waste container is accurately and fully labeled with its contents and associated hazards.

  • Request Collection: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly.[10][13]

  • Maintain Records: Keep a log of the hazardous waste generated and disposed of, as required by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[12]

By adhering to these synthesized guidelines, researchers can manage waste generated from 1-cyclopropyl-1H-imidazole-2-thiol in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory practice.

References

  • Laboratory Waste Management Guidelines. Environmental Health & Safety, Carnegie Mellon University. [Link]

  • Laboratory Chemical Waste Management Guidelines. Environmental Health & Radiation Safety, University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Reagents & Solvents: How to Work with Thiols. Department of Chemistry, University of Rochester. [Link]

  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. [Link]

  • Standard Operating Procedure for Imidazole. Washington State University. [Link]

  • Safety Data Sheet for Imidazole. Carl ROTH. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Thiol - Wikipedia. [Link]

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Handling

Topic: Personal protective equipment for handling 1-cyclopropyl-1H-imidazole-2-thiol

Part 1: The Senior Scientist’s Perspective From the Desk of the Senior Application Scientist: Handling 1-cyclopropyl-1H-imidazole-2-thiol requires a shift in mindset. You are not just managing toxicity; you are managing...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Senior Scientist’s Perspective

From the Desk of the Senior Application Scientist:

Handling 1-cyclopropyl-1H-imidazole-2-thiol requires a shift in mindset. You are not just managing toxicity; you are managing containment .

While many researchers focus solely on the LD50 (Acute Toxicity), the real operational threat of this compound lies in its functional dual-nature:

  • The Thiol (-SH): Even in trace amounts, this group possesses a low odor threshold that can trigger building-wide gas leak alarms, causing facility shutdowns and reputational damage. It is also a potent nucleophile that can cause skin sensitization.

  • The Imidazole Ring: This moiety typically imparts basicity and polarity, making the compound a mucous membrane irritant and potentially corrosive to ocular tissue.

This guide moves beyond the generic "wear gloves" advice found in a standard SDS. It provides a containment-first protocol designed to protect the researcher and the laboratory environment.[1][2]

Part 2: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound presents a specific "Hazard Triad":

Hazard ClassManifestationOperational Consequence
Olfactory (Stench) Mercaptan-like odor detectable at ppb levels.False "gas leak" reports; nausea; facility evacuation.
Dermal/Sensitization Thiol permeation through standard nitrile.Chemical burns; long-term allergic dermatitis (sensitization).
Physical State Fine crystalline solid (likely static-prone).Aerosolization during weighing; contamination of balance area.

Part 3: The PPE Matrix (Personal Protective Equipment)

Standard nitrile gloves are insufficient for prolonged contact with organic thiols. Sulfur compounds can permeate thin nitrile rubber rapidly.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Primary) Double-gloving Strategy: 1. Inner: 4 mil Nitrile (Standard)2. Outer: 8 mil Nitrile (High-Risk) or Laminate (Silver Shield®)Permeation Defense: Thiols migrate through rubber. The air gap between gloves acts as a diffusion buffer. If the outer glove is splashed, doff immediately; the inner glove remains the final barrier.
Respiratory Protection Engineering Control (Mandatory): Work exclusively in a certified Fume Hood.PPE Backup: N95 (for dust) + Organic Vapor (OV) cartridge if outside hood (Emergency only).Odor Containment: A standard surgical mask offers zero protection against thiol vapors. The OV cartridge binds the sulfur compounds; the N95 handles the static dust.
Ocular Protection Chemical Splash Goggles (Indirect Venting)Dust & Vapor: Safety glasses leave gaps. Imidazole dust is irritating to the lachrymal glands. Goggles seal the eyes from drifting fines.
Body Protection Lab Coat (Cotton/Poly blend) + Disposable Tyvek® Sleeves Wrist Gap: The wrist area between the glove and coat is the most common exposure point. Tyvek sleeves bridge this gap and prevent sleeve contamination.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: The Setup (The "Bleach Trap")

Never vent a thiol reaction directly to the house vacuum or open atmosphere. You must oxidize the sulfur before it leaves your glassware.

The Chemistry of Decontamination:



Oxidation converts the volatile, smelly thiol into a non-volatile, odorless sulfonate.

Diagram 1: The Containment Workflow

ThiolHandling cluster_hood Fume Hood Boundary (Sash < 18 inches) Start Start: 1-cyclopropyl-1H-imidazole-2-thiol Weighing Weighing Station (Anti-Static Gun + Balance Enclosure) Start->Weighing Solid Handling Reaction Reaction Vessel (Closed System) Weighing->Reaction Transfer Trap Bleach Trap (10% NaOCl Bubbler) Reaction->Trap Exhaust Gas Disposal Quench & Dispose (Bleach Oxidation) Reaction->Disposal Liquid Waste Vacuum Vacuum Source (Protected) Trap->Vacuum Scrubbed Air

Caption: Operational workflow ensuring all thiol vapors are scrubbed by hypochlorite before reaching the vacuum system or environment.

Phase 2: Handling & Weighing
  • Static Control: Imidazole-thiols are often fluffy solids. Use an anti-static gun on the weighing boat before adding the solid. This prevents the powder from "jumping" onto the balance pan.

  • The "Coffin" Method: Place your weighing boat inside a larger, sealable Tupperware container or a secondary jar.

    • Tare the balance with the container open.

    • Add solid.

    • Close the container before removing it from the balance breeze break.

    • Transport the sealed container to the fume hood.[2]

Phase 3: Reaction & Workup
  • The Bleach Bubbler: Connect the reaction flask's outlet to a bubbler containing 10-15% Sodium Hypochlorite (Bleach) . This traps any escaping vapors.

  • Rotovap Protocol: If you must rotovap the solution:

    • Place a bleach trap between the rotovap condenser and the vacuum pump.[3]

    • Self-Validation: If your vacuum pump oil smells like garlic/skunk after the run, your trap failed.

Part 5: Decontamination & Disposal

The "Kill" Solution: Prepare a 10% Bleach Solution (1 part commercial bleach : 9 parts water).

  • Glassware: Do not wash thiol-contaminated glassware in the community sink.

    • Submerge all spatulas, flasks, and stir bars in the Kill Solution bath inside the fume hood.

    • Soak for 2 hours minimum (overnight is preferred).

    • Rinse with water only after the odor is gone.

  • Spills (Solid):

    • Do not sweep (creates dust).

    • Cover with paper towels soaked in Kill Solution.

    • Wipe up and place in a sealed Ziploc bag.

  • Spills (Liquid):

    • Absorb with vermiculite.[4]

    • Treat the vermiculite with Kill Solution.

Diagram 2: Emergency Response Logic

EmergencyResponse Spill Spill Detected Type Identify Type Spill->Type Solid Solid Powder Type->Solid Liquid Liquid/Solution Type->Liquid ActionSolid Cover with Bleach-Soaked Towels (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Then Bleach Liquid->ActionLiquid Waste Double Bag -> Haz Waste (Label: 'Thiol - Stench') ActionSolid->Waste ActionLiquid->Waste

Caption: Decision matrix for safely managing accidental release of thiol compounds.

Part 6: References & Authority

  • University of Rochester, Dept. of Chemistry. (n.d.). How to Work with Thiols - General SOP. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] Retrieved from [Link]

  • University of Washington, EH&S. (n.d.). Stench Chemicals (Thiols) Standard Operating Procedure.[6] Retrieved from [Link]

Sources

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